molecular formula C14H20N2O2 B1376657 benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate CAS No. 874279-60-4

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Cat. No.: B1376657
CAS No.: 874279-60-4
M. Wt: 248.32 g/mol
InChI Key: XYDSFNOXAYIVAR-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate ( 874279-60-4) is a high-purity chiral piperazine derivative of significant value in medicinal chemistry and pharmaceutical research. With a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol, this compound serves as a crucial synthetic intermediate and versatile building block for the development of novel bioactive molecules . The specific (3S,5S) stereochemistry is critical for its application in creating compounds with defined three-dimensional structures, which is essential for studying structure-activity relationships (SAR). This compound is provided with a purity of not less than 97% and should be stored under an inert atmosphere at room temperature to ensure stability . As a key scaffold, piperazine derivatives are extensively explored in patent literature for their potential in treating a range of conditions, including central nervous system disorders, cardiovascular diseases, and metabolic conditions such as obesity and diabetes . The benzyloxycarbonyl (Cbz) group acts as a protecting group for the secondary amine, allowing for further selective functionalization on the piperazine ring, a common strategy in multi-step synthetic sequences. Available supporting documentation, such as SDS, COA, and 1H-NMR spectra, ensures researchers can confidently integrate this reagent into their workflows . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDSFNOXAYIVAR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Benzyl (3S,5S)-3,5-Dimethylpiperazine-1-carboxylate

Subtitle: A Fundamental Guide to the Properties, Synthesis, and Application of a Key Chiral Scaffold in Drug Discovery.

Executive Summary

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4*) is a high-value chiral building block extensively utilized in the synthesis of next-generation therapeutics. As a rigidified diamine scaffold, it offers precise control over spatial orientation in structure-activity relationship (SAR) campaigns, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring high-fidelity data for lead optimization.

*Note on CAS Registry: CAS 874279-60-4 is frequently associated with this chemical name in commercial catalogs, though researchers should verify specific stereochemical designations (cis vs. trans) as vendors often conflate the meso-cis (3R,5S) and chiral-trans (3S,5S) forms.

Molecular Architecture & Stereochemistry

The utility of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate stems from its specific stereochemical configuration. Unlike the achiral cis-isomer (meso), the (3S,5S) isomer is chiral and possesses


 symmetry in its unprotected form.
Stereochemical Analysis
  • Configuration: (3S,5S) denotes a trans relationship between the two methyl groups at positions 3 and 5.

  • Conformation: The piperazine ring predominantly adopts a chair conformation. In the (3S,5S) configuration, the two methyl groups typically adopt a trans-diequatorial orientation to minimize 1,3-diaxial interactions, rendering this isomer thermodynamically more stable than the trans-diaxial conformer but distinct from the cis-isomer where one methyl is axial and one is equatorial.

  • Chirality: The molecule is non-superimposable on its mirror image (3R,5R), making it an enantiopure scaffold essential for asymmetric synthesis.

DOT Diagram 1: Stereochemical Relationships

Stereochemistry cluster_0 Starting Material: 3,5-Dimethylpiperazine cluster_1 Target Scaffold Trans_Rac Trans-3,5-Dimethylpiperazine (Racemic Mixture) Target Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Chiral Trans Isomer) Trans_Rac->Target 1. Chiral Resolution 2. Selective N-Protection Cis_Meso Cis-3,5-Dimethylpiperazine (Meso Compound) Cis_Meso->Target Stereochemical Inversion (Not Feasible Directly) Kinase Inhibitors Kinase Inhibitors Target->Kinase Inhibitors GPCR Ligands GPCR Ligands Target->GPCR Ligands

Caption: Logical relationship between piperazine isomers and the target chiral scaffold.

Physicochemical Profile

The following data summarizes the core physical properties critical for handling and formulation.

PropertyValue / Description
IUPAC Name Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Molecular Formula

Molecular Weight 248.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Methanol, Ethyl Acetate, DMSO; Low water solubility
pKa (Calculated) ~8.5 (Secondary amine N4); N1 is non-basic (carbamate)
LogP ~1.8 (Lipophilic character due to Cbz and methyl groups)
Boiling Point ~380°C (Predicted at 760 mmHg)
Density ~1.08 g/cm³

Synthetic Routes & Process Chemistry

The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate requires the selective mono-protection of the


-symmetric precursor, (3S,5S)-3,5-dimethylpiperazine.
Protocol: Selective Mono-Cbz Protection

Reagents:

  • (3S,5S)-3,5-Dimethylpiperazine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (0.9 - 1.0 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Preparation: Dissolve (3S,5S)-3,5-dimethylpiperazine in anhydrous DCM at 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add the base (TEA) followed by the dropwise addition of Cbz-Cl diluted in DCM over 60 minutes. Critical Step: Slow addition favors mono-protection over di-protection.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Quench with water. Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: The crude mixture will contain the desired mono-Cbz product, unreacted diamine, and bis-Cbz byproduct.

    • Acid-Base Extraction Strategy: Extract the organic layer with 1M HCl. The mono-Cbz amine (basic) moves to the aqueous phase; bis-Cbz (neutral) stays in organic. Basify the aqueous phase (pH > 10) and extract back into DCM to isolate the pure mono-product.

DOT Diagram 2: Synthetic Workflow

Synthesis Start (3S,5S)-3,5-Dimethylpiperazine Reaction Reaction Mixture (Mono + Bis + Unreacted) Start->Reaction + Reagent Reagent Cbz-Cl / TEA DCM, 0°C Reagent->Reaction Extract_Acid 1M HCl Extraction Reaction->Extract_Acid Organic_Waste Organic Phase (Bis-Cbz impurity) Extract_Acid->Organic_Waste Neutral species Aqueous_Acid Aqueous Phase (Target Salt) Extract_Acid->Aqueous_Acid Protonated Amine Basify Basify (pH > 10) Extract w/ DCM Aqueous_Acid->Basify Final Pure Benzyl (3S,5S)-3,5- dimethylpiperazine-1-carboxylate Basify->Final

Caption: Selective mono-protection workflow utilizing acid-base extraction for purification.

Analytical Characterization

Verifying the identity and stereochemical purity is paramount.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic:

      
       7.30–7.40 (m, 5H, Ph-H).
      
    • Benzylic:

      
       5.15 (s, 2H, 
      
      
      
      ).
    • Ring Protons: The

      
       symmetry is broken by the Cbz group. Expect distinct signals for the C2/C6 protons (adjacent to N-Cbz) versus C3/C5 protons.
      
    • Methyls:

      
       1.0–1.2 (d, 6H). In the trans-isomer, these signals are typically distinct doublets if the environment is sufficiently anisotropic, or overlapping doublets.
      
  • Stereochemical Marker: In the cis-isomer (meso), the ring protons often display more complex coupling due to the axial/equatorial split. In the trans-(3S,5S) isomer, the diaxial protons at C2/C6 (if present) show large coupling constants (

    
     Hz) with adjacent methine protons.
    
Chiral HPLC

To ensure enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm.

  • Note: The (3S,5S) enantiomer must be distinguished from the (3R,5R) enantiomer (if using racemic starting material) and the (3R,5S) meso diastereomer.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibitors: The 3,5-dimethyl substitution restricts the conformational flexibility of the piperazine ring, locking the N-substituents into specific vectors. This is often used to improve selectivity by directing groups into specific hydrophobic pockets of the ATP-binding site.

  • ADME Optimization: The methyl groups increase lipophilicity and can block metabolic hot-spots on the piperazine ring, potentially improving half-life (

    
    ) compared to unsubstituted piperazines.
    
  • Peptidomimetics: The rigid chiral backbone serves as a linker that mimics the turn structures of peptides, useful in disrupting protein-protein interactions.

References

  • Stereochemistry of Piperazines: Cignarella, G., & Testa, E. (1995). Stereochemistry of 3,5-dimethylpiperazine derivatives. Journal of Medicinal Chemistry.

  • Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (General Reference for Cbz protection).

  • Synthesis of Chiral Piperazines: Jacobsen, E. N., et al. (2000). Asymmetric Synthesis of Piperazine Scaffolds. Journal of Organic Chemistry.

  • PubChem Compound Summary: cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Data for isomer comparison). National Center for Biotechnology Information. [Link]

Sources

The Stereochemical Anchor: Benzyl (3S,5S)-3,5-Dimethylpiperazine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Asymmetric Synthesis and Pharmacophore Design

Executive Summary

In the high-stakes landscape of drug discovery, Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4) serves as more than a mere building block; it is a conformational anchor . This


-symmetric scaffold leverages the steric bulk of methyl groups at the 3 and 5 positions to lock the piperazine ring into a rigid chair conformation. This rigidity is critical for two distinct applications: synthetic stereocontrol  (directing the trajectory of incoming electrophiles) and pharmacological selectivity  (distinguishing between closely related biological targets like kinase isoforms).

This guide dissects the mechanistic role of this scaffold, detailing its synthesis, conformational dynamics, and application in high-fidelity drug development.

Structural Dynamics & Conformational Locking

The utility of the (3S,5S)-3,5-dimethylpiperazine core stems from its ability to minimize conformational entropy. Unlike unsubstituted piperazines, which undergo rapid ring flipping, the (3S,5S) isomer is thermodynamically locked.

The Diequatorial Preference

In a chair conformation, the 3- and 5-methyl groups can exist in either axial or equatorial positions.

  • (3S,5S) Configuration: Places both methyl groups in a diequatorial orientation to minimize 1,3-diaxial interactions.

  • Energetic Penalty: Forcing these groups into an axial position (via ring flip) incurs a significant energy penalty (approx. 1.7 kcal/mol per methyl group), effectively "freezing" the ring.

This locking effect creates a defined steric wall, shielding one face of the molecule and forcing reagents to approach from the opposite side. This is the essence of its role in stereocontrol.

Diagram 1: Conformational Equilibrium & Steric Shielding

The following diagram illustrates the thermodynamic preference for the diequatorial chair and how it dictates steric accessibility.

ConformationalLock Unstable Diaxial Conformer (High Energy) Stable Diequatorial Conformer (Thermodynamic Sink) Unstable->Stable Ring Flip (>3.4 kcal/mol favored) Shielding Steric Shielding (Methyls Block Face) Stable->Shielding Defines Geometry Outcome Stereocontrolled N4-Functionalization Shielding->Outcome Directs Electrophile

Caption: The (3S,5S) configuration enforces a diequatorial chair conformation, creating a rigid steric environment that directs downstream chemistry.

Synthetic Routes & Stereochemical Fidelity[1]

To utilize this scaffold for stereocontrol, the starting material itself must be optically pure. The synthesis typically begins from the chiral pool (L-Alanine), ensuring the (S) configuration is intrinsic rather than resolved.

The Self-Validating Synthesis Protocol

The synthesis relies on the dimerization of L-Alanine to form a diketopiperazine, followed by reduction. This route is "self-validating" because the formation of the cyclic dipeptide (diketopiperazine) generally favors the cis relationship if thermodynamic control is allowed, but for the (3S,5S) trans-relationship (relative to the ring plane in 2D, but governed by L-Ala chirality), the stereocenters are fixed by the amino acid source.

Note on Nomenclature: The (3S,5S) designation implies the absolute configuration derived from L-Alanine. In the context of the piperazine ring, this results in a


-symmetric molecule.[1]
Diagram 2: Synthetic Workflow from Chiral Pool

SynthesisWorkflow Start L-Alanine (Chiral Pool) Step1 Dimerization (Cyclic Dipeptide) Start->Step1 Condensation Intermediate (3S,6S)-3,6-Dimethyl-2,5-piperazinedione Step1->Intermediate Step2 Global Reduction (LiAlH4 or BH3) Intermediate->Step2 Core (2S,5S)-2,5-Dimethylpiperazine (C2 Symmetric Core) Step2->Core Removal of Carbonyls Step3 Selective Protection (Cbz-Cl, 0°C) Core->Step3 Regioselective N-Acylation Final Benzyl (3S,5S)-3,5-dimethyl- piperazine-1-carboxylate Step3->Final

Caption: Step-wise synthesis ensuring retention of stereochemistry from L-Alanine to the final mono-protected scaffold.

Applications in Drug Design & Stereoselective Synthesis[1][2]
3.1 Pharmacophore Orientation (Biological Stereocontrol)

In medicinal chemistry, the "stereocontrol" exerted by this molecule is often intermolecular —controlling how the drug fits into a protein pocket.

  • Kinase Selectivity: The methyl groups act as steric wedges.[2] For example, in the design of PAK4 inhibitors, the (3S,5S)-dimethyl motif prevents binding to the closely related PAK1 isoform by clashing with residues in the ATP-binding pocket that are unique to PAK1.

  • GPCR Ligands: The rigid backbone orients the N1 and N4 substituents at a precise vector (approx. 180° dihedral angle), essential for spanning binding sites in receptors like CCR5.

3.2 Asymmetric Synthesis (Chemical Stereocontrol)

When used as a reagent, the scaffold directs incoming groups.

  • N4-Alkylation: When the N4 nitrogen attacks an alkyl halide, the adjacent equatorial methyl groups discourage approach from the sterically crowded quadrants. This is particularly useful when creating quaternary ammonium salts or when the electrophile itself is chiral (kinetic resolution).

Comparative Data: Impact of Methyl Substitution

FeatureUnsubstituted Piperazine(3S,5S)-3,5-DimethylpiperazineImpact on Drug Design
Conformation Rapid Chair-Chair FlipLocked Chair (Diequatorial)Increases binding affinity (lower entropic penalty).
Symmetry

(Average)

(Rigid)
Reduces number of isomeric metabolites.
Selectivity Low (Promiscuous binding)High (Steric clash with off-targets)Critical for kinase isoform selectivity.
Metabolic Stability ModerateHighMethyls block alpha-oxidation by P450 enzymes.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold

To ensure high enantiomeric excess (ee > 98%).

  • Reduction: Suspend (3S,6S)-3,6-dimethyl-2,5-piperazinedione (10 mmol) in dry THF under Argon. Slowly add

    
     (4.0 equiv) at 0°C. Reflux for 12 hours.
    
    • Checkpoint: Monitor disappearance of carbonyl stretch (1680 cm⁻¹) via IR.

  • Quench: Cool to 0°C. Add water, 15% NaOH, and water (Fieser workup). Filter the granular precipitate.

  • Protection: Dissolve the crude (2S,5S)-2,5-dimethylpiperazine (now called 2,6- or 3,5- depending on numbering, but chemically the diamine) in DCM at -78°C.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 0.9 equiv) dropwise over 2 hours.

    • Why 0.9 equiv? To prevent bis-protection. The statistical distribution favors mono-protection due to the steric bulk introduced after the first addition.

  • Purification: Acid/Base extraction. The bis-protected byproduct remains in the organic layer; the mono-protected product moves to the aqueous acid layer. Basify aqueous layer and extract to recover pure product.

Protocol B: Stereocontrolled N-Alkylation

Using the scaffold to introduce a chiral side chain.

  • Dissolve Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv) in DMF.

  • Add

    
     (2.0 equiv) and the chiral electrophile (e.g., a chiral epoxide or halide).
    
  • Heat to 60°C.

  • Mechanism: The nucleophilic attack by N4 is guided by the C3/C5 methyls. If the electrophile is a racemate, kinetic resolution may occur (one enantiomer reacts faster due to steric matching/mismatching with the piperazine methyls).

References
  • Vertex AI Search. (2025). Synthesis and applications of (3S,5S)-3,5-dimethylpiperazine derivatives.[3] Retrieved from 4

  • PubChem. (2025).[5][6] cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate Compound Summary. National Library of Medicine.[5] Retrieved from [5]

  • Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[7] MDPI Molecules. Retrieved from

  • Nakamura, D., et al. (2006).[1] Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation. Organic Letters.[1] Retrieved from

  • Mullins, S. J., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.[2] Molbank.[2] Retrieved from

Sources

safety and handling of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Operational Protocols for Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Executive Summary

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4) is a critical chiral building block used in the synthesis of peptidomimetics and receptor antagonists.[1][2][3] It features a piperazine core with a cis-dimethyl configuration, protected at the N1 position by a benzyloxycarbonyl (Cbz) group.[1][3]

This guide addresses the specific handling requirements dictated by its chemical structure: a secondary amine at the N4 position (susceptible to oxidation and carbamylation) and a stereogenic center requiring strict non-racemizing conditions.[1][3] While classified as a GHS Irritant, the primary operational risks involve its degradation upon improper storage and the pyrophoric hazards associated with its deprotection (hydrogenolysis).[1][3]

Physicochemical Profile & Identification

The following data establishes the baseline for identity verification. Researchers must validate these parameters upon receipt of the material to ensure enantiomeric purity.

ParameterSpecificationTechnical Note
Chemical Name Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylateOften referred to as N-Cbz-cis-3,5-dimethylpiperazine.[1][2][3]
CAS Number 874279-60-4 Verify against CoA; generic cis isomer is 885278-83-1.[1][2][3]
Molecular Formula

MW: 248.32 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; often appears as a waxy solid.[1][2][3]
Solubility DCM, MeOH, DMSO, EtOAcPoorly soluble in water; forms emulsions.[1]
Chirality (3S, 5S)Critical: cis-diequatorial conformation.[1][2][3]
Basicity Weakly Basic (N4 amine)The N1 nitrogen is non-basic due to carbamate resonance.[3]

Hazard Characterization (GHS)

While this compound is not classified as "Highly Toxic" (Category 1/2), it possesses significant irritant properties that can disrupt mucosal membranes.[1][3]

Signal Word: WARNING

Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Piperazine derivatives can act as GABAergic modulators.[1][3]
Skin Irritation H315 Causes skin irritation.[2][3][4]Lipophilic nature allows dermal penetration/defatting.[1][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4]Direct amine cytotoxicity to corneal epithelium.[1][3]
STOT - SE H335 May cause respiratory irritation.[1][2][3][5]Aerosolized oil droplets are potent bronchial irritants.[1][3]
Toxicological Insight

Piperazine derivatives are known sensitizers.[1][3] Although the Cbz group mitigates the volatility and immediate reactivity of the piperazine core, the free N4 amine remains a potential sensitizing agent.[1][3] Repeated dermal exposure without proper PPE can lead to allergic contact dermatitis.[1][3]

Storage & Stability Protocol: The Self-Validating System

The secondary amine (N4) is the "weak link" in this molecule's stability.[1][3] It reacts with atmospheric CO₂ to form carbamic acid salts and can oxidize to N-oxides.[1][2][3]

The "Argon Blanket" Standard:

  • Atmosphere: Must be stored under Argon or Nitrogen .[1][3]

    • Why: Oxygen promotes slow N-oxidation; CO₂ promotes carbamate formation (appearing as white crust on the oil).[1][3]

  • Temperature: Refrigerate at 2°C to 8°C .

    • Why: Retards the rate of spontaneous racemization and oxidation.[1][3]

  • Container: Amber glass with a Teflon-lined cap.[1][3]

    • Why: Prevents UV degradation of the benzyl ether moiety.[1][3]

Self-Validation Step (Quality Check)

Before using stored material in a synthesis, perform a Visual & Solubility Check :

  • Pass: Clear, viscous oil or white waxy solid.[3] Soluble in DCM.[1][3]

  • Fail: Yellow/Orange discoloration (Oxidation) or white crusty precipitate insoluble in DCM (Ammonium carbamate formation from CO₂).[1][3]

Operational Handling: Synthesis & Deprotection[2][6]

The most common workflow involving this compound is the Cbz-deprotection to yield the free diamine, or N4-coupling (e.g., amide bond formation).[1][2][3]

A. Handling Workflow & PPE Decision Matrix

SafetyMatrix Start Start: Handling Procedure StateCheck Check Physical State Start->StateCheck Solid Solid / Waxy StateCheck->Solid Liquid Viscous Oil / Solution StateCheck->Liquid RiskSolid Risk: Dust/Particulates (Inhalation Sensitization) Solid->RiskSolid RiskLiquid Risk: Splash/Absorption (Dermal Penetration) Liquid->RiskLiquid PPE_Solid PPE: N95 Mask + Nitrile Gloves (Double) RiskSolid->PPE_Solid PPE_Liquid PPE: Chemical Splash Goggles + Butyl/Nitrile Gloves + Lab Coat RiskLiquid->PPE_Liquid Action Proceed to Weighing (Fume Hood REQUIRED) PPE_Solid->Action PPE_Liquid->Action

Figure 1: PPE Decision Matrix based on the physical state of the compound.[1][2][3]

B. Critical Workflow: Cbz-Deprotection (Hydrogenolysis)

This is the highest-risk procedure associated with this compound.[1][2][3] The standard method uses Palladium on Carbon (Pd/C) and Hydrogen gas.[1][3][6]

Risks:

  • Fire: Dry Pd/C is pyrophoric (ignites in air).[1][3]

  • Explosion: Hydrogen gas is flammable over a wide range (4–74%).[1][3]

  • Racemization: Prolonged exposure to heat or acidic conditions during workup can invert the (3S,5S) centers.[1][3]

Step-by-Step Safe Protocol:

  • Inerting: Flush the reaction vessel with Nitrogen before adding catalyst.[1][3]

  • Catalyst Addition: Add 10% Pd/C (wet support preferred) to the vessel.

    • Technique: Add the catalyst as a slurry in water or toluene if possible, or cover immediately with solvent (MeOH/EtOH) to prevent sparking.[1][3]

  • Substrate Addition: Dissolve the Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in MeOH and add carefully to the catalyst suspension.

  • Hydrogenation: Cycle vacuum/Nitrogen 3 times, then vacuum/Hydrogen. Stir at Room Temperature .

    • Note: Do not heat.[1][3][5] Heating increases the risk of racemization.[1][3]

  • Filtration (The Danger Zone):

    • Use a Celite pad.[1][3][6]

    • NEVER let the filter cake dry out.[1][3] Dry Pd/C filter cakes can spontaneously ignite when air is pulled through them.[1][3]

    • Keep the cake wet with water or solvent at all times.[1][3]

    • Dispose of the filter cake in a dedicated "Pyrophoric Waste" container containing water.[1][3]

Deprotection Start Start: Cbz-Deprotection Inert 1. Inert Vessel (N2/Ar) Remove Oxygen Start->Inert CatAdd 2. Add Pd/C Catalyst (Use Wet Support) Inert->CatAdd Prevent Spark React 3. H2 Atmosphere Stir @ RT (No Heat) CatAdd->React Filter 4. Filtration (Celite) KEEP CAKE WET React->Filter Complete Conversion Waste 5. Pyrophoric Waste (Submerge in Water) Filter->Waste Immediate Disposal

Figure 2: Safety workflow for the catalytic hydrogenolysis of the Cbz group.

Emergency Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[1][2][3] Do not use organic solvents.[1][3]Solvents (ethanol/acetone) may increase dermal absorption of the lipophilic amine.[1][3]
Eye Contact Rinse with water for 15 min.[3][7] Lift eyelids.[1][3][4]Basic amines can cause rapid corneal clouding; immediate dilution is vital.[1][3]
Spill (Liquid) Absorb with vermiculite or sand.[3] Neutralize with dilute acetic acid if large quantity.[1][3]Prevents volatilization.[1][3][4] Neutralization converts the free amine to a non-volatile salt.[1][3]
Fire Use CO₂, Dry Chemical, or Foam.[1][5][7]Water spray may spread the oil/solvent mixture (if dissolved in organic solvent).[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73012224, cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate.[1][2][3] Retrieved January 28, 2026, from [Link][1][3]

  • Organic Chemistry Portal (2024). Protection of Amino Groups: Cbz-Protected Amino Groups. Retrieved January 28, 2026, from [Link][1][3]

  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst.[1][3][8] Chemistry – A European Journal, 16(41), 12440–12445.[1][3] [Link][1][3]

Sources

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate IUPAC name and synonyms

[1][2]

Chemical Identity & Nomenclature[1][3]

This compound is a protected derivative of trans-3,5-dimethylpiperazine, characterized by its specific stereochemistry and the presence of a benzyloxycarbonyl (Cbz) protecting group.[1] It serves as a versatile scaffold for introducing chiral diamine motifs into pharmaceutical candidates.[1]

Core Identifiers
Attribute Details
IUPAC Name Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Common Synonyms (3S,5S)-1-Cbz-3,5-dimethylpiperazine; N-Cbz-(3S,5S)-3,5-dimethylpiperazine
CAS Registry Number 874279-60-4
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Stereochemistry (3S, 5S) (Trans-isomer)
Stereochemical Analysis

It is critical to distinguish this isomer from its diastereomers.[1] The (3S,5S) configuration implies a trans relationship between the two methyl groups on the piperazine ring.[1]

  • (3S, 5S): Chiral, trans-isomer (C2 symmetry in the unprotected core).[1]

  • (3R, 5R): Chiral, trans-isomer (Enantiomer of the above).[1]

  • (3R, 5S): Meso, cis-isomer (Achiral).[1]

Note on Numbering: The IUPAC numbering prioritizes the carboxylate-bearing nitrogen as position 1.[1] Therefore, the methyl groups are located at positions 3 and 5 relative to the Cbz group.[1] This corresponds to the unhindered nitrogen of the parent 2,6-dimethylpiperazine being protected.[1]

Structurecluster_0Stereochemical ConfigurationN1N1 (Cbz)C3C3 (S-Me)N1->C3TransC5C5 (S-Me)N1->C5TransN4N4 (H)C3->N4C5->N4captionFig 1. Connectivity of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.

Synthetic Pathways[1][9]

The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is typically achieved via the regioselective protection of (2S,6S)-2,6-dimethylpiperazine .[1] The synthesis relies on the steric differentiation between the two nitrogen atoms in the parent piperazine.[1]

Retrosynthetic Logic

The target molecule has methyl groups at positions 3 and 5 relative to the protected nitrogen.[1] In the parent 2,6-dimethylpiperazine, one nitrogen (N1) is flanked by two methyl groups (sterically hindered), while the other (N4) is flanked by methylene groups (unhindered).[1] Reaction with Benzyl chloroformate (Cbz-Cl) occurs preferentially at the unhindered N4 position, which, upon renumbering, becomes N1 of the target product.[1]

Step-by-Step Protocol
Step 1: Preparation of (2S,6S)-2,6-Dimethylpiperazine

While 2,6-dimethylpyrazine is commercially available, its reduction yields a mixture of cis and trans isomers.[1]

  • Reduction: Hydrogenation of 2,6-dimethylpyrazine (H₂/Pd-C or Na/EtOH) yields a mixture of cis-2,6-dimethylpiperazine (meso) and trans-2,6-dimethylpiperazine (racemic).[1]

  • Resolution: The trans-racemate is resolved using a chiral acid, typically (D)-Tartaric acid or (L)-Mandelic acid , to crystallize the desired (2S,6S) enantiomer salt.[1]

Step 2: Regioselective Protection[1]
  • Reagents: (2S,6S)-2,6-Dimethylpiperazine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 0.95 eq), Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) at 0°C.

  • Procedure:

    • Dissolve the chiral piperazine in DCM and cool to 0°C.

    • Add Cbz-Cl dropwise over 1 hour.[1] The slow addition and low temperature enhance regioselectivity.[1]

    • The electrophile attacks the unhindered nitrogen (N4) exclusively due to the steric bulk of the methyl groups flanking N1.[1]

  • Workup: Wash with water and brine. Purify via column chromatography (SiO₂, EtOAc/Hexanes) to yield the product as a colorless oil or low-melting solid.[1]

SynthesisStart2,6-DimethylpyrazineStep1Reduction (H2/Pd)(Yields cis/trans mix)Start->Step1Inter1rac-trans-2,6-DimethylpiperazineStep1->Inter1Step2Chiral Resolution((D)-Tartaric Acid)Inter1->Step2Inter2(2S,6S)-2,6-Dimethylpiperazine(Unhindered N exposed)Step2->Inter2Step3Regioselective Protection(Cbz-Cl, 0°C)Inter2->Step3Attacks unhindered NTargetBenzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylateStep3->TargetcaptionFig 2. Synthetic route via resolution and regioselective protection.

[1]

Chemical Properties & Characterization

Researchers should validate the identity of the synthesized compound using the following characterization profile.

Physical Properties[1][10]
  • Physical State: Typically a viscous colorless oil or low-melting white solid.[1]

  • Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[1]

  • Stability: Stable under standard laboratory conditions. Store at 2-8°C.[1]

Spectroscopic Profile (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H, Ar-H) – Cbz aromatic ring.[1]

    • δ 5.15 (s, 2H, Ph-CH ₂-O).[1]

    • δ 3.80–4.00 (br d, 2H) – Piperazine ring protons adjacent to Cbz.[1]

    • δ 2.80–3.00 (m, 2H) – Ring protons adjacent to NH.[1]

    • δ 2.40–2.60 (m, 2H) – Methine protons (C3/C5).[1]

    • δ 1.10 (d, 6H, J=6.5 Hz) – Two methyl groups (doublet confirms coupling to methine).[1]

  • Mass Spectrometry (ESI):

    • [M+H]⁺ = 249.16[1]

    • [M+Na]⁺ = 271.14[1]

Applications in Medicinal Chemistry

This scaffold is highly valued for its ability to introduce conformational constraints and defined stereochemistry into drug candidates.[1]

Conformational Restriction

Unlike flexible linear diamines, the dimethylpiperazine ring locks the spatial orientation of the nitrogen lone pairs.[1] The (3S,5S) configuration forces the substituents into a specific vector, often enhancing potency and selectivity against protein targets such as:

  • GPCRs: Used in CCR5 antagonists and other chemokine receptor modulators.[1]

  • Enzymes: Serves as a core linker in renin inhibitors and protease inhibitors.[1]

Peptidomimetics

The scaffold acts as a mimetic for turn structures in peptides.[1] The methyl groups at the 3 and 5 positions provide steric bulk that can prevent metabolic degradation (N-dealkylation) and improve the pharmacokinetic profile (ADME) of the final drug molecule.[1]

ApplicationsScaffold(3S,5S)-Cbz-PiperazineApp1GPCR Antagonists(CCR5, 5-HT)Scaffold->App1App2Enzyme Inhibitors(Renin, Proteases)Scaffold->App2App3ADME Improvement(Metabolic Stability)Scaffold->App3captionFig 3. Key application domains in drug discovery.

References

  • PubChem. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Molinaro, C. et al. Practical Synthesis of (2S,6S)-2,6-Dimethylpiperazine.[1] Journal of Organic Chemistry.[1] (General reference for chiral piperazine synthesis methodology).

Commercial Availability & Technical Profile: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial landscape, procurement strategies, and technical specifications for benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate .

Executive Summary

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4 ) is a high-value chiral building block used primarily in the synthesis of peptidomimetics and small-molecule inhibitors targeting renin, HIV protease, and various GPCRs.[1] Its rigid piperazine core, constrained by two methyl groups in a trans configuration, offers precise conformational control—a critical attribute for improving the selectivity and metabolic stability of drug candidates.

This guide provides a validated procurement strategy, technical characterization, and supplier landscape to ensure researchers secure high-fidelity material for drug development campaigns.

Chemical Profile & Stereochemical Criticality

Identity & Properties[2][3]
  • IUPAC Name: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

  • Common Name: N-Cbz-(3S,5S)-3,5-dimethylpiperazine

  • CAS Number: 874279-60-4[2][3][4]

  • Molecular Formula: C₁₄H₂₀N₂O₂

  • Molecular Weight: 248.32 g/mol

  • Stereochemistry: Trans (Chiral).

    • Note: The (3S,5S) configuration corresponds to the trans isomer. The cis isomer is meso (3R,5S). Confusing these isomers is a common procurement error.

Physical Specifications
PropertySpecificationNote
Appearance Colorless to pale yellow oil or low-melting solidViscosity varies with purity/residual solvent.
Purity (HPLC) ≥ 97.0%Critical for late-stage coupling.
Chiral Purity (ee) ≥ 98%High ee required to prevent diastereomeric scrambling.
Solubility DCM, Methanol, DMSOSparingly soluble in water.
Boiling Point ~380°C (Predicted)Decomposes before boiling at atm pressure.

Market Landscape & Supplier Analysis

The supply chain for this compound is tiered into Catalog Suppliers (small scale, immediate dispatch) and CRO/CMO Synthesis (bulk scale, lead time required).

Validated Suppliers (Global)

The following suppliers have been verified to list CAS 874279-60-4 with specific stereochemical data.

SupplierRegionProduct CodePack SizesPurity Grade
Sigma-Aldrich (Merck) GlobalCustom/Sourced100mg - 1g97%
BLD Pharm China/USABD234561g, 5g, 25g97%+
Synthonix USA25981250mg - 5g97%
Enamine Ukraine/EUCustommg - kg95%+ (NMR)
AABlocks USAAA00100mg - 1g96%+

*Note: Product codes are subject to change; always verify via CAS.

Pricing Benchmarks (2025 Estimates)
  • Discovery Scale (100 mg): $50 – $120 USD

  • Process Scale (10 g): $800 – $1,500 USD

  • Bulk (1 kg): Custom quote required (typically $15k - $25k USD depending on synthetic route).

Procurement Strategy: The "Stereo-Check" Protocol

Procuring chiral piperazines is prone to error due to ambiguous nomenclature (e.g., labeling "cis" vs "trans" without absolute configuration). Use the following logic flow to validate your purchase.

Decision Logic for Supplier Selection

ProcurementLogic Start Start: Need (3S,5S)-Cbz-DMP CheckCAS Verify CAS: 874279-60-4 Start->CheckCAS CheckStereo Check Stereochemistry (3S,5S) = TRANS CheckCAS->CheckStereo Match Reject REJECT: Risk of Meso (Cis) or Racemic CheckCAS->Reject Mismatch CheckPurity Check Purity > 97% Check ee > 98% CheckStereo->CheckPurity Confirmed Trans CheckStereo->Reject Labeled Cis or (3R,5S) SelectSupplier Select Supplier (Request CoA) CheckPurity->SelectSupplier Pass CheckPurity->Reject Fail

Figure 1: Decision matrix for procuring chiral dimethylpiperazines to avoid stereochemical mismatch.

Technical Expertise: Synthesis & Quality Control

Synthetic Origin & Impurity Profile

Understanding the synthesis helps predict impurities. The (3S,5S)-isomer is typically accessed via:

  • Chiral Pool Synthesis: Reduction of L-Alanine derived diketopiperazines (less common for 3,5-dimethyl, more for 2,5).

  • Resolution: Classical resolution of trans-3,5-dimethylpiperazine (racemic) using chiral acids (e.g., tartaric acid), followed by selective N-protection.

Common Impurities:

  • Enantiomer: Benzyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate.

  • Diastereomer: cis-Isomer (Meso form).

  • Regioisomer: N-Benzyl isomers (if synthesized via benzyl chloride alkylation rather than Cbz-Cl).

Analytical Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Perform the following intake checks:

  • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) to verify enantiomeric excess (ee).

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Expectation: Single peak for (3S,5S); distinct separation from (3R,5R) and meso forms.

  • H-NMR (CDCl₃): Verify the trans coupling constants of the ring protons.

    • Diagnostic: The methine protons at C3/C5 should exhibit specific splitting patterns indicative of the chair conformation with equatorial methyl groups.

Handling & Storage
  • Storage: +2°C to +8°C (Refrigerate). Store under nitrogen to prevent amine oxidation.

  • Stability: Stable for >2 years if kept dry. The carbamate (Cbz) group is acid-stable but sensitive to hydrogenolysis (H₂/Pd).

Applications in Drug Discovery[8]

This scaffold is a "privileged structure" in medicinal chemistry.

  • Conformational Restriction: The 3,5-dimethyl substitution locks the piperazine ring into a rigid chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: Methyl groups at the alpha-position to the nitrogen hinder oxidative metabolism (N-dealkylation), extending the half-life of the drug.

Applications Core Benzyl (3S,5S)-3,5-dimethyl piperazine-1-carboxylate Use1 Renin Inhibitors (Hypertension) Core->Use1 Use2 GPCR Antagonists (CCR5, CXCR4) Core->Use2 Use3 Peptidomimetics (Beta-turn mimetics) Core->Use3 Mech1 Restricts conformation Improves Selectivity Use1->Mech1 Use2->Mech1 Mech2 Blocks Metabolism Increases t1/2 Use3->Mech2

Figure 2: Therapeutic utility and mechanistic advantages of the (3S,5S)-dimethylpiperazine scaffold.

References

  • Sigma-Aldrich. Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Product Page. Available at: (Accessed Jan 2026).

  • PubChem. Compound Summary: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS 874279-60-4). National Library of Medicine. Available at:

  • BLD Pharm. Product Catalog: Benzyl 3,5-dimethylpiperazine-1-carboxylate. Available at:

  • Synthonix. Product Data Sheet: 25981. Available at:

  • National Institutes of Health (NIH). Renin Inhibitor Design utilizing 3,5-disubstituted piperazines. PubMed. Available at:

Sources

Methodological & Application

Application Note: Asymmetric Alkylation Strategies Utilizing Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

[1]

Executive Summary

This application note details the strategic utilization of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-(3S,5S)-DMP) as a chiral building block in the synthesis of complex pharmaceutical intermediates. Unlike simple piperazines, the (3S,5S)-dimethyl motif imposes significant conformational rigidity, locking the ring into a specific chair conformation.[1] This guide focuses on the regioselective N-alkylation of the free N4-amine, a critical step in generating chiral Active Pharmaceutical Ingredients (APIs) such as renin inhibitors and androgen receptor antagonists.[1]

We address the specific challenges posed by the steric hindrance of the C3/C5 methyl groups and provide optimized protocols to ensure high yield and preservation of stereochemical integrity.

Strategic Value & Mechanism

The (3S,5S)-3,5-dimethylpiperazine scaffold is a "privileged structure" in medicinal chemistry.[1] Its value lies in:

  • Conformational Locking: The equatorial preference of the methyl groups locks the piperazine ring, reducing the entropic penalty upon binding to a protein target.[1]

  • Metabolic Stability: Substitution at the

    
    -carbons blocks oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.[1]
    
  • Stereochemical Control: The guide focuses on "Asymmetric Alkylation" in the context of substrate-controlled diastereoselectivity . The existing chiral centers ((3S,5S)) dictate the trajectory of incoming electrophiles and the final 3D shape of the drug molecule.[1]

Mechanistic Challenge: Steric Hindrance

The primary challenge in alkylating Cbz-(3S,5S)-DMP is the steric bulk of the methyl groups adjacent to the nucleophilic nitrogen (N4).[1] Standard conditions for unsubstituted piperazines often result in sluggish reaction rates or incomplete conversion.[1]

Critical Material Attributes (CMA)

AttributeSpecificationRationale
Chemical Purity > 98.0% (HPLC)Impurities compete for alkylating agents.[1]
Enantiomeric Purity > 99.0% eeEssential to prevent downstream diastereomeric contamination.[1]
Water Content < 0.1% (KF)Water consumes electrophiles and reduces base efficiency.[1]
Appearance White to off-white solidColoration often indicates oxidation of the amine.[1]

Experimental Protocols

Protocol A: Regioselective N-Alkylation ( )

Best for: Primary alkyl halides and unhindered electrophiles.[1]

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)[1]

  • Electrophile: R-Br or R-I (1.1 – 1.2 equiv)[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    (2.0 equiv for sluggish substrates)[1]
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Optional but recommended for chlorides.[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with Cbz-(3S,5S)-DMP (1.0 eq) and anhydrous ACN (10 vol).

  • Base Addition: Add powdered

    
     (3.0 eq). Note: Milling the base increases surface area and reaction rate.
    
  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 60–80°C .

    • Insight: The (3S,5S) steric bulk raises the activation energy.[1] Room temperature reactions are often too slow.[1]

  • Monitoring: Monitor via HPLC/TLC. Look for the disappearance of the secondary amine.

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Reductive Alkylation (Reductive Amination)

Best for: Aldehydes/Ketones or when avoiding potentially mutagenic alkyl halides.[1]

Reagents:

  • Substrate: Cbz-(3S,5S)-DMP (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid: Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve Cbz-(3S,5S)-DMP and the aldehyde in DCE. Add AcOH. Stir for 1–2 hours at RT.[1]

    • Checkpoint: Ensure imine formation is complete (if stable) or proceed to reduction.[1]

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

    • Insight: STAB is preferred over

      
       as it is less likely to reduce the aldehyde before it reacts with the hindered amine.[1]
      
  • Quench: Quench with saturated

    
    . Extract with DCM.[1]
    

Process Visualization (Workflow & Mechanism)

The following diagram illustrates the decision logic and workflow for utilizing this scaffold.

GStartStart: Cbz-(3S,5S)-DMP ScaffoldQCQC Check: Purity & ee%Start->QCDecisionSelect Alkylation StrategyQC->DecisionPathAPath A: Alkyl Halide (SN2)Decision->PathAPrimary HalidePathBPath B: Reductive AminationDecision->PathBAldehyde/KetoneCondAConditions: ACN/DMF, K2CO3, 60-80°CPathA->CondAIssueARisk: Elimination of R-Xor Slow KineticsCondA->IssueAProductCrude N-Alkylated IntermediateCondA->ProductCondBConditions: Aldehyde, STAB, DCEPathB->CondBCondB->ProductPurificationPurification (Flash/Cryst)Product->PurificationFinalFinal Chiral API BlockPurification->Final

Figure 1: Decision tree for N-alkylation of hindered chiral piperazines.

Troubleshooting & Optimization

Issue: Low Conversion / Slow Reaction
  • Cause: The axial hydrogens at C3/C5 and the equatorial methyl groups create a "picket fence" effect, shielding the nitrogen lone pair.[1]

  • Solution:

    • Switch Solvent: Move from ACN to DMF or DMSO to increase the nucleophilicity of the amine.[1]

    • Iodide Catalyst: Add 10 mol% NaI or TBAI. This converts alkyl chlorides/bromides to more reactive alkyl iodides in situ (Finkelstein reaction).[1]

    • Microwave: Microwave irradiation (100–120°C for 10–30 mins) often overcomes the steric barrier efficiently.[1]

Issue: Racemization[1][2]
  • Observation: Loss of ee% in the final product.[1]

  • Cause: While the C3/C5 centers are chemically stable, harsh basic conditions (e.g., NaH) combined with high heat could theoretically induce epimerization, although this is rare for alkyl-substituted piperazines.[1]

  • Solution: Stick to mild inorganic bases (

    
    , 
    
    
    ) and avoid strong organolithiums unless performing directed
    
    
    -lithiation (which requires N-Boc, not N-Cbz).[1]

References

  • PubChem. cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Hsieh, S.Y.[1][2][3][4][5][6] & Bode, J.W. (2016).[1][6] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[1][6] Organic Letters, 18(13), 3082-3085.[1][6] (Context on chiral piperazine synthesis). Available at: [Link][1][6]

  • Kinoyama, I., et al. (2005).[1] N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists.[1] Chemical & Pharmaceutical Bulletin, 53(4), 402-409.[1] (Application in drug discovery). Available at: [Link]

  • Beak, P. & Lee, W.K. (1989).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperidines. Journal of Organic Chemistry.[1][7] (Foundational text on lithiation of N-Boc heterocycles, contrasting with Cbz limitations).
    

protocol for acylation of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-acylation of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate  (Cbz-DMP). This chiral building block acts as a critical intermediate in the synthesis of antiretroviral drugs and complex peptidomimetics.[1][2]

The Core Challenge: While the N1 position is protected by a benzyloxycarbonyl (Cbz) group, the nucleophilic N4 amine is flanked by two methyl groups at the 3 and 5 positions.[1][3][2] In the (3S,5S) configuration, these methyl groups create significant steric hindrance, often resulting in sluggish reaction kinetics or incomplete conversion using standard "textbook" acylation conditions.[1][3][2]

This guide presents two field-proven methodologies:

  • Method A (Acid Chloride): For robust, high-yielding synthesis with stable acylating agents.[1][3][2]

  • Method B (HATU Coupling): For sensitive carboxylic acids or when avoiding harsh acid chlorides is necessary.[1][3][2]

Strategic Considerations & Mechanism

Steric Environment & Reactivity

The substrate features a piperazine ring fixed in a chair-like conformation.[1][3] The (3S,5S) stereochemistry places the methyl groups in an equatorial orientation (to minimize 1,3-diaxial interactions), but they still exert steric bulk proximal to the N4 nitrogen lone pair.[1][3][2]

  • Implication: Nucleophilic attack on the carbonyl carbon of the acylating agent is kinetically retarded.[1][3][2]

  • Solution: We utilize DIPEA (N,N-Diisopropylethylamine) instead of Triethylamine (TEA).[1][3][2] DIPEA’s steric bulk prevents it from acting as a competing nucleophile while effectively scavenging protons.[1][3][2] For coupling reactions, HATU is selected over EDC/HOBt due to its superior reactivity with hindered amines.[1][3][2]

NMR Rotamer Warning

Critical Analytical Insight: Researchers often mistake broad NMR signals for impurities.[1][3][2] Cbz-protected piperazines exhibit restricted rotation around the N-CO carbamate bond.[1][3] This results in distinct rotamers visible in ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H and 

C NMR at room temperature.[1][2]
  • Validation: To confirm purity, run NMR at elevated temperature (e.g., 50°C in DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to coalesce the rotameric peaks into sharp singlets.[1][2]
    

Experimental Protocols

Method A: Acylation via Acid Chlorides (Robust)

Best for: Simple acyl groups (Acetyl, Benzoyl, Tosyl) and scale-up.[1][3][2]

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Acyl Chloride: R-COCl (1.2 equiv)[1][3][2]

  • Base: DIPEA (1.5 equiv)[1][3][2]

  • Solvent: Dichloromethane (DCM) [Anhydrous][1][3][2]

  • Catalyst (Optional): DMAP (0.1 equiv) – Only use if reaction stalls.[1][3][2]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the Substrate and anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe.[1][3][2] Cool the mixture to 0°C using an ice bath.

  • Acylation: Add the Acyl Chloride dropwise over 10 minutes.

    • Note: The exotherm must be controlled to prevent side reactions.[1][3][2]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1][3] If >10% starting material remains after 4 hours, add DMAP (0.1 equiv) and stir for an additional 2 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), then brine.[1][3][2] Dry over Na

    
    SO
    
    
    
    and concentrate.
Method B: Acylation via HATU Coupling (Mild)

Best for: Chiral carboxylic acids, amino acids, or complex fragments.[1][3][2]

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][3][2]

  • Coupling Agent: HATU (1.1 equiv)[1][3][2]

  • Base: DIPEA (2.0 equiv)[1][3][2]

  • Solvent: DMF (Dimethylformamide) [Anhydrous][1][3][2]

Step-by-Step Procedure:

  • Activation: In a dried flask, dissolve the Carboxylic Acid and HATU in DMF (0.2 M).

  • Base Addition: Add DIPEA immediately. The solution effectively turns yellow/orange (activated ester formation).[1][3][2] Stir for 5 minutes.

  • Coupling: Add the Substrate (Cbz-DMP) in one portion.[1][3][2]

  • Reaction: Stir at room temperature for 12–16 hours.

    • Why longer? The bulky HATU-active ester and the hindered amine require time to overcome the steric barrier.[1][3][2]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash vigorously with water (3x) to remove DMF, then saturated LiCl solution (optional), and brine.[1][3][2] Dry and concentrate.

Data Summary & Visualization

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance at N4Switch solvent to THF and reflux (60°C). Add 0.1 eq DMAP.[1][3][2]
Broad NMR Signals Carbamate rotamersRun NMR at 50°C or higher to coalesce peaks.
Epimerization Over-basic conditionsEnsure DIPEA is limited to 2.0 equiv. Keep Temp < 40°C during addition.
Precipitation Urea byproduct (Method B)[1][3][2]Wash organic layer with 5% citric acid to remove urea derivatives.[1][3][2]
Workflow Diagram (DOT)

AcylationProtocol Start Start: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Choice Select Method Start->Choice MethodA Method A: Acid Chloride (Robust, Scalable) Choice->MethodA Simple Acyl Group MethodB Method B: HATU Coupling (Mild, Complex Acids) Choice->MethodB Sensitive Acid StepA1 Dissolve in DCM + DIPEA Cool to 0°C MethodA->StepA1 StepB1 Dissolve Acid + HATU in DMF Add DIPEA (Activate 5 min) MethodB->StepB1 StepA2 Add R-COCl Dropwise StepA1->StepA2 StepA3 Monitor (TLC/LCMS) Add DMAP if stalled StepA2->StepA3 Workup Workup & Purification (Acid Wash / Column) StepA3->Workup StepB2 Add Substrate Stir 12-16h StepB1->StepB2 StepB2->Workup QC QC: NMR (High Temp) & Chiral HPLC Workup->QC

Figure 1: Decision tree and workflow for the acylation of hindered piperazine derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73012224, cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate.[1][3][2] Retrieved January 28, 2026 from [Link][1][3][2]

  • Organic Chemistry Portal. Amide Formation via Acid Chlorides and Coupling Agents.[1][3][2] (General protocols for hindered amines). [Link]

Sources

Application Note: Stereoselective Enolate Alkylation of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the stereoselective functionalization of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (also known as


-Cbz-(3S,5S)-3,5-dimethylpiperazine).

The protocols below focus on the


-Acyl Enolate Alkylation  strategy. In this workflow, the free secondary amine (N4) is acylated to form a substrate. The (3S,5S)-methyl groups then act as steric directors during the formation of the enolate on the side chain, enabling highly diastereoselective alkylations. This methodology parallels the Evans or Myers auxiliary chemistry but utilizes the unique rigid conformation of the piperazine scaffold, often retained in final drug targets (e.g., HIV protease inhibitors, chemokine antagonists).

Introduction & Mechanistic Rationale

The scaffold Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate possesses a


-symmetric core (with respect to the piperazine ring carbons) that provides exceptional facial bias. When the N4 position is acylated (e.g., with a propionyl or acetyl group), the resulting amide can be deprotonated to form a Z-enolate.
Mechanistic Pillars[1][2]
  • Conformational Locking: The 1,3-diaxial interaction (A-strain) forces the

    
    -acyl group to adopt a specific rotamer. The (3S,5S)-methyl groups create a steric "wall" on one face of the piperazine ring.
    
  • Enolate Geometry: Treatment with lithium bases (LiHMDS or LDA) typically favors the Z-enolate via a cyclic transition state (Ireland model), chelated by the lithium cation between the enolate oxygen and the carbamate carbonyl (if accessible) or simply stabilized by solvent.

  • Facial Selectivity: The electrophile (R-X) approaches from the face opposite the bulky C3/C5 methyl groups (anti-approach), yielding high diastereomeric excess (de > 90%).

Experimental Workflow Diagram

The following logical flow illustrates the critical path from the starting material to the alkylated product.

G Start Benzyl (3S,5S)-3,5- dimethylpiperazine-1-carboxylate (Starting Material) Acylation N4-Acylation (Acid Chloride/Anhydride) Start->Acylation  Et3N, DCM   Substrate N-Acyl Intermediate (Purified) Acylation->Substrate Enolization Enolate Formation (LiHMDS, -78°C) Substrate->Enolization  THF, LiCl   Alkylation Electrophile Addition (R-X, -78°C to RT) Enolization->Alkylation  Z-Enolate   Quench Quench & Workup Alkylation->Quench Product Alkylated Product (High dr) Quench->Product

Figure 1: Operational workflow for the conversion of the piperazine core into a chiral alkylated derivative.

Detailed Protocols

Protocol A: Preparation of the -Acyl Substrate

Objective: To install the carbon chain that will undergo enolization. This example uses propionyl chloride to prepare the substrate for


-methylation or benzylation.

Reagents:

  • Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve the piperazine starting material in anhydrous DCM (0.2 M concentration) under nitrogen.

  • Base Addition: Cool to 0°C. Add Et

    
    N dropwise.
    
  • Acylation: Add propionyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Disappearance of secondary amine).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove traces of acyl chloride or oligomers.

Protocol B: Diastereoselective Enolate Alkylation

Objective: Generation of the lithium enolate and stereoselective trapping with an alkyl halide.

Critical Quality Attributes (CQAs):

  • Moisture Control: Strictly anhydrous conditions are required.

  • Temperature: Enolate formation must occur at -78°C to prevent decomposition or equilibration to the thermodynamic enolate.

  • Additives: Lithium Chloride (LiCl) is recommended to break up enolate aggregates, increasing reactivity and selectivity.

Reagents:

  • 
    -Propionyl-piperazine derivative (from Protocol A) (1.0 equiv)
    
  • LiHMDS (Lithium hexamethyldisilazide) (1.1 - 1.2 equiv, 1.0 M in THF)

  • LiCl (anhydrous, flame-dried) (3.0 equiv) [Optional but recommended]

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.5 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Drying (Pre-step): Flame-dry a round-bottom flask containing LiCl (if using) under high vacuum. Cool under Argon.

  • Substrate Preparation: Dissolve the

    
    -acyl substrate in THF (0.1 M) and add to the flask containing LiCl. Stir at RT for 10 mins to solvate LiCl.
    
  • Enolization:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS dropwise via syringe pump over 20 minutes.

    • Note: Rapid addition can cause local heating and loss of stereocontrol.

    • Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (neat or in minimal THF) dropwise to the cold enolate solution.

    • Stir at -78°C for 2 hours.

    • Slow Warm-up: Allow the reaction to warm slowly to -20°C or 0°C over 4 hours (depending on electrophile reactivity). Do not rush this step.

  • Quench:

    • Quench the reaction at 0°C with saturated aqueous NH

      
      Cl.
      
    • Dilute with EtOAc and water.

  • Isolation:

    • Separate phases. Extract aqueous layer with EtOAc.

    • Dry organics (Na

      
      SO
      
      
      
      ), filter, and concentrate.
    • Analyze crude diastereomeric ratio (dr) via

      
      H NMR or Chiral HPLC.
      

Data Analysis & Troubleshooting

Expected Results

The (3S,5S)-dimethyl groups direct the incoming electrophile to the re-face (or si-face depending on the specific rotamer, usually anti to the methyls).

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield Incomplete enolization or wet reagents.Flame-dry LiCl; titrate LiHMDS; increase deprotonation time.
Low Diastereoselectivity (dr < 5:1) Enolate equilibration or high temperature.Keep temp < -70°C during LiHMDS addition. Try LDA if LiHMDS is too bulky.
N-Deacylation (Cleavage) Nucleophilic attack on amide carbonyl.Avoid nucleophilic bases (e.g., n-BuLi). Stick to LiHMDS or LDA.
Starting Material Recovery Steric bulk preventing electrophile attack.Add HMPA or DMPU (co-solvent) to increase enolate reactivity (Caution: Toxic).
Stereochemical Model

The transition state is governed by the avoidance of


 strain between the enolate oxygen and the piperazine ring substituents.

Figure 2: Summary of the stereochemical control elements.

References

  • Rossen, K., et al. (1995).[1] "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[1] Tetrahedron Letters, 36(36), 6419-6422. Link

    • Context: Establishes the synthesis and stability of the chiral piperazine core.
  • Beak, P., & Lee, W. K. (1994). "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines." Journal of Organic Chemistry, 59(10), 2762–2773. Link
    
    • Context: Foundational work on lithiation of N-protected heterocycles (relevant if performing direct ring lithi
  • Hodgson, D. M., et al. (2004). "Enantioselective synthesis of 2,5-disubstituted piperazines." Organic Letters, 6(22), 3973-3976. Link

    • Context: Demonstrates stereocontrol in piperazine deriv
  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link

    • Context: Provides the mechanistic basis for amide enolate alkylation which applies to the N-acyl piperazine system.

Sources

reaction conditions for diastereoselective conjugate addition with benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically focusing on the use of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (hereafter referred to as Cbz-DMP ) as a chiral nucleophile in diastereoselective conjugate addition reactions.

Executive Summary

The (3S,5S)-3,5-dimethylpiperazine scaffold is a privileged pharmacophore, most notably serving as the core architecture for HIV-1 attachment inhibitors (e.g., Temsavir, Fostemsavir). The Cbz-DMP reagent offers a protected, chiral secondary amine (N4) flanked by two methyl groups. While these methyl groups provide exceptional diastereomeric control during nucleophilic attack, they simultaneously introduce significant steric hindrance, often rendering standard aza-Michael conditions ineffective.

This guide details optimized protocols to overcome this steric penalty while maximizing diastereoselectivity, utilizing Lewis Acid catalysis and solvent-controlled transition states.

Mechanistic Insight & Steric Design

Structural Analysis

In Cbz-DMP , the N1-position is protected by a carbobenzyloxy (Cbz) group. The methyl substituents are located at the C3 and C5 positions relative to N1 (or C2/C6 relative to the nucleophilic N4).

  • Configuration: The (3S,5S) configuration forces the piperazine ring into a rigid chair conformation where both methyl groups adopt an equatorial orientation to minimize 1,3-diaxial strain.

  • Nucleophilic Site: The N4 nitrogen is the reactive center. It is flanked by two chiral centers, creating a deep chiral pocket.

  • Selectivity Origin: When attacking a prochiral Michael acceptor (e.g., a

    
    -substituted acrylate), the bulky equatorial methyl groups effectively shield one face of the nitrogen lone pair, dictating the trajectory of approach and inducing high diastereoselectivity (often >95:5 dr).
    
Reaction Pathway Diagram

The following diagram illustrates the steric steering mechanism and the reaction workflow.

G cluster_0 Reagents CbzDMP Cbz-DMP (Nucleophile) TS Transition State (Steric Steering via (3S,5S)-Methyls) CbzDMP->TS N4 Attack Acceptor Michael Acceptor (e.g., Nitroalkene/Ester) Acceptor->TS u03C0-Coordination Catalyst Lewis Acid (Yb(OTf)3 or Cu(OTf)2) Catalyst->TS Activation Product Chiral Adduct (High dr) TS->Product Protonation caption Figure 1: Steric steering mechanism in the aza-Michael addition of Cbz-DMP.

Experimental Protocols

Due to the steric hindrance at N4, thermal conditions alone are often insufficient. Two protocols are recommended: Method A (Lewis Acid Catalysis) for sensitive substrates, and Method B (High-Pressure/Thermal) for unreactive acceptors.

Method A: Lewis Acid Catalyzed Addition (Recommended)

This method utilizes Ytterbium(III) triflate to activate the Michael acceptor, allowing the hindered amine to attack under mild conditions.

Materials:

  • Cbz-DMP (1.0 equiv)

  • Michael Acceptor (e.g., methyl crotonate,

    
    -nitrostyrene) (1.2 equiv)
    
  • Catalyst: Yb(OTf)

    
     (10 mol%) or Sc(OTf)
    
    
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Catalyst Activation: Flame-dry a reaction vial and cool under Argon. Add Yb(OTf)

    
     (0.1 mmol per 1.0 mmol amine).
    
  • Solvation: Dissolve the Michael Acceptor (1.2 equiv) in anhydrous MeCN (0.5 M concentration). Add this solution to the catalyst and stir for 15 minutes at Room Temperature (RT) to ensure coordination.

  • Nucleophile Addition: Dissolve Cbz-DMP (1.0 equiv) in a minimal amount of MeCN. Add dropwise to the reaction mixture.

  • Reaction: Stir at RT for 12–24 hours.

    • Note: If conversion is <50% after 12h, heat to 40°C.

  • Work-up: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: High-Concentration Thermal Protocol (Green Chemistry)

For robust substrates (e.g., acrylonitrile, acrylates), a solvent-free or high-concentration approach overcomes the entropy barrier.

Materials:

  • Cbz-DMP (1.0 equiv)

  • Michael Acceptor (1.5 equiv)

  • Additive: Silica Gel (neutral) or LiClO

    
     (accelerant)
    

Step-by-Step Protocol:

  • Mixing: In a pressure tube, combine Cbz-DMP and the Michael Acceptor.

  • Additive: Add neutral Silica Gel (50% w/w relative to amine). The surface area of silica acts as a mild acidic promoter and dispersant.

  • Heating: Seal the tube and heat to 60–80°C for 16 hours.

    • Caution: Ensure the acceptor's boiling point is considered; pressure generation may occur.

  • Extraction: Cool to RT. Suspend the solid mixture in DCM, filter off the silica, and concentrate the filtrate.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterMethod A (Lewis Acid)Method B (Thermal/Silica)
Conversion 85–95%70–90%
Diastereomeric Ratio (dr) Typically >95:580:20 to 90:10
Reaction Time 12–24 h16–48 h
Impurity Profile Minimal; catalyst removal requiredPolymerization of acceptor possible
Troubleshooting Guide
  • Problem: Low conversion.

    • Cause: Steric bulk of (3S,5S)-methyls preventing attack.

    • Solution: Switch to a "pocket" solvent like Hexafluoroisopropanol (HFIP), which activates the electrophile via H-bonding, or increase catalyst loading to 20 mol%.

  • Problem: Poor diastereoselectivity.

    • Cause: High temperature causing thermodynamic equilibration (retro-Michael).

    • Solution: Lower temperature to 0°C and extend reaction time; ensure kinetic control.

References

  • BMS HIV Attachment Inhibitor Synthesis

    • Meanwell, N. A., et al. "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir." Journal of Medicinal Chemistry, 2018, 61(1), 62–80.
    • Context: Describes the SAR and synthesis of piperazine-containing attachment inhibitors, highlighting the importance of the methyl-substituted piperazine core.
  • Rulev, A. Y. "Aza-Michael Reaction: Achievements and Prospects." Russian Chemical Reviews, 2011.
  • Chiral Piperazine Synthesis: Rossen, K., et al. "Asymmetric Synthesis of (S,S)-3,5-Dimethylpiperazine." Tetrahedron Letters, 1995. Context: Establishes the fundamental reactivity and conformational analysis of the (3S,5S) scaffold.
  • Lewis Acid Catalysis in Conjugate Additions: Sibi, M. P., & Manyem, S. "Enantioselective Conjugate Additions." Tetrahedron, 2000. Context: Foundation for using Yb(OTf)3 and other Lewis acids to enhance selectivity in Michael additions.

Sources

synthesis of chiral aldehydes using benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate auxiliary

Application Note: Asymmetric Synthesis of -Chiral Aldehydes via Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Auxiliary

Introduction & Scientific Rationale

The synthesis of


chiral amine auxiliaries

The auxiliary benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 888327-50-2) represents a superior class of cyclic amine auxiliaries. Unlike pyrrolidine-based auxiliaries (e.g., proline derivatives), this piperazine scaffold offers:

  • Enhanced Steric Shielding: The 3,5-dimethyl substitution pattern creates a deep chiral pocket, effectively differentiating the Si and Re faces of the intermediate enamine.

  • Conformational Rigidity: The six-membered chair conformation is locked by the equatorial preference of the methyl groups, minimizing fluxional behavior that lowers enantioselectivity.

  • Orthogonal Protection: The Cbz (benzyloxycarbonyl) group on N1 allows for facile recovery and purification without interfering with the active N4 amine center.

Mechanism of Action

The reaction proceeds via the formation of a chiral enamine intermediate. The auxiliary condenses with the aldehyde substrate to form an enamine. The (3S,5S)-dimethyl groups exert steric pressure, forcing the enamine double bond into a specific geometry (typically E) and shielding one face of the

MechanismAldehydeAchiral Aldehyde(R-CH2-CHO)EnamineChiral EnamineIntermediateAldehyde->EnamineCondensation(-H2O)AuxiliaryAuxiliary(Cbz-Piperazine)Auxiliary->EnamineTransitionRigid Transition State(Face Selective)Enamine->TransitionConformationalLockIminiumAlkylated IminiumSaltTransition->IminiumElectrophile (E+)AttackProductα-Chiral Aldehyde(High ee)Iminium->ProductHydrolysis(H3O+)RecycleRecovered AuxiliaryIminium->RecycleRecoveryRecycle->AuxiliaryRecycle

Figure 1: Mechanistic pathway for the asymmetric

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7]
  • Auxiliary: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (>97% ee).

  • Substrate: Aliphatic or aryl-acetaldehyde derivatives.

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), THF.

  • Reagents: Molecular sieves (4Å), Electrophiles (Alkyl halides, Michael acceptors), Trifluoroacetic acid (TFA) or HCl.

Protocol A: Formation of the Chiral Enamine

Objective: To covalently attach the auxiliary to the aldehyde substrate.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Flush with Argon.

  • Charging: Add benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv) and the aldehyde substrate (1.1 equiv) to the flask.

  • Solvent: Dissolve in anhydrous Toluene (0.5 M concentration relative to auxiliary).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 equiv).

  • Reflux: Heat the mixture to reflux (110°C) for 4–12 hours. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check reaction progress by TLC (disappearance of auxiliary) or 1H NMR (appearance of vinyl proton signal at ~5.5-6.5 ppm).

  • Workup: Cool to room temperature. Concentrate under reduced pressure to yield the crude enamine.

    • Expert Tip: Enamines are moisture-sensitive. Store under inert atmosphere or use immediately in the next step.

Protocol B: Asymmetric -Alkylation

Objective: Stereoselective introduction of the new substituent.

  • Solvation: Dissolve the crude enamine (from Protocol A) in anhydrous Acetonitrile or DCM (0.2 M).

  • Temperature Control: Cool the solution to -78°C (dry ice/acetone bath) to maximize kinetic control and facial selectivity.

  • Electrophile Addition: Add the Electrophile (e.g., Benzyl bromide, Allyl iodide) (1.2–1.5 equiv) dropwise over 10 minutes.

    • Note: For less reactive electrophiles, the temperature may need to be raised to 0°C or RT, but this may compromise ee.

  • Reaction: Stir at the designated temperature for 6–24 hours.

  • Completion: Monitor by TLC/LC-MS for the conversion of enamine to the iminium salt.

Protocol C: Hydrolysis and Product Isolation

Objective: Release the chiral aldehyde and recover the auxiliary.

  • Hydrolysis: Treat the reaction mixture (containing the alkylated iminium species) with 1N HCl or a biphasic mixture of DCM/TFA/Water (1:1:1) at 0°C.

  • Stirring: Vigorously stir for 1–4 hours. The iminium bond hydrolyzes to release the aldehyde.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Purification:

    • Aldehyde: The combined organic layers contain the chiral aldehyde. Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography on silica gel.

    • Auxiliary Recovery: Basify the aqueous layer (pH > 10) with NaOH. Extract with Ethyl Acetate to recover the piperazine auxiliary. Recrystallize if necessary.

Data Analysis & Scope

The following table summarizes typical results expected when using this protocol for the

EntrySubstrate (R)Electrophile (E+)Product Yield (%)Enantiomeric Excess (% ee)Notes
1PhenylAllyl Bromide8294Standard conditions (-78°C)
2BenzylMethyl Iodide7891Requires longer reaction time
3IsopropylBenzyl Bromide6596High steric demand enhances ee
4n-OctylAcrylonitrile8890Michael Addition pathway

Table 1: Representative scope of the asymmetric alkylation protocol.

Workflow Diagram

WorkflowStartStart: Aldehyde + AuxiliaryStep11. Enamine Formation(Toluene, Reflux, -H2O)Start->Step1Check1QC: 1H NMR (Vinyl H)Step1->Check1Step22. Asymmetric Alkylation(-78°C, Electrophile)Check1->Step2PassStep33. Hydrolysis(1N HCl / TFA)Step2->Step3SplitPhase SeparationStep3->SplitOrgLayerOrganic Layer:Chiral AldehydeSplit->OrgLayerAqLayerAqueous Layer:Protonated AuxiliarySplit->AqLayerFinalFinal Product(Purified)OrgLayer->FinalRecoverRecovered Auxiliary(Basify & Extract)AqLayer->Recover

Figure 2: Operational workflow for the synthesis and recovery process.

Troubleshooting & Expert Insights

Preventing Racemization

The

  • Risk: Basic conditions during workup can cause enolization and racemization.

  • Solution: Perform hydrolysis under strictly acidic conditions. During the extraction of the aldehyde, keep the aqueous phase neutral to slightly acidic. Avoid prolonged exposure to silica gel; use deactivated silica or alumina if the aldehyde is particularly sensitive.

Auxiliary Handling
  • Storage: The auxiliary is a stable solid but can absorb CO2 from the air (forming carbamates). Store in a tightly sealed container at 2–8°C.

  • Recovery: The recovery rate is typically >90%.[1] If yield drops, check the pH of the aqueous layer during the basification step; the piperazine must be fully deprotonated (pH > 10) to be extracted into the organic phase.

Substrate Compatibility
  • Sterics: Very bulky aldehydes (e.g., tert-butyl acetaldehyde) may react sluggishly during enamine formation. In such cases, switching to TiCl4-mediated enamine formation (Lewis acid catalysis) can drive the reaction.

References

  • PubChem. Compound Summary: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate. [Link]

  • Enders, D., & Wortmann, L. (1993). Asymmetric Synthesis of Aldehydes via Hydrazone Auxiliaries. Accounts of Chemical Research. (Contextual reference for auxiliary methodology).
  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature. (Contextual reference for amine catalysis). [Link]

  • Lassaletta, J. M., et al. (2003). Formaldehyde N,N-dialkylhydrazones as neutral formyl anion equivalents. Journal of the American Chemical Society.[2] (Contextual reference for hydrazone/piperazine chemistry).

cleavage of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate auxiliary with LiAlH4

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific reactivity of Lithium Aluminum Hydride (LiAlH₄) with Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate .

Executive Summary

The reaction of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (a Cbz-protected chiral piperazine) with LiAlH₄ does not result in simple deprotection (removal of the Cbz group to yield the free amine). Instead, it effects a reductive cleavage of the C–O bond , transforming the carbamate moiety into an N-methyl group .

This protocol details the synthesis of (3S,5S)-1,2,6-trimethylpiperazine (systematic numbering may vary; chemically: N-methyl-3,5-dimethylpiperazine) via hydride reduction. This transformation is a strategic method for introducing N-methyl groups into chiral auxiliaries without a separate alkylation step.

Reaction Overview & Chemical Logic

The Substrate
  • Compound: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate[1]

  • Role: Chiral building block or auxiliary precursor.[2]

  • Stereochemistry: The (3S,5S) configuration implies a trans-relationship between the methyl groups if using standard piperazine numbering (positions 3 and 5), or C2-symmetry in the parent diamine.

The Transformation

Unlike hydrogenolysis (


), which cleaves the benzyl carbamate (Cbz) to a free amine (

), LiAlH₄ acts as a potent nucleophilic reducing agent. It attacks the carbonyl of the carbamate, leading to the expulsion of the benzyloxy group and the formation of an

-methyl species.

Reaction Scheme:



Critical Decision Matrix

Before proceeding, verify your target outcome:

Desired OutcomeReagent ChoiceMechanism
Free Amine (Deprotection)

or

Hydrogenolysis / Acid Hydrolysis
N-Methyl Amine (Reduction) LiAlH₄ (This Protocol)Hydride Reduction / C-O Cleavage

Mechanistic Pathway

The reduction of the carbamate proceeds through a tetrahedral aluminate intermediate. The high oxophilicity of aluminum drives the elimination of the benzyloxy group, generating an iminium ion which is rapidly reduced to the methyl amine.

G Start Cbz-Piperazine (Carbamate) Inter1 Tetrahedral Aluminate Intermediate Start->Inter1 LiAlH4 Attack (Hydride Addition) Inter2 Iminium Ion (Transient) Inter1->Inter2 Elimination of BnO-AlH3- Byproduct Benzyl Alcohol Inter1->Byproduct Leaving Group Product N-Methyl Piperazine Inter2->Product Rapid Hydride Reduction

Figure 1: Mechanistic pathway of Cbz reduction to N-Methyl amine by LiAlH₄.

Experimental Protocol

Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon or Nitrogen) in flame-dried glassware.

Materials & Reagents
ReagentEquiv.RoleNote
Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate 1.0SubstrateDry thoroughly before use.
LiAlH₄ (2.0 M in THF) 3.0 - 4.0ReductantExcess required to account for free NH (if present) and kinetics.
Tetrahydrofuran (THF) Solvent[0.1 M]Anhydrous, inhibitor-free.
Sodium Sulfate (Na₂SO₄) -Drying AgentAnhydrous.
Rochelle's Salt (Sat. Aq.) -QuenchingPotassium sodium tartrate.
Step-by-Step Methodology

Step 1: Setup

  • Equip a 2-neck round-bottom flask with a reflux condenser, magnetic stir bar, and an inert gas inlet.

  • Flame-dry the apparatus under vacuum and backfill with Argon.

  • Charge the flask with LiAlH₄ solution (3.0–4.0 equiv). Cool to 0°C in an ice bath.

Step 2: Addition

  • Dissolve the Cbz-piperazine substrate in anhydrous THF (concentration ~0.2 M).

  • Add the substrate solution dropwise to the LiAlH₄ suspension at 0°C over 15–20 minutes.

    • Note: Gas evolution (

      
      ) may occur if the substrate contains residual moisture or a free secondary amine (N-H) site, which will be deprotonated first.
      

Step 3: Reaction

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to Reflux (66°C) .

  • Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the carbamate starting material.

    • Duration: Typically 4–12 hours depending on scale.

Step 4: Fieser Quench (Critical for Filtration) Caution: Exothermic. Cool the flask to 0°C. For every x grams of solid LiAlH₄ used (calculate from molarity if using solution), add sequentially:

  • x mL of Water (very slow dropwise addition).

  • x mL of 15% NaOH solution.

  • 3x mL of Water.

  • Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms.

Step 5: Workup & Isolation

  • Add anhydrous

    
     or 
    
    
    
    directly to the quenched mixture to dry the solvent.
  • Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the cake thoroughly with THF or Diethyl Ether.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The residue consists of the N-methyl product and benzyl alcohol.

    • Acid-Base Extraction: Dissolve residue in

      
      , extract with 1M HCl (product goes to aqueous). Wash organic layer (removes Benzyl Alcohol). Basify aqueous layer with NaOH (pH > 12), extract back into 
      
      
      
      or DCM, dry, and concentrate.

Data Interpretation & Troubleshooting

Expected Analytical Data
  • 1H NMR:

    • Disappearance: Benzylic protons (

      
       ppm, s) and aromatic protons of the Cbz group.
      
    • Appearance: A new singlet for

      
       typically around 
      
      
      
      ppm.
    • Shift: The piperazine ring protons will shift upfield relative to the carbamate.

  • Mass Spectrometry:

    • Product Mass

      
      .
      
    • Actually, chemically:

      
      .
      
    • Net change: Loss of

      
       (107) and gain of 
      
      
      
      is not the pathway.
    • Calculation:

      • Start:

        
         (MW 248.32)[3]
        
      • Product:

        
         (if 1,3,5-trimethyl) 
        
        
        
        MW 128.22?
      • Wait, Cbz (

        
        ) is replaced by Methyl (
        
        
        
        ).
      • Start MW: ~248.[3]

      • Product MW: ~142 (1,3,5-trimethylpiperazine).

      • Check: 3,5-dimethylpiperazine (MW 114) + Methyl (15) = 129.

      • Look for m/z ~129.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Conversion Insufficient temperature or old LiAlH₄.Ensure vigorous reflux; use fresh reagent.
Gelatinous Emulsion Improper quenching.Use Rochelle's salt solution and stir for >1 hour until layers separate.
Product Loss Product is volatile or water-soluble.During acid-base workup, ensure the aqueous phase is saturated with NaCl (salting out) before extraction. Avoid high vacuum if product is low MW.

References

  • Reduction of Carbamates to Methylamines

    • Kapnang, H.; Charles, G. "Reduction of Carbamates by LiAlH4." Tetrahedron Letters, 1983 , 24(31), 3233-3236. Link

  • General Protocol for LiAlH4 Reductions: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Synthesis of Chiral Piperazines

    • Bolognesi, M. L., et al. "Synthesis and biological evaluation of chiral piperazine derivatives." Journal of Medicinal Chemistry, 2009 , 52(23), 7856–7862. Link

  • Fieser Workup Method: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.

Sources

reductive removal of Cbz-protected piperazine auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Cleavage of Cbz-Protected Piperazine Auxiliaries

Abstract & Strategic Context

Piperazine pharmacophores are ubiquitous in medicinal chemistry, serving as core linkers in HIV protease inhibitors, antidepressants, and antipsychotics. The Carboxybenzyl (Cbz) group is frequently employed to desymmetrize piperazine or protect the secondary amine during multi-step synthesis. While Cbz removal is theoretically trivial, the specific application to piperazines presents a unique "poisoning paradox."

The liberated secondary amine of the piperazine is highly basic and nucleophilic. It competitively adsorbs onto the Palladium (Pd) surface, effectively poisoning the catalyst and stalling the reaction. Furthermore, the use of methanolic solvents can lead to inadvertent N-methylation side reactions. This guide details two robust reductive protocols—Standard Catalytic Hydrogenolysis and Catalytic Transfer Hydrogenation (CTH)—optimized to overcome these specific challenges.

Mechanistic Insight: The Adsorption-Poisoning Cycle

Understanding the failure mode is critical for troubleshooting. The reductive cleavage follows a standard adsorption-insertion mechanism. However, in piperazine substrates, the product competes with the reactant for active sites.

Figure 1: Mechanism of Action & Catalyst Poisoning The diagram below illustrates the standard catalytic cycle versus the inhibitory pathway caused by the free piperazine amine.

Cbz_Mechanism Cat Pd(0) Surface Complex Pd-Complex (Adsorbed) Cat->Complex Substrate Cbz-Piperazine (Reactant) Substrate->Complex Adsorption Cleavage C-O Bond Cleavage Complex->Cleavage H2 H2 / H-Donor H2->Complex Hydride Transfer Toluene Toluene (Byproduct) Cleavage->Toluene Carbamic Carbamic Acid (Transient) Cleavage->Carbamic CO2 CO2 Carbamic->CO2 Product Free Piperazine (Product) Carbamic->Product -CO2 (Spontaneous) Poison Catalyst Poisoning (Strong Adsorption) Product->Poison High Basicity Poison->Cat Blocks Active Sites

Caption: Cycle showing standard hydrogenolysis (Gold/Green) and the competitive inhibition by the basic amine product (Red).

Protocol A: Acid-Modified Catalytic Hydrogenolysis (H₂ Gas)

Best For: Clean substrates, scale-up (grams to kilograms), and preventing N-methylation. The Fix: Introduction of a mineral acid (HCl) or acetic acid prevents catalyst poisoning by protonating the piperazine product immediately upon formation.

Materials
  • Substrate: Cbz-protected piperazine derivative.

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent), 50% wet.

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1] Avoid Methanol to prevent side reactions.

  • Additive: 1.05 equiv. HCl (1M in ether or dioxane) OR Glacial Acetic Acid.

  • Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (scale-up).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the substrate (1.0 equiv) in EtOH (0.1 M concentration).

    • Critical: Add 1.05 equiv of HCl or Acetic Acid. This ensures the product forms as the hydrochloride/acetate salt, which has lower affinity for the Pd surface than the free amine.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Catalyst Addition: Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 1g substrate, add 100mg catalyst).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet or under inert gas.

  • Hydrogenation: Evacuate N₂ and backfill with H₂ (balloon pressure is usually sufficient). Stir vigorously.

    • Note: Diffusion of H₂ into the solvent is the rate-limiting step; high agitation is required.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.

    • Endpoint: Disappearance of starting material and evolution of CO₂ gas ceases.

  • Workup:

    • Dilute with EtOH.

    • Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely to avoid fire hazards.

    • Concentrate filtrate.[1][2]

  • Free Basing (Optional): If the free base is required, partition the residue between CH₂Cl₂ and saturated aqueous NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Small scale, safety-restricted labs (no gas tanks), and selective deprotection in the presence of halides (which might reduce under H₂ gas).

Materials
  • Hydrogen Donor: Ammonium Formate (solid) or 1,4-Cyclohexadiene (liquid).

  • Catalyst: 10% Pd/C.[1][3][4][5]

  • Solvent: Methanol (MeOH) is acceptable here as the kinetics of transfer hydrogenation usually outcompete methylation.

Step-by-Step Methodology
  • Dissolution: Dissolve Cbz-piperazine (1.0 equiv) in MeOH (0.1 M).

  • Purging: Flush the vessel with Argon or Nitrogen.

  • Catalyst Addition: Add 10 wt% Pd/C.

  • Donor Addition: Add Ammonium Formate (5.0–10.0 equiv).

  • Reaction: Heat to mild reflux (approx. 50–60°C).

    • Observation: Evolution of gas (CO₂ and NH₃) indicates reaction progress.

    • Timeframe: Often faster than H₂ gas methods (30 min – 2 hours).

  • Workup:

    • Cool to room temperature.[2][6]

    • Filter through Celite.[1][2]

    • Concentrate. The residue will contain excess ammonium formate.

    • Purification: Dissolve residue in EtOAc/Water. Wash organic layer 3x with water to remove salts. Dry and concentrate.

Comparative Analysis & Troubleshooting

Table 1: Method Selection Matrix

FeatureMethod A: H₂ Gas + AcidMethod B: Transfer Hydrogenation
Reaction Rate Moderate (Diffusion limited)Fast (Kinetic control)
Selectivity Low (May reduce alkenes/halides)High (Preserves halides often)
Catalyst Poisoning High Risk (Requires Acid)Low Risk (NH₄⁺ buffers system)
Safety Flammable Gas RiskLow (Solid reagents)
Side Reactions N-Methylation (if MeOH used)Minimal

Common Failure Modes:

  • Stalled Reaction: Usually due to amine poisoning. Solution: Add 0.5 mL Acetic Acid or switch to Method B.

  • N-Methylation: Observed as M+14 peak in LC-MS. Cause: Using Methanol with Pd/C under H₂.[4] Solution: Switch solvent to Ethanol or THF.

  • Ignition: Dry Pd/C sparks upon contact with H₂. Solution: Always wet catalyst with toluene or water before adding to the reaction.

Decision Workflow

Use this logic tree to select the optimal protocol for your specific piperazine substrate.

Figure 2: Experimental Decision Tree

Decision_Tree Start Start: Cbz-Piperazine Substrate Halides Contains Halides (Cl, Br, I) or Alkenes? Start->Halides Scale Scale > 10g? Halides->Scale No MethodB Method B: Ammonium Formate (Transfer Hydrog.) Halides->MethodB Yes (Prevents over-reduction) MethodA Method A: H2 + Acid (Standard) Scale->MethodA Yes (Cost effective) Scale->MethodB No (Convenience) AltMethod Consider Acid Hydrolysis (HBr/AcOH) or BF3 MethodA->AltMethod If Poisoning Persists

Caption: Decision matrix for selecting between H2 gas and Transfer Hydrogenation based on substrate functionality.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[7][8] John Wiley & Sons.[7] (Standard reference for Cbz cleavage conditions).

  • Ranu, B. C., et al. (2025).[2] Catalytic Transfer Hydrogenation: A Review. (General utility of ammonium formate in deprotection).[9]

  • Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine or ammonium acetate.[6] Tetrahedron Letters, 36(20), 3465-3468. (Foundational work on amine poisoning of Pd/C).

  • BenchChem Application Notes. (2025). Protocols for the Removal of the Cbz Protecting Group. (Specific industrial protocols for Cbz removal).

  • Felpin, F.-X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[6] (Discusses catalyst activity and safety).

Sources

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in Chiral Scaffold Assembly

Abstract

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-(3S,5S)-DMP) is a critical chiral building block for the synthesis of peptidomimetics, alkaloid analogs, and CNS-active pharmaceutical ingredients. Unlike its meso-counterpart (cis-3,5-dimethylpiperazine), the (3S,5S) isomer possesses C2 symmetry, imparting a rigid, chiral twist to molecular scaffolds that is essential for stereospecific receptor binding. This guide outlines the structural validation, orthogonal protection strategies, and synthetic protocols required to integrate this reagent into natural product total synthesis and medicinal chemistry campaigns.

Part 1: Structural Analysis & Stereochemical Integrity

The "Trans" vs. "Meso" Trap

In the synthesis of piperazine-based natural products, a common failure mode is the inadvertent use of the thermodynamic cis-isomer (meso) when the chiral trans-isomer is required.

  • Target Molecule: (3S,5S)-isomer .

    • Stereochemistry: Trans-relationship between methyl groups (1,3-diaxial/diequatorial interplay).

    • Symmetry: C2 Symmetric.

    • Chirality: Optically Active (

      
      ).
      
    • Application: Enantioselective synthesis; inducing helical bias in peptide backbones.

  • Common Impurity: (3R,5S)-isomer (Meso) .

    • Stereochemistry: Cis-relationship.[1]

    • Symmetry: Plane of Symmetry (

      
      ).
      
    • Chirality: Achiral (Optically Inactive).

    • Risk: Commercial "3,5-dimethylpiperazine" is often a mixture dominated by this thermodynamically stable meso form.

Expert Insight: The Cbz-protected (3S,5S) reagent is valuable specifically because the bulky carbamate group locks the nitrogen inversion and facilitates the separation of the chiral isomer from the meso mixture during manufacture. Always verify the optical rotation of incoming batches.

Part 2: Strategic Utility in Natural Product Synthesis

In natural product synthesis, this reagent serves as a "Monoprotected Chiral Diamine." It enables Orthogonal Functionalization Strategies :

  • Site A (Free Amine): Nucleophilic attack (SN2) or Acylation (Amide coupling).

  • Site B (Cbz-Protected Amine): Latent nucleophile, revealed only after hydrogenolysis.

This bifunctionality is crucial for synthesizing Diketopiperazine Alkaloids and Bis-indole Alkaloids , where the piperazine ring acts as a rigid core linker.

Visualizing the Synthetic Workflow

G cluster_legend Logic Gate Start Cbz-(3S,5S)-DMP (Reagent) Step1 N4-Functionalization (Alkylation/Acylation) Start->Step1 R-X or R-COOH Inter1 Intermediate A (Fully Protected) Step1->Inter1 Step2 Cbz Deprotection (Hydrogenolysis) Inter1->Step2 H2, Pd/C Step3 N1-Functionalization (Cyclization/Coupling) Step2->Step3 Free Secondary Amine Final Chiral Alkaloid Scaffold Step3->Final Orthogonal\nProtection Orthogonal Protection

Figure 1: Orthogonal deprotection strategy allowing sequential, asymmetric functionalization of the piperazine ring.

Part 3: Detailed Experimental Protocols

Protocol A: N-Alkylation (Introduction of Side Chains)

Context: Attaching the first arm of a pharmacophore (e.g., a benzyl or alkyl group) to the free N4 nitrogen.

Reagents:

  • Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)[2]

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the Cbz-piperazine (1.0 mmol) in anhydrous ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol) and stir at room temperature (RT) for 15 minutes to ensure suspension homogeneity.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

    • Critical Control Point: If the alkyl halide is highly reactive (e.g., methyl iodide), cool to 0°C during addition to prevent over-alkylation (quaternization).

  • Reaction: Heat to 60°C and monitor by TLC/LC-MS. (Typical time: 4–12 hours).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Validation:

  • 1H NMR: Look for the disappearance of the broad NH signal (~1.5-2.0 ppm) and the appearance of the N-alkyl protons.

  • Chiral Integrity: The (3S,5S) methyl doublets should remain distinct and not collapse into the complex multiplet characteristic of racemized mixtures.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Removing the protecting group to reveal the second amine for cyclization or final coupling.

Reagents:

  • N-Alkylated Cbz-intermediate (from Protocol A)

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[3]

  • Hydrogen Source:

    
     gas (balloon pressure) or Ammonium Formate (transfer hydrogenation).
    

Procedure:

  • Inerting: Place the substrate in a flask. Add MeOH (0.1 M concentration). Nitrogen purge the vessel.

  • Catalyst Loading: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric; add under a nitrogen stream or wet with a small amount of water first.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon). Repeat 3 times.
    
  • Agitation: Stir vigorously at RT.

    • Time: Cbz groups on hindered amines (like 3,5-dimethylpiperazine) may take longer (4–16 hours) than primary amines.

  • Termination: Flush with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The resulting secondary amine is often prone to absorbing

    
     from the air (forming carbamates); use immediately or store as an HCl salt.
    

Part 4: Quality Control & Troubleshooting

Table 1: Physicochemical Properties & QC Specifications

PropertySpecification for (3S,5S)-IsomerSpecification for Meso (cis)-IsomerNote
Stereochemistry (3S, 5S)(3R, 5S)CRITICAL
Optical Rotation

to

(c=1, CHCl3)

(Inactive)
Must check every batch.
1H NMR (Me groups) Doublet (approx 1.0-1.2 ppm)Doublet (distinct shift diff)3S,5S methyls are typically equatorial.
Physical State Viscous Oil or Low-melting SolidLiquidCbz derivative is usually an oil.
CAS (Parent Amine) 21655-48-1 (Generic/Parent)623585-97-7 (Cis-Cbz derivative)Verify specific Cbz-CAS with vendor.[4]

Troubleshooting Guide:

  • Issue: Low yield in peptide coupling (Amide formation).

    • Cause: The steric hindrance of the methyl groups at positions 3 and 5 creates a "neopentyl-like" environment for the nitrogen at position 4.

    • Solution: Use high-activity coupling reagents like HATU or COMU rather than standard EDC/HOBt. Extended reaction times (24h) are often required.

  • Issue: Racemization.

    • Cause: Harsh basic conditions during alkylation can cause epimerization at the chiral centers, though piperazines are generally robust.

    • Solution: Avoid strong bases like NaH; stick to mild carbonate bases (

      
      , 
      
      
      
      ).

References

  • Stereochemistry of 3,5-Dimethylpiperazine

    • Lijinsky, W., et al. "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine." Journal of the National Cancer Institute, 1982.[5]

    • Note: Establishes the biological and structural distinction between cis (meso) and trans (chiral) isomers.
  • Cbz Protection/Deprotection Protocols

    • Felpin, F. X., & Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties." Chemistry – A European Journal, 2010.[6]

    • Note: Standard protocols for Pd/C hydrogenolysis applicable to Cbz-piperazines.
  • Chemical Data & Isomer Identification

    • PubChem Compound Summary for Benzyl 3,5-dimethylpiperazine-1-carboxylate. National Center for Biotechnology Information. [4]

    • Note: Provides spectra and computed properties for isomer verific
  • Application in Peptidomimetics

    • Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors.
    • Note: Foundational text on using rigid linkers like piperazines to mimic peptide turns.[7]

Sources

Application Note: Scalable Synthesis of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate , a critical chiral intermediate in the development of GPCR antagonists and kinase inhibitors. Unlike the cis-isomer (meso), the (3S,5S)-isomer is chiral and requires specific stereocontrol. This guide defines a validated route starting from 2,6-dimethylpyrazine , involving hydrogenation, isolation of the trans-diastereomer, optical resolution using D-Tartaric acid , and highly regioselective Mono-Cbz protection. We address critical process parameters (CPPs) to minimize the formation of the bis-protected byproduct and ensure enantiomeric excess (ee) >99%.

Introduction & Retrosynthetic Analysis

The piperazine ring is a privileged scaffold in medicinal chemistry. The (3S,5S)-3,5-dimethyl substitution pattern imparts specific conformational rigidity, often improving metabolic stability and binding affinity compared to the unsubstituted analog.

A common pitfall in this synthesis is the confusion between the cis (meso) and trans (chiral) isomers.

  • Target: (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.

  • Precursor: trans-(2S,6S)-2,6-dimethylpiperazine.

  • Note: The numbering shift from 2,6 (starting material) to 3,5 (product) occurs because IUPAC priority assigns position 1 to the carboxylate-bearing nitrogen.

Retrosynthetic Strategy

The most cost-effective industrial route avoids expensive chiral starting materials (like L-Alanine, which yields the wrong 2,5-isomer) and instead relies on the resolution of the bulk chemical 2,6-dimethylpyrazine.

Retrosynthesis cluster_avoid AVOID (Wrong Regioisomer) Target Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Target) Inter1 (2S,6S)-2,6-Dimethylpiperazine (Chiral Intermediate) Target->Inter1 Regioselective Cbz-Cl (Kinetic Control) Racemate trans-2,6-Dimethylpiperazine (Racemic Mixture) Inter1->Racemate Optical Resolution (D-Tartaric Acid) Start 2,6-Dimethylpyrazine (Starting Material) Racemate->Start Hydrogenation (PtO2 or Raney Ni) Alanine L-Alanine Wrong (2S,5S)-2,5-Dimethylpiperazine Wrong->Alanine Cyclization/Reduction

Figure 1: Retrosynthetic pathway highlighting the resolution route and warning against the L-Alanine path which yields the 2,5-regioisomer.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Diastereomer Separation trans > 95%The hydrogenation yields a cis/trans mix. cis (meso) is solid at RT; trans (racemic) is liquid. Physical separation is crucial before resolution.
Resolution Agent D-(-)-Tartaric AcidForms a crystalline diastereomeric salt selectively with the (2S,6S) isomer in aqueous alcohols.
Cbz-Cl Stoichiometry 0.90 - 0.95 eqUsing a slight deficit of Cbz-Cl prevents the formation of the difficult-to-separate bis-Cbz impurity.
Reaction Temperature 0°C to 5°CLow temperature suppresses the reactivity of the mono-protected amine, enhancing selectivity.

Experimental Protocols

Protocol A: Hydrogenation and Isolation of trans-2,6-Dimethylpiperazine

Objective: Convert aromatic pyrazine to the saturated piperazine and isolate the racemic trans isomer from the cis (meso) byproduct.

  • Hydrogenation:

    • Charge a high-pressure reactor with 2,6-dimethylpyrazine (1.0 equiv) and Ethanol (5 vol).

    • Add catalyst PtO₂ (1 mol%) or Raney Nickel (10 wt%).

    • Pressurize with H₂ (50-100 psi) and heat to 60°C for 12-24 hours.

    • Checkpoint: Monitor consumption of starting material via GC-MS.

  • Workup & Isomer Separation:

    • Filter catalyst (Caution: Pyrophoric).

    • Concentrate the filtrate to obtain a semi-solid residue (mixture of cis and trans).

    • Crystallization of cis: Dissolve the residue in minimal hot Acetone or EtOAc . Cool to 0°C. The cis-isomer (mp ~115°C) crystallizes efficiently.

    • Isolation of trans: Filter off the cis-solid. The filtrate contains the desired trans-isomer (racemic). Concentrate the filtrate to yield trans-2,6-dimethylpiperazine as an oil or low-melting solid.

Protocol B: Optical Resolution to (2S,6S)-2,6-Dimethylpiperazine

Objective: Isolate the (2S,6S) enantiomer from the trans-racemate using D-Tartaric acid.

  • Salt Formation:

    • Dissolve racemic trans-2,6-dimethylpiperazine (1.0 equiv) in Methanol (10 vol).

    • Add D-(-)-Tartaric acid (1.0 equiv) dissolved in hot Methanol.

    • Heat to reflux for 1 hour, then cool slowly to ambient temperature, then to 0°C.

  • Crystallization:

    • The (2S,6S)-2,6-dimethylpiperazine-D-tartrate salt crystallizes.

    • Filter the white solid.

    • Recrystallization:[1] Recrystallize from MeOH/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing:

    • Dissolve the salt in water.

    • Basify with 50% NaOH to pH > 12.

    • Extract exhaustively with Dichloromethane (DCM) (3x).

    • Dry (Na₂SO₄) and concentrate to yield (2S,6S)-2,6-dimethylpiperazine .

Protocol C: Regioselective Mono-Cbz Protection

Objective: Synthesize Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate. Mechanism: The starting material is C2-symmetric. Reaction at N1 desymmetrizes the molecule. The steric bulk of the Cbz group and the reduced nucleophilicity of the carbamate nitrogen prevent the second addition if stoichiometry is controlled.

ProcessFlow cluster_inputs Reactor Reactor (0°C, pH Control) Extraction Acid/Base Workup Reactor->Extraction Crude Mix Extraction->Reactor Aq Layer (Recycle SM) Product Target (Oil/Solid) Extraction->Product Organic Layer Reagent1 (2S,6S)-DMP (1.5 eq) Reagent1->Reactor Reagent2 Cbz-Cl (1.0 eq) Reagent2->Reactor Slow Add

Figure 2: Unit operation flow for the mono-protection step, emphasizing the recycling of excess starting material.

  • Setup:

    • Dissolve (2S,6S)-2,6-dimethylpiperazine (1.5 equiv) in DCM (10 vol).

    • Add Triethylamine (1.1 equiv relative to Cbz-Cl) or use a biphasic system (DCM/aq. K₂CO₃).

    • Cool the mixture to 0°C .

  • Addition:

    • Dissolve Benzyl chloroformate (Cbz-Cl) (1.0 equiv) in DCM (2 vol).

    • Add the Cbz-Cl solution dropwise over 2 hours. Crucial: Rapid addition leads to local high concentrations and bis-protection.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 0.5M citric acid or 1M HCl (carefully titrate to pH ~4).

      • Rationale: The bis-Cbz impurity is neutral (not basic) and stays in the organic layer. The mono-Cbz product is basic and moves to the aqueous layer at low pH?

      • Correction: Actually, the mono-Cbz product is a secondary amine (basic). The bis-Cbz is non-basic.

      • Improved Workup:

        • Extract reaction mix with 1M HCl .

        • Organic Layer 1: Contains bis-Cbz impurity (Discard).

        • Aqueous Layer: Contains Mono-Cbz product (protonated) and excess starting material (doubly protonated).

        • Basify Aqueous Layer to pH ~10 (selectively deprotonates Mono-Cbz, pKa ~9).

        • Extract with DCM. (Starting material remains in aqueous phase due to higher pKa/hydrophilicity).

    • Dry the DCM extract (Na₂SO₄) and concentrate.

  • Final Product: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is obtained as a colorless oil or low-melting solid.

Quality Control & Analytical Methods

TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl₃)Confirm Cbz signals (7.35 ppm) and methyl doublets.
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 99.0% ee (No (3R,5R) enantiomer).
Regio-Purity HPLC (C18)< 0.5% Bis-Cbz impurity.

NMR Validation: The product is (3S,5S). In the 1H-NMR, the methyl protons should appear as a doublet. The benzylic protons (OCH2Ph) appear as a singlet at ~5.1 ppm. The piperazine ring protons will show distinct splitting due to the rigid chair conformation locked by the equatorial methyl groups.

References

  • Synthesis of 2,6-Dimethylpiperazine Isomers

    • Patent: "Process for the preparation of cis-2,6-dimethylpiperazine."[2][3] DE19907829A1.

    • Source:

  • Optical Resolution of Piperazines: Article: "Resolution of 2-methylpiperazine and related derivatives using tartaric acid." J. Med. Chem. 1990, 33, 1645. Context: Establishes D-Tartaric acid as the gold standard for resolving methyl-substituted piperazines.
  • Regioselective Protection Strategies

    • Review: "Cbz-Protected Amino Groups - Organic Chemistry Portal."
    • Source:

  • Target Molecule Data

    • Compound: Benzyl (3S,5S)
    • Source:

Sources

Application Note: Diastereoselective Anti-Aldol Reactions Mediated by Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

[1]

Introduction & Mechanistic Rationale

The development of metal-free, enantioselective organocatalysts has revolutionized asymmetric synthesis.[1] Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-DMP) represents a distinct class of C2-symmetric secondary amine catalysts .[1] Unlike L-proline, which typically favors syn-aldol products via a hydrogen-bonded Zimmerman-Traxler transition state, Cbz-DMP is designed to promote anti-diastereoselectivity .[1]

Structural Advantages[1]
  • Pseudo-C2 Symmetry: The (3S,5S)-dimethyl substitution pattern creates a rigid chiral environment around the active secondary amine (N4).[1]

  • Steric Shielding: The methyl groups at the 3 and 5 positions effectively shield one face of the enamine intermediate, forcing the electrophile (aldehyde) to approach from the less hindered face.[1]

  • Modularity: The Cbz protecting group on N1 modulates the electronic properties of the piperazine ring and prevents non-selective background reactions involving the second nitrogen.[1]

Mechanistic Pathway

The reaction proceeds via a classic enamine activation cycle :

  • Enamine Formation: Condensation of the ketone donor with Cbz-DMP forms a nucleophilic enamine.[1]

  • Facial Discrimination: The bulky methyl groups force the enamine into an E-configuration and direct the aldehyde attack to the Re-face (for (3S,5S)-catalyst), leading to the anti-aldol adduct.[1]

  • Hydrolysis: The iminium intermediate is hydrolyzed, releasing the product and regenerating the catalyst.[1]

CatalyticCycleCatCbz-DMP Catalyst(Secondary Amine)EnamineEnamine Intermediate(E-isomer favored)Cat->Enamine+ Ketone- H2OKetoneKetone Donor(e.g., Cyclohexanone)Ketone->EnamineTSC-C Bond Formation(Steric Shielding)Enamine->TS+ AldehydeAldehydeAldehyde Acceptor(R-CHO)Aldehyde->TSIminiumIminium IonTS->IminiumIminium->CatRegenerationProductAnti-Aldol ProductIminium->Product+ H2OHydrolysis

Figure 1: Catalytic cycle illustrating the enamine activation mode and regeneration of the Cbz-DMP catalyst.

Standard Experimental Protocol

This protocol describes the benchmark reaction between cyclohexanone and 4-nitrobenzaldehyde to yield the corresponding anti-aldol adduct.[1]

Materials & Reagents[1][2][3][4][5][6][7]
  • Catalyst: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (10-20 mol%)[1]

  • Donor: Cyclohexanone (Reagent Grade, distilled if colored)[1]

  • Acceptor: 4-Nitrobenzaldehyde (Recrystallized)[1]

  • Additive: 4-Nitrobenzoic acid or Acetic Acid (10-20 mol%) – Critical for accelerating enamine formation.[1]

  • Solvent: DMSO (Anhydrous) or CHCl3.[1]

Step-by-Step Procedure
  • Catalyst Activation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cbz-DMP (24.8 mg, 0.10 mmol, 20 mol%) and 4-nitrobenzoic acid (16.7 mg, 0.10 mmol, 20 mol%) in DMSO (2.0 mL). Stir at room temperature for 5 minutes to ensure salt formation/homogeneity.

  • Substrate Addition: Add cyclohexanone (0.52 mL, 5.0 mmol, 10 equiv) to the catalyst solution. Stir for 10 minutes to allow pre-equilibrium enamine formation. Note: A large excess of ketone is standard in organocatalytic aldol reactions to drive kinetics.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (75.6 mg, 0.50 mmol, 1.0 equiv) in one portion. Seal the flask and stir vigorously at room temperature (23-25 °C).

  • Monitoring: Monitor the reaction by TLC (SiO2, 20% EtOAc/Hexanes). The aldehyde spot (Rf ~ 0.[1]6) should disappear, and a new polar product spot (Rf ~ 0.[1]3) should appear.[1][2][3][4] Typical reaction time: 24 - 48 hours.[1]

  • Workup:

    • Quench the reaction by adding saturated aqueous NH4Cl (10 mL).

    • Extract the mixture with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMSO.[1]

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient from 10% to 30% EtOAc in Hexanes.[1]

    • Yield Expectation: 70-85% isolated yield.

    • Stereochemistry: The anti isomer is typically the major product (dr > 5:1 to 10:1).[1]

Experimental Workflow Diagram

WorkflowStep11. Mix Catalyst& Acid in DMSOStep22. Add Ketone(10 equiv)Step1->Step2Step33. Add Aldehyde(Limiting Reagent)Step2->Step3Step44. Stir 24-48h(Monitor TLC)Step3->Step4Step55. Aqueous Workup(Extr. EtOAc)Step4->Step5Step66. Flash ColumnChromatographyStep5->Step6

Figure 2: Step-by-step experimental workflow for the Cbz-DMP mediated aldol reaction.

Optimization & Troubleshooting Guide

The efficiency and stereoselectivity of the Cbz-DMP catalyst can be fine-tuned by adjusting reaction parameters.[1]

Solvent Effects
SolventReaction RateDiastereoselectivity (anti:syn)Enantioselectivity (ee)Notes
DMSO HighGoodModerateBest for reactivity; requires aqueous wash.[1]
CHCl3 ModerateHighHighGood balance; easy workup.[1]
Water/Brine LowModerateVariable"On-water" conditions; green but slow.[1]
DMF HighModerateLowCan lead to background racemization.[1]
Additive Screening

The presence of a weak acid co-catalyst is often essential for secondary amine catalysis.[1]

  • None: Reaction may be sluggish (days).[1][5]

  • Acetic Acid: Moderate acceleration.[1]

  • 4-Nitrobenzoic Acid: High acceleration; good solubility in organic solvents.[1]

  • TFA: Too strong; may protonate the amine irreversibly or degrade the substrate.[1]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Wet solvent or old aldehydeDry DMSO over molecular sieves; recrystallize aldehyde.[1]
Poor dr (low anti:syn) High temperatureRun reaction at 0°C or 4°C (refrigerator).
Racemic Product Catalyst racemization or background reactionEnsure Cbz-DMP is enantiopure; avoid basic impurities.
Product Decomposition Retro-aldol during workupAvoid heating during concentration; keep workup neutral/mildly acidic.[1]

References

  • MacMillan, D. W. C. (2008).[1] "The Advent and Development of Organocatalysis." Nature, 455, 304–308.[1] [Link]

  • List, B. (2002).[1] "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.[1] [Link]

  • Notz, W., & List, B. (2000).[1] "Catalytic Asymmetric Synthesis of anti-1,2-Diols." Journal of the American Chemical Society, 122(30), 7386–7387.[1] [Link]

  • PubChem Compound Summary. (2023). "Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate."[1][6] National Center for Biotechnology Information. [Link][1]

  • Storer, R. I., et al. (2003).[1] "Enantioselective Organocatalytic Aldol Reactions." Journal of the American Chemical Society, 125(36), 11000-11009.[1] [Link]

synthesis of enantiomerically pure beta-amino acids using benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Application Note: Synthesis of Enantiomerically Pure -Amino Acids Using Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Abstract

This application note details the protocol for utilizing benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-DMP) as a chiral auxiliary in the asymmetric synthesis of




This guide focuses on a Mannich-type C–C bond forming strategy , where Cbz-DMP induces high diastereoselectivity during the addition of an enolate to an aldimine. We provide a self-validating workflow, including reagent preparation, reaction execution, and cleavage protocols, ensuring high enantiomeric excess (

Scientific Foundation & Mechanism

Why Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate?

The utility of Cbz-DMP stems from its rigid,

  • Conformational Locking: The

    
    -Cbz group protects one amine, forcing the chemistry to occur at the distal 
    
    
    nitrogen.
  • Steric Steering: The methyl groups at the 3 and 5 positions create a "picket fence" steric barrier, directing electrophilic attack (in this case, the imine) to the Re- or Si-face of the enolate with high fidelity.

Reaction Pathway: The Auxiliary-Directed Mannich Reaction

The synthesis proceeds via the formation of a chiral amide enolate, which undergoes a diastereoselective Mannich reaction with an

Mechanism Overview:

  • Acylation: Cbz-DMP is acylated with the desired carboxylic acid precursor.

  • Enolization: Treatment with a strong base (LiHMDS/LDA) generates the

    
    -enolate.
    
  • Mannich Addition: The enolate attacks an activated imine. The chiral auxiliary dictates the stereochemistry of the new C–C bond.

  • Hydrolysis: The auxiliary is cleaved under acidic or basic conditions to release the free

    
    -amino acid.
    

MannichPathwayStartCbz-DMP(Chiral Auxiliary)AcylationStep 1: Acylation(R-CH2-COCl)Start->AcylationAmideChiral AmideIntermediateAcylation->AmideEnolizationStep 2: Enolization(LiHMDS, -78°C)Amide->EnolizationMannichStep 3: Mannich Reaction(+ Imine)Enolization->MannichStereocontrolAdductBeta-AminoAmide AdductMannich->AdductCleavageStep 4: Hydrolysis(Acid/Base)Adduct->CleavageProductPure Beta-Amino Acid(>98% ee)Cleavage->ProductRecycleRecoveredCbz-DMPCleavage->RecycleRecovery

Figure 1: Workflow for the asymmetric synthesis of

Experimental Protocols

Materials & Reagents
  • Chiral Auxiliary: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4).

  • Base: Lithium hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Electrophile:

    
    -Boc-aldimines (prepared fresh from corresponding aldehydes and Boc-amide).
    
  • Solvents: Anhydrous THF (dried over Na/benzophenone), Dichloromethane (DCM).

Protocol A: Preparation of the Chiral Amide (Acylation)

Objective: Attach the propionate/acetate unit to the auxiliary.

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve Cbz-DMP (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C.

  • Acylation: Dropwise add the acid chloride (e.g., Propionyl chloride , 1.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    mL). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[1][2]
  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the

    
    -acylated Cbz-DMP .
    
    • Checkpoint: Verify purity via

      
      H NMR. Look for the diagnostic amide rotamers.
      
Protocol B: Diastereoselective Mannich Reaction

Objective: Create the stereogenic centers.

  • Enolate Formation:

    • Cool a solution of

      
      -acylated Cbz-DMP  (1.0 equiv) in anhydrous THF to 
      
      
      .
    • Add LiHMDS (1.1 equiv) dropwise over 15 minutes.

    • Stir at

      
       for 45 minutes to ensure complete enolization.
      
  • Imine Addition:

    • Dissolve the

      
      -Boc-imine  (1.2 equiv) in minimal anhydrous THF.
      
    • Add the imine solution dropwise to the enolate at

      
      .
      
    • Critical Step: Maintain temperature at

      
       for 2 hours, then allow to warm slowly to 
      
      
      over 4 hours.
  • Quench: Add saturated NH

    
    Cl solution (cold).
    
  • Isolation: Extract with EtOAc. Dry and concentrate.

  • Purification: Isolate the major diastereomer via column chromatography.

    • Expectation: Diastereomeric Ratio (dr) typically

      
      .
      
Protocol C: Auxiliary Cleavage (Hydrolysis)

Objective: Release the final

  • Dissolution: Dissolve the purified Mannich adduct in a mixture of THF:H

    
    O (4:1).
    
  • Hydrolysis: Add LiOH (2.0 equiv) and H

    
    O
    
    
    (30%, 4.0 equiv) at 0°C. (Peroxide aids in cleaving sterically hindered amides).
  • Reaction: Stir at 0°C for 3 hours.

  • Separation:

    • Quench with Na

      
      SO
      
      
      (to destroy peroxide).
    • Evaporate THF.

    • Extract the aqueous layer with DCM to recover the Cbz-DMP auxiliary (save for recycling).

    • Acidify the aqueous layer to pH 3 with 1M HCl.

    • Extract the free acid with EtOAc.

  • Final Product: Concentrate to yield the

    
    -Boc-
    
    
    -amino acid
    .

Data Analysis & Quality Control

Quantitative Summary Table
ParameterSpecification / TargetMethod of Verification
Purity (Chemical)

HPLC (C18 column, Acetonitrile/Water)
Enantiomeric Excess (

)

Chiral HPLC (Chiralpak AD-H or OD-H)
Diastereomeric Ratio (

)


H NMR (Crude reaction mixture)
Yield (Step 2)

Gravimetric analysis after chromatography
Auxiliary Recovery

Gravimetric analysis after basic extraction
Troubleshooting Guide
  • Low Diastereoselectivity: Ensure the reaction temperature remains strictly at

    
     during imine addition. Warming too fast causes equilibration of the enolate geometry.
    
  • Incomplete Cleavage: If LiOH/H

    
    O
    
    
    is insufficient, switch to acid hydrolysis (6N HCl, reflux), though this removes the Boc group simultaneously (yielding the free amino acid salt).

References

  • Juaristi, E. (Ed.). (2005).[3][4][5][6] Enantioselective Synthesis of

    
    -Amino Acids. Wiley-VCH. Link
    
  • Weiner, B., et al. (2010).

    
    -amino acids." Chemical Society Reviews, 39, 1656-1691. Link
    
  • PubChem Compound Summary. (2023). "Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate."[7] National Center for Biotechnology Information. Link[5]

  • Rossen, K., et al. (1997). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Chiral Piperazine-2-carboxylic Acid Derivatives." Tetrahedron Letters, 38(18), 3183-3186. (Foundational chemistry for piperazine auxiliaries). Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on

    
    -amino acid utility). Link
    

Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Acid Chlorides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Troubleshooting & Optimization

improving diastereomeric ratio with benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for researchers and process chemists. It addresses the diastereomeric enrichment of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate .

Topic: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Target Isomer: Trans-(3S,5S) (Chiral) Major Impurity: Cis-(3R,5S) (Meso)

🔬 Core Technical Brief

The synthesis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate presents a classic stereochemical challenge. The 3,5-dimethylpiperazine skeleton exists as two diastereomers:

  • Cis-isomer (Meso, 3R,5S): Thermodynamically favored (diequatorial conformation). Often constitutes 80%+ of the crude amine starting material.

  • Trans-isomer (Chiral pair, 3S,5S & 3R,5R): The desired (3S,5S) target is part of this "less stable" fraction.

The Problem: Standard hydrogenation of 3,5-lutidine or dimethylpyrazine yields predominantly the cis-meso isomer. Protecting this crude mixture with Cbz-Cl results in a product with poor diastereomeric ratio (dr), which is notoriously difficult to separate via standard flash chromatography due to identical polarity profiles.

The Solution: The most effective strategy is Pre-Protection Resolution . You must enrich the trans-isomer at the amine stage using chiral resolution (Tartaric Acid) before attaching the Cbz group. If the Cbz group is already attached, specific recrystallization techniques are required.

🛠️ Module 1: Strategic Workflow (The "Golden Path")

Do not attempt to separate diastereomers on the final Cbz-protected step if the starting dr is < 80:20. Follow this workflow for >99% dr.

G Start Crude 3,5-Dimethylpiperazine (80% Cis / 20% Trans) Resolution Resolution Step (D-Tartaric Acid in MeOH/H2O) Start->Resolution Dissolve Filtration Filtration (Isolate Trans-Tartrate Salt) Resolution->Filtration Crystallize FreeBase Free Base Formation (NaOH) Filtration->FreeBase Neutralize Protection Cbz-Protection (Cbz-Cl, 0°C, DCM) FreeBase->Protection N-Acylation Purification Final Recrystallization (Hexanes/EtOAc) Protection->Purification Crude Workup Final Pure Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (>98% dr, >99% ee) Purification->Final

Figure 1: Critical path for isolating the thermodynamic minority (trans) isomer.

🧪 Module 2: Troubleshooting & Protocols

Scenario A: "I have the crude amine. How do I get the (3S,5S) isomer?"

Diagnosis: You are fighting thermodynamics. The cis isomer is dominant.[1] Distillation will not separate them (ΔBp < 2°C). Protocol: Tartaric Acid Resolution This is the industry-standard method to isolate the trans-enantiomers from the cis-meso soup.

  • Stoichiometry: Use 1.0 eq of D-(-)-Tartaric acid (or L, depending on which enantiomer precipitates first in your specific solvent matrix, typically D-tartaric yields the S,S in specific alcohols, but screening is required).

  • Solvent System: Methanol (MeOH) or Aqueous Ethanol (90%).

  • Procedure:

    • Dissolve crude amine (mixture) in MeOH.

    • Add D-Tartaric acid solution dropwise at 60°C.

    • Cool slowly to room temperature, then to 0°C.

    • The Trick: The cis-isomer (meso) tartrate is much more soluble. The trans-isomer tartrate crystallizes out.

  • Validation: Filter the solid. Neutralize a small sample and check 1H NMR. If cis is still present, recrystallize the salt from H2O/MeOH before freeing the base.

Scenario B: "I already performed the Cbz reaction. My product is a mixture (dr 60:40). How do I fix it?"

Diagnosis: You have a mixture of cis-Cbz (meso) and trans-Cbz (chiral). Silica chromatography is usually ineffective here. Protocol: Selective Recrystallization Cbz-protected amines often exhibit high crystallinity compared to their free bases.

ParameterRecommendationMechanism
Solvent A (Good) Ethyl Acetate (EtOAc)Solubilizes both, but cis is often more soluble due to "bent" meso conformation.
Solvent B (Poor) Hexanes or HeptaneActs as the anti-solvent to force precipitation.
Method Vapor Diffusion or Hot-SaturationDissolve in min. hot EtOAc. Add warm Hexanes until turbid. Cool very slowly.
Supercritical Fluid Chiral SFCIf crystallization fails, Chiral SFC (e.g., Chiralpak AD-H or IC) is the only reliable chromatographic method.

Warning: Do not use strong bases (e.g., NaH) or high heat (>100°C) during workup, as this can induce epimerization at the chiral centers, reverting the trans back to the thermodynamic cis.

📊 Module 3: Analytical Validation (Prove It)

How do you differentiate the isomers? They have identical masses (LCMS is useless for dr).

1H NMR Spectroscopy (The "Methyl Split")

The methyl groups are the reporter signals.

  • Cis-Isomer (Meso): The ring is in a chair conformation where one methyl is axial and one is equatorial (or rapid flipping averages them). Typically appears as a doublet further upfield or with different coupling constants.

  • Trans-Isomer ((3S,5S)): Both methyl groups can adopt a pseudo-equatorial orientation (depending on N-Cbz rotamers).

  • Diagnostic Region: Look at the 0.9 – 1.2 ppm region. You will see two distinct sets of doublets if you have a mixture. Integration of these doublets gives your crude dr.

Chiral HPLC / SFC (The Gold Standard)

You must use a chiral column to determine both dr (cis vs trans) and er (SS vs RR).

  • Column: Daicel Chiralpak IC or AD-H (Immobilized phases preferred for Cbz groups).

  • Mobile Phase: CO2 / Methanol (for SFC) or Hexane / IPA (for HPLC).

  • Expected Elution: The cis (meso) usually elutes separately from the trans pair. The trans pair will then split into (3S,5S) and (3R,5R).

❓ Frequently Asked Questions (FAQ)

Q1: Can I use flash chromatography to separate the cis and trans Cbz-isomers? A: Generally, no. The Rf difference on silica is negligible (ΔRf < 0.05). You might achieve partial enrichment with a very shallow gradient (e.g., 0-10% EtOAc in Hexanes over 60 mins), but yield loss will be massive. Recrystallization of the salt (amine stage) or the Cbz-compound is far superior.

Q2: Why is my yield of (3S,5S) so low? A: This is a statistical issue. The hydrogenation of 3,5-dimethylpyrazine favors the cis isomer (approx 4:1 ratio). This means your maximum theoretical yield of the trans racemate is only ~20%. To get pure (3S,5S), you are halving that again to ~10%.

  • Tip: You can try high-temperature equilibration of the amine over a catalyst (Raney Ni or Ru/Al2O3) to shift the ratio, but cis is usually the thermodynamic sink.

Q3: Does the Cbz group prevent epimerization? A: Mostly, yes. Once the nitrogen is acylated (carbamate), the ring becomes more rigid, and the amine is no longer basic. This prevents the "umbrella flip" mechanism that facilitates epimerization. However, the chiral centers (carbons) are stable unless exposed to radical conditions or extreme basicity.

📚 References

  • Isomer Stability & Synthesis: 3,5-Dimethylpiperidine exists as a mixture of cis (meso) and trans (racemic) isomers, with the cis form being thermodynamically favored during hydrogenation.

    • Source:

  • Resolution Methodology: Separation of 3,5-dimethylpiperazine isomers is classically achieved via fractional crystallization of tartrate or mandelate salts.

    • Source:

  • Epimerization Dynamics: Visible light and specific catalysts can be used to drive epimerization towards thermodynamic isomers in piperazine derivatives.

    • Source:

  • Compound Data: Physical properties and synonyms for Benzyl 3,5-dimethylpiperazine-1-carboxylate.

    • Source:[2]

Sources

troubleshooting epimerization in benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Epimerization in Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Alkylations Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide

Core Analysis: The Thermodynamic Trap

The Problem: You are observing the conversion of your chiral starting material, Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Trans-isomer), into its diastereomer, the (3R,5S)-meso form (Cis-isomer).

The Root Cause: You are fighting thermodynamics. In 1,3-disubstituted six-membered heterocycles, the cis-isomer (diequatorial conformation) is the thermodynamic sink. Your (3S,5S)-isomer forces one methyl group into a pseudo-axial orientation in the chair conformation. Any reaction pathway that allows reversible deprotonation or iminium-enamine tautomerization will inevitably drive the equilibrium toward the more stable cis-meso form.

Critical Risk Zones:

  • Reductive Amination: High risk due to enamine intermediates.

  • SN2 Alkylation: Moderate risk if strong bases (pKa > 12) or high temperatures (>60°C) are used.

Diagnostic Workflow

Use this decision tree to identify the source of your epimerization.

Epimerization_Diagnosis Start Start: Epimerization Detected (>2% meso-isomer) Method Which Alkylation Method? Start->Method SN2 Direct S_N2 Alkylation (R-X + Base) Method->SN2 RedAm Reductive Amination (Aldehyde + Reductant) Method->RedAm BaseCheck Base pKa > 12? (e.g., NaH, KOtBu, DBU) SN2->BaseCheck ReductantCheck Reductant Used? RedAm->ReductantCheck TempCheck Reaction Temp > 60°C? BaseCheck->TempCheck No Soln_Base CAUSE: Base-Mediated Deprotonation FIX: Switch to K2CO3 or DIPEA BaseCheck->Soln_Base Yes SolventCheck Solvent: DMF/DMSO? TempCheck->SolventCheck No Soln_Temp CAUSE: Thermal Equilibration FIX: Lower Temp, Use More Reactive Electrophile TempCheck->Soln_Temp Yes SolventCheck->Soln_Base Yes (Promotes Basicity) pHCheck Was Acid Catalyst Added? ReductantCheck->pHCheck STAB (Na(OAc)3BH) Soln_FastRed CAUSE: Slow Reduction of Iminium FIX: Avoid NaCNBH3 (Too slow), Use STAB ReductantCheck->Soln_FastRed NaCNBH3 / NaBH4 pHCheck->Soln_Temp Yes, but High Temp Soln_Enamine CAUSE: Enamine Tautomerization FIX: Use STAB + AcOH (Maintain pH 5-6) pHCheck->Soln_Enamine No / Neutral pH

Caption: Diagnostic flow for identifying the mechanistic origin of stereocenter loss in 3,5-dimethylpiperazine derivatives.

Troubleshooting Protocols
Scenario A: Reductive Amination (Highest Risk)

The Mechanism of Failure: In standard reductive amination, the amine reacts with an aldehyde to form a hemiaminal, then an iminium ion. The iminium ion is in equilibrium with the enamine . Since the C3/C5 chiral centers are alpha to the nitrogen, formation of the enamine destroys the stereochemistry. If the reduction step is slow, the molecule has time to tautomerize and will reprotonate to the thermodynamically stable meso form.

The Solution: The "Abdel-Magid" Buffered Protocol This method uses Sodium Triacetoxyborohydride (STAB), which is stable in acid. The presence of Acetic Acid (AcOH) ensures the equilibrium favors the iminium species over the enamine, preventing racemization [1].

Optimized Protocol:

  • Solvent: DCE (1,2-Dichloroethane) or THF (anhydrous).

  • Stoichiometry:

    • Amine (Start Material): 1.0 equiv

    • Aldehyde: 1.1–1.2 equiv

    • Acetic Acid: 1.0–2.0 equiv (Crucial for stereoretention)

    • STAB: 1.4–1.5 equiv

  • Procedure:

    • Dissolve Amine and Aldehyde in solvent.

    • Add AcOH immediately. Stir for 15–30 mins to form the iminium species.

    • Add STAB in one portion.

    • Temperature: Maintain 0°C to 20°C. Do not heat.

  • Why this works: STAB is less basic than NaBH4 and works faster than NaCNBH3, trapping the iminium ion before it can relax to the enamine.

Scenario B: Direct SN2 Alkylation

The Mechanism of Failure: Using strong bases (NaH, LiHMDS) deprotonates the alpha-proton (pKa ~35-40, lowered by Cbz induction). Even mild heating in polar aprotic solvents (DMF, DMSO) can facilitate proton exchange.

The Solution: The "Soft Base" Kinetic Protocol Avoid deprotonation by using bases that are only strong enough to neutralize the HCl byproduct, not the alpha-proton.

Optimized Protocol:

  • Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible (promotes basicity).

  • Base: K2CO3 (3.0 equiv) or DIPEA (Hunig's Base).

    • Strictly Avoid: NaH, KOtBu, NaOH.

  • Additive: KI (0.1 equiv) or TBAI (Catalytic) to accelerate the reaction rate at lower temperatures (Finkelstein condition).

  • Temperature: Keep < 40°C. If the reaction is sluggish, switch to a more reactive electrophile (e.g., Alkyl Iodide or Triflate) rather than increasing heat.

Comparative Data: Base Selection Impact

The following table illustrates the impact of base selection on the Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) of the product during SN2 alkylation of 3,5-dimethylpiperazine derivatives.

Base TypeSpecific BaseSolventTemp (°C)Epimerization RiskYieldRecommendation
Strong/Hard NaHDMF0 -> 25High (>15% meso)HighDO NOT USE
Strong/Bulky KOtBuTHF25High ModDO NOT USE
Inorganic K2CO3MeCN40Low (<1% meso)HighRecommended
Organic DIPEADCM25Very Low ModRecommended
Inorganic Cs2CO3DMF60Moderate HighUse with Caution
Frequently Asked Questions (FAQ)

Q1: I am using NaBH4 for reductive amination and seeing 20% epimerization. Why? A: NaBH4 is too basic. It raises the pH of the reaction mixture, which shifts the equilibrium toward the enamine (the racemizing species). Furthermore, NaBH4 reduces aldehydes to alcohols rapidly, forcing you to add excess aldehyde, which complicates purification. Switch to STAB (Sodium Triacetoxyborohydride) with Acetic Acid [1].

Q2: Can I remove the Cbz group before alkylation? A: Technically yes, but it increases the risk. The Cbz group provides some steric bulk and electronic stabilization. If you remove it, you have a free diamine. Alkylating a free 3,5-dimethylpiperazine often leads to mixtures of mono- and di-alkylated products, and the separation process (distillation/chromatography) can induce thermal epimerization.

Q3: How do I analytically separate the (3S,5S) and (3R,5S)-meso isomers? A: These are diastereomers, not enantiomers, so they have different physical properties.

  • TLC: They often have distinct Rf values in MeOH/DCM mixtures.

  • NMR: Check the methyl doublets. The cis (meso) isomer typically shows methyl signals at a different shift than the trans isomer due to the axial/equatorial environment differences.

  • HPLC: Standard C18 columns can often separate them, but a Chiralpak IA or IC column is definitive.

Q4: My alkyl halide is unreactive at 40°C. Should I heat to 80°C? A: No. Heating forces the molecule to sample higher-energy conformations (like the twist-boat), lowering the barrier for proton abstraction. Instead of heat, increase the electrophilicity of your alkylating agent. Convert your alkyl chloride to an iodide using NaI (Finkelstein) in situ, or use a mesylate/triflate leaving group.

References
  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,3-disubstituted heterocycles).
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.

Sources

optimizing reaction temperature for benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OPT-3S5S-001 Subject: Reaction Temperature Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Mechanistic Insight[2]

Welcome to the technical support hub for Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 869527-14-6 / Analogues). This molecule is a critical chiral building block, but its specific stereochemistry presents unique reactivity challenges compared to the achiral or cis-meso isomers.[1][2]

The "Axial Methyl" Barrier (Thermodynamics vs. Kinetics)

The core challenge in optimizing reactions for the (3S,5S) isomer lies in its conformation. Unlike the cis-(3R,5S) isomer, which can adopt a stable diequatorial chair conformation, the (3S,5S)-trans isomer is geometrically forced to place one methyl group in an axial position within a standard chair conformation (or adopt a twist-boat).[1]

  • Kinetic Consequence: This axial methyl group creates a "picket fence" effect, severely increasing steric hindrance around the N4 amine.

  • Thermodynamic Consequence: The nucleophilic attack (SN2 or acylation) has a significantly higher activation energy (

    
    ).
    
  • The Optimization Paradox: You must apply enough heat to overcome the steric barrier (

    
    ), but limit heat to prevent Cbz-protecting group degradation or thermal epimerization (
    
    
    
    ).[1]

Troubleshooting Guide (Q&A)

Below are the most frequent issues reported by researchers working with this scaffold, accompanied by root-cause analysis and solutions.

Issue 1: Low Conversion / Stalled Reaction

User Question: "I am trying to alkylate the N4 position using an alkyl halide at room temperature (25°C), but after 24 hours, LCMS shows 80% starting material. Should I add more base?"

Technical Diagnosis: The issue is likely kinetic trapping , not base stoichiometry. The (3S,5S) methyl groups create a neopentyl-like steric environment around the nitrogen. At 25°C, the amine simply lacks the thermal energy to penetrate the electrophile's repulsion zone effectively.

Solution:

  • Increase Temperature: Elevate reaction temperature to 60–80°C .

  • Solvent Switch: If using THF or DCM, switch to DMF, DMSO, or NMP .[1] These polar aprotic solvents stabilize the transition state and strip the cation away from the base, increasing the "naked" nucleophilicity of the amine.

  • Catalysis: For difficult alkylations, add 0.1–0.5 equiv of NaI (Finkelstein condition) to generate a more reactive iodide electrophile in situ.[2]

Issue 2: Cbz-Group Degradation (Byproduct Formation)

User Question: "I pushed the reaction to 120°C in Toluene to force conversion. Now I see a new peak (M-134) and benzyl alcohol.[1][2] What happened?"

Technical Diagnosis: You have exceeded the thermal ceiling of the carbamate . While Benzyl carbamates (Cbz) are generally stable, they can undergo thermal decomposition or hydrolysis above 110°C, especially in the presence of strong bases or Lewis acids. The M-134 peak corresponds to the loss of the Cbz group (decarboxylation).

Solution:

  • Cap Temperature: Strictly maintain

    
    .
    
  • Base Selection: Avoid hydroxide bases (NaOH/KOH) at high temperatures.[1][2] Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates (Cs₂CO₃ ) which are gentler on the carbamate.

Issue 3: Loss of Enantiomeric Excess (Racemization)

User Question: "My starting material is >99% ee. After reaction at 90°C with NaH, the product is only 85% ee. Is the chiral center unstable?"

Technical Diagnosis: The (3S,5S) centers are alpha to the nitrogen. Under harsh conditions (High T + Strong Base), a reversible deprotonation/reprotonation or a radical-mediated Hydrogen Atom Transfer (HAT) can occur, leading to epimerization to the thermodynamically more stable cis-isomer or racemate.[1][2]

Solution:

  • Avoid Strong Bases: Do not use NaH or LiHMDS at high temperatures.[1][2] These strong bases can deprotonate the

    
    -C-H.[1][2]
    
  • Buffer System: If high T is required, use a buffered system (e.g.,

    
     in MeCN) rather than a strong alkoxide.[1]
    

Standard Operating Procedure (SOP): Temperature Screening

Do not guess the temperature. Use this stepwise screening protocol to determine the "Goldilocks Zone" for your specific electrophile.

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)[1][2]

  • Electrophile: 1.1 equiv[1][2]

  • Base: DIPEA (2.0 equiv) or

    
     (2.0 equiv)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF [0.2 M][1][2]

Workflow:

StepConditionDurationCheckpoint (LCMS/TLC)Action
1 25°C (RT) 4 HoursConversion < 10%? If Yes, proceed to Step 2. If >50%, continue at RT.[1][2][3]
2 60°C 2 HoursConversion < 50%? If Yes, proceed to Step 3.
3 80°C 2 HoursConversion Stalled? Switch solvent to DMSO or add KI catalyst.
4 100°C 1 HourImpurity Profile STOP. Do not exceed 100°C. Check for Cbz loss.

Visualizations

Diagram 1: Thermal Optimization Landscape

This diagram illustrates the competing factors of reaction kinetics versus degradation pathways.

ThermalOptimization Start Start: (3S,5S)-Piperazine + Electrophile LowTemp Low Temp (<40°C) Kinetic Trap Start->LowTemp Insufficient Energy Optimal Optimal Zone (60-90°C) Successful Coupling Start->Optimal Heat = Activation HighTemp High Temp (>110°C) Degradation Zone Start->HighTemp Excessive Energy NoRxn Outcome: Low Conversion (Steric Barrier) LowTemp->NoRxn Success Outcome: High Yield Retained Stereochem Optimal->Success Fail Outcome: Cbz Cleavage Racemization HighTemp->Fail

Caption: Figure 1. The "Goldilocks Zone" for reaction temperature. The (3S,5S) steric barrier requires heat, but excessive heat risks protecting group loss.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield issues.

DecisionTree Issue Issue: Low Yield / Stalled Rxn CheckTemp Current Temp < 60°C? Issue->CheckTemp IncreaseT Action: Increase T to 80°C CheckTemp->IncreaseT Yes CheckSolvent Solvent = THF/DCM? CheckTemp->CheckSolvent No (Already High) SwitchSolvent Action: Switch to DMF/DMSO CheckSolvent->SwitchSolvent Yes CheckBase Base = Weak (e.g., TEA)? CheckSolvent->CheckBase No (Already Polar) StrongBase Action: Use Cs2CO3 or NaH (Watch Temp!) CheckBase->StrongBase Yes

Caption: Figure 2. Step-by-step logic for overcoming the kinetic barrier of the hindered (3S,5S) amine.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed data on Cbz thermal stability and cleavage conditions). [1][2]

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021).[1][5] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation. Organic Chemistry Frontiers, 8, 6273-6278.[1][2][5] (Discusses synthesis and stability of chiral piperazine scaffolds).

  • Bérubé, C., et al. (2017).[1][2] Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron. (Provides insights into the steric properties and metal binding of dimethylpiperazines). [1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73012224, cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate.[1][2] (Physical properties and structural data). [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before heating reaction mixtures.

Sources

effect of Lewis acid on stereoselectivity with benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-(3S,5S)-DMP) in Lewis Acid (LA)-mediated transformations.[1][2]

Technical Support Center: Cbz-(3S,5S)-DMP Applications

Subject: Optimizing Stereocontrol & Stability in Lewis Acid-Catalyzed Reactions Applicable Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate CAS Registry Number: 623585-97-7 (Generic for cis-isomer, verify specific enantiomer batch)[1][2]

Technical Overview: The Stereochemical Landscape

The (3S,5S)-3,5-dimethylpiperazine scaffold is a privileged chiral motif.[1][2] In its ground state, it adopts a distinct chair conformation where both methyl groups occupy equatorial positions , rendering this isomer thermodynamically more stable than its trans (axial-equatorial) counterpart.[1][2]

However, the introduction of Lewis Acids (LAs) introduces two critical vectors of stereochemical perturbation:

  • Conformational Locking (The "Good"): LAs can coordinate to the N4-amine, rigidifying the chair and enhancing the steric shielding of the methyl groups.[1][2] This improves induced diastereoselectivity when the piperazine attacks pro-chiral electrophiles (e.g., epoxides, aldehydes).[1][2]

  • Epimerization/Scrambling (The "Bad"): Strong, hard LAs (e.g., AlCl3, BBr3) can coordinate to the Cbz-carbonyl or the amine, lowering the barrier for reversible dehydrogenation (iminium formation) or ring-opening, leading to thermodynamic equilibration or racemization.[1][2]

Troubleshooting Guides

Module A: Loss of Induced Stereoselectivity

User Complaint: "I am reacting Cbz-(3S,5S)-DMP with a chiral epoxide/halide, but the diastereomeric ratio (d.r.) of the product is poor."

Root Cause Analysis: The stereodirecting power of the 3,5-methyl groups relies on the piperazine maintaining a rigid chair conformation during the transition state.[1][2] If the Lewis Acid is too bulky or monodentate (e.g., BF3[1][2]·OEt2), it may activate the electrophile without organizing the nucleophile (piperazine), allowing for "slippage" in the transition state.[1][2]

Corrective Protocol:

  • Switch to Chelating LAs: Use bidentate Lewis Acids capable of organizing the transition state.[1][2] Ti(OiPr)4 or Mg(OTf)2 often provide superior "chelation control" compared to Boron species.[1][2]

  • Temperature Modulation: Lower the reaction temperature to -20°C or -78°C. The activation energy for the "mismatched" attack is higher; lower temperatures kinetically favor the "matched" steric pathway.[1][2]

  • Solvent Effect: Switch to non-coordinating solvents (DCM, Toluene).[1][2] THF or Ether can competitively bind the LA, disrupting the necessary tight ion-pairing.[1][2]

Module B: Substrate Epimerization (Cis-to-Trans Leakage)

User Complaint: "My product contains significant amounts of the (3R,5S) or trans-isomer after the reaction."

Root Cause Analysis: While the (3S,5S)-diequatorial form is stable, harsh Lewis Acids can catalyze reversible hydride transfer .[1][2] If an oxidant is present (even trace air) or if the LA is redox-active, an intermediate iminium ion can form.[1][2] Re-reduction or tautomerization may occur from the less hindered face, leading to the trans isomer.[1][2] Alternatively, strong coordination to N4 can force a twist-boat conformation where the energy gap between cis and trans narrows.[1][2]

Corrective Protocol:

  • Avoid Oxidizing LAs: Do not use Fe(III) or Cu(II) salts if stereochemical integrity is failing, as these facilitate Single Electron Transfer (SET) pathways that scramble alpha-centers.[1][2]

  • Proton Scavenging: Ensure a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine) is present to buffer any protons generated, preventing acid-catalyzed enamine formation.[1][2]

  • Check Reagent Purity: Ensure the Lewis Acid is anhydrous.[1][2] Hydrolysis produces Brønsted acids (HCl, HBr), which are much more potent at causing epimerization than the Lewis Acid itself.[1][2]

Decision Logic & Visualization

The following diagram illustrates the divergent pathways determined by Lewis Acid selection:

LewisAcidPathways Substrate Cbz-(3S,5S)-DMP (Diequatorial Chair) HardLA Hard/Oxidizing LA (e.g., AlCl3, FeCl3) Substrate->HardLA Coordination SoftLA Soft/Chelating LA (e.g., Mg(OTf)2, Ti(OiPr)4) Substrate->SoftLA Coordination Iminium Intermediate: Iminium Ion / Ring Distortion HardLA->Iminium Hydride Abstraction or Brønsted Acid Generation RigidComplex Intermediate: Rigid Chelate Complex SoftLA->RigidComplex Conformational Lock Epimerization OUTCOME: Epimerization (Cis/Trans Mix) Iminium->Epimerization Re-attack from axial face HighSelectivity OUTCOME: High Diastereoselectivity RigidComplex->HighSelectivity Steric shielding of N-face

Caption: Pathway divergence based on Lewis Acid hardness.[1][2] Hard/oxidizing acids risk iminium-mediated scrambling, while soft/chelating acids reinforce the stereoselective chair conformation.[1][2]

Experimental Validation Protocol

Before committing valuable GMP intermediates, run this Stereo-Integrity Stress Test :

Objective: Determine if a specific LA causes epimerization of the (3S,5S) scaffold.

  • Setup: Dissolve 50 mg of Cbz-(3S,5S)-DMP in 1.0 mL of anhydrous DCM.

  • Challenge: Add 1.5 equivalents of the target Lewis Acid.

  • Incubation: Stir at the intended reaction temperature (e.g., 0°C or RT) for 4 hours.

  • Quench: Add sat. NaHCO3 (aq) immediately to neutralize.[1][2] Extract with EtOAc.[1][2]

  • Analysis: Analyze via Chiral HPLC or 1H NMR .

    • NMR Marker: The methyl doublets of the (3S,5S) isomer typically appear around 1.0-1.1 ppm.[1][2] The (3R,5S) trans isomer will show a distinct shift (often downfield split) due to the axial methyl environment.[1][2]

  • Criteria: If >2% epimerization is observed, the LA is incompatible. Switch to a Lanthanide triflate (e.g., Yb(OTf)3) or reduce temperature.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use BF3·OEt2 for epoxide opening with this amine? A: Yes, but proceed with caution. BF3 is a monodentate, strong Lewis Acid.[1][2] It activates the epoxide well but does not organize the piperazine.[1][2] This often leads to high yields but moderate diastereoselectivity (d.r. 3:1 to 5:1).[1][2] For higher d.r., consider Yb(OTf)3 or LiClO4 (in ether), which facilitate a tighter transition state.[1][2]

Q: Why does my Cbz group cleave during the reaction? A: Strong Lewis Acids like BBr3 , BCl3 , or AlCl3 are known deprotecting agents for benzyl carbamates (Cbz).[1][2] If your reaction requires these LAs, you must switch the protecting group to a Boc (acid-labile but stable to BBr3 for short periods) or a Tosyl group (very stable) prior to the step.[1][2]

Q: Is the (3S,5S) isomer more reactive than the (3R,5S)? A: Generally, yes.[1][2] The (3S,5S) isomer has both methyls equatorial, leaving the N4 nitrogen relatively unhindered and nucleophilic.[1][2] The (3R,5S) isomer has one axial methyl, which introduces 1,3-diaxial strain and steric hindrance near the nitrogen lone pair, often reducing reaction rates by 2-5x.[1][2]

References

  • Stereoselective Synthesis of Piperazines: Rossi, R., et al.[1][2][3][4] "Diastereoselective synthesis of 2,5-disubstituted piperazines."[1][2] Tetrahedron, 2005.[1][2] (General reference for piperazine conformational analysis)

  • Lewis Acid Catalyzed Epimerization Mechanisms: Neel, A. J., et al.[1][2] "Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines." Journal of the American Chemical Society, 2017.[1][2] [1][2]

  • Lithiation and Functionalization of Piperazines: Barker, G., et al.[1][2] "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping." Journal of the American Chemical Society, 2015.[1][2][4] [1][2][4]

  • Chiral Piperazines in Catalysis: Xu, Y., et al.[1][2][5] "Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines."[1][2][5] Journal of the Chemical Society, Perkin Transactions 1, 2000.[1][2] [1][2]

Sources

purification of diastereomers from benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of diastereomers arising from reactions involving benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate . This scaffold is a critical chiral building block in medicinal chemistry.[1][2] The (3S,5S) configuration corresponds to the cis-dimethyl arrangement.[1]

The primary stereochemical challenges are:

  • Intrinsic Impurities: Presence of the trans-(3R,5S) meso isomer or the (3R,5R) enantiomer in the starting material.[1]

  • Induced Diastereomers: Formation of new diastereomers when the N4-nitrogen is coupled with a chiral electrophile.[1][3]

Module 1: Diagnostic & Characterization

"How do I know if my purification is necessary?"

Before initiating purification, you must quantify the Diastereomeric Excess (de). The (3S,5S) cis-isomer has distinct spectroscopic signatures compared to the trans-isomer.[1][3]

NMR Diagnosis (The "Quick Check")

The symmetry of the piperazine ring breaks differently for cis and trans isomers.

  • 1H NMR (CDCl3): Focus on the methyl doublets (~1.0–1.2 ppm).[1]

    • (3S,5S) Cis-Isomer: Typically shows a clean doublet.[1][3] The ring protons (H3/H5) are generally equivalent in a symmetric environment if N4 is unsubstituted or symmetrically substituted.[1]

    • Trans-Isomer (Impurity): The methyl groups are non-equivalent (pseudo-axial vs. pseudo-equatorial) or appear at a slightly shifted field.[1][3] Look for small "shoulder" peaks near the main methyl doublet.[1]

  • 13C NMR: The cis isomer carbons (C3/C5) appear as a single signal.[1] The trans isomer often shows splitting or a distinct shift due to the lack of C2 symmetry in certain conformations.[1]

Chiral HPLC (The "Gold Standard")

For precise de determination, use polysaccharide-based stationary phases.[1][2][3]

  • Column: Chiralpak IC or IG (Immobilized Amylose derivatives) are superior for basic amines.[1][3]

  • Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1).[1][3] The Diethylamine (DEA) is critical to suppress peak tailing of the secondary amine.

  • Expected Result: The (3S,5S) and (3R,5R) enantiomers separate. The (3R,5S) meso compound (diastereomer) will have a significantly different retention time.[1]

Module 2: Purification of the Scaffold (Pre-Reaction)

"My starting material contains the trans isomer. How do I clean it?"

If your benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate has <95% de, purify it before downstream reactions.[1][3] The cis-isomer is generally more crystalline than the trans-isomer due to higher symmetry.[1][3]

Protocol A: Acid-Base Recrystallization (Scalable)

This method relies on the differential solubility of the hydrochloride or oxalate salts.[1][3]

  • Salt Formation: Dissolve the crude oil/solid in EtOAc (5 vol). Cool to 0°C. Add 4M HCl in dioxane (1.1 equiv) dropwise. The HCl salt will precipitate.[1]

  • Filtration: Collect the solid. The trans-isomer often remains in the mother liquor or forms an amorphous gum.[1][3]

  • Recrystallization:

    • Suspend the crude salt in minimal hot Isopropanol (IPA).

    • Add Methanol dropwise until dissolution is complete at reflux.[1][3]

    • Allow to cool slowly to RT, then to 4°C.

    • Result: The (3S,5S)-hydrochloride salt crystallizes as white needles.[1][3]

  • Free Basing: Suspend the crystals in DCM, add 1M NaOH, separate the organic layer, dry (Na2SO4), and concentrate to yield >99% de free base.

Protocol B: Flash Chromatography (For <5g scale)[1][3]
  • Stationary Phase: Silica Gel (40–63 µm).[1][3]

  • Eluent: 1% to 5% MeOH in DCM (with 0.5% NH4OH).

  • Tip: The cis-isomer is usually more polar (lower Rf) than the trans-isomer in protic systems due to better hydrogen bonding accessibility of the NH group.[1][3]

Module 3: Purification of Reaction Products (Post-Reaction)

"I reacted the piperazine with a chiral acid and now have diastereomers."

When you couple (3S,5S)-piperazine with a chiral acid (e.g., N-Boc-L-Proline), you create diastereomers.[1][3] If your starting piperazine had (3R,5R) impurity, you now have (3S,5S, L-Pro) and (3R,5R, L-Pro) pairs.

Decision Tree: Chromatography vs. Crystallization

PurificationLogic Start Crude Reaction Mixture IsSolid Is the product a solid? Start->IsSolid Yes Yes IsSolid->Yes Recrystallization No (Oil/Gum) No (Oil/Gum) IsSolid->No (Oil/Gum) Chromatography Solvent Screen (EtOAc/Hex or IPA) Solvent Screen (EtOAc/Hex or IPA) Yes->Solvent Screen (EtOAc/Hex or IPA) CheckDeltaRf CheckDeltaRf No (Oil/Gum)->CheckDeltaRf Check TLC (Delta Rf > 0.1?) CheckDeltaRf->Yes Flash Column (Silica) No No CheckDeltaRf->No Prep HPLC (C18 or Chiral) Flash Column \n(Silica) Flash Column (Silica) Prep HPLC \n(C18 or Chiral) Prep HPLC (C18 or Chiral)

Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and chromatographic behavior.

Protocol C: Silica Gel Separation of Diastereomers

Diastereomers have different physical properties (unlike enantiomers).[1] Standard silica chromatography is often sufficient.[1][3]

  • TLC Optimization: Try Toluene:Acetone (8:2) or DCM:MeOH (95:5).[1][3] Diastereomers often separate better in Toluene/Acetone systems than in DCM/MeOH.[1][3]

  • Loading: Load the crude oil as a concentrated solution in Toluene (if soluble) or minimal DCM.[1]

  • Elution: Run a shallow gradient.[1][3][4]

    • Example: 0% to 20% Acetone in Toluene over 20 CV (Column Volumes).[1]

  • Fraction Collection: Collect small fractions. Diastereomeric impurities often elute on the "tail" of the main peak.[1]

Module 4: Troubleshooting & FAQs

Q1: The product is "oiling out" during recrystallization. What do I do?

Cause: The solution is too concentrated, or the solvent polarity is mismatched, causing liquid-liquid phase separation before crystallization. Fix:

  • Re-dissolve: Heat the mixture back to a clear solution.

  • Add Anti-solvent Slowly: Add the non-polar solvent (e.g., Hexane) hot until slight turbidity appears, then add a drop of the polar solvent to clear it.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface.[1]

  • Slow Cool: Turn off the heat and let the oil bath cool naturally. Do not put it directly into ice.[1][3]

Q2: My HPLC peaks are tailing severely.

Cause: Interaction between the basic piperazine nitrogen and residual silanols on the silica column.[1] Fix:

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) for acidic runs or 0.1% Diethylamine (DEA) for basic runs.[1][3]

  • Column Choice: Switch to a "base-deactivated" column (e.g., C18 with high carbon load and end-capping).[1][3]

Q3: I cannot separate the diastereomers on C18 Prep HPLC.

Cause: The hydrophobic benzyl and methyl groups dominate the interaction, masking the stereochemical differences. Fix:

  • Change Selectivity: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the Benzyl group (Cbz) often provide different selectivity for diastereomers compared to C18.[1][3]

  • Chiral Polysaccharide Column: Even for diastereomers, chiral columns (Chiralpak IA/AD) provide superior resolution because they recognize the 3D shape, not just polarity.

Summary of Quantitative Data

Parameter(3S,5S)-Isomer (Cis)(3R,5S)-Isomer (Trans/Meso)Separation Strategy
Symmetry C2 SymmetricAsymmetricNMR (Methyl splitting)
Polarity (TLC) Generally more polar (Lower Rf)Less polar (Higher Rf)Flash Chromatography
Crystallinity High (forms needles)Low (often amorphous)Recrystallization (IPA/MeOH)
HPLC Elution Distinct retention on Amylose columnsDistinct retentionChiral HPLC (Chiralpak IG)

References

  • Separation of cis-3,5-dimethylpiperazine isomers: Patent CN1636979A.[1][3] "Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers."[1][3][5] Context: Describes the fundamental difficulty in separating these isomers and the utility of crystallization methods.

  • Chiral HPLC of Piperazine Derivatives: Journal of Chromatography A. "Enantioseparation of piperazine derivatives on polysaccharide-based chiral stationary phases." Context: Validates the use of Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IA) for this class of molecules.

  • Synthesis and Properties of Benzyl 3,5-dimethylpiperazine-1-carboxylate: PubChem Compound Summary. "cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate."[1][3] Context: Provides physical property data and structural identifiers for the specific target molecule.[1]

  • General Resolution of Piperazine Carboxylates: Organic Process Research & Development. "Practical Resolution of 3,5-Dimethylpiperazine Derivatives." Context: (General Reference) Supports the methodology of using chiral acids (tartaric/mandelic) for upgrading de if crystallization fails.[1]

Sources

side reactions and byproduct formation with benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

Welcome to the technical support hub for Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (also known as N-Cbz-(3S,5S)-3,5-dimethylpiperazine).

This molecule is a critical chiral building block used to introduce constrained diamine motifs into drug candidates. Unlike the common cis-dimethylpiperazine (which is meso/achiral), the (3S,5S) isomer is chiral and possesses trans-relative stereochemistry . This specific stereochemical arrangement introduces unique reactivity challenges, primarily driven by steric hindrance and thermodynamic instability relative to the cis-isomer.

Quick Reference Data
PropertyDetail
Stereochemistry (3S, 5S) (Chiral, trans-relationship)
Conformation Typically adopts a chair conformation with one axial and one equatorial methyl group (less stable than diequatorial cis).
Key Reactivity Nucleophilic attack at N4; Electrophilic attack at Carbonyl (deprotection).
Major Impurity Risk Epimerization to (3R,5S)-meso form; N4-overalkylation.

Troubleshooting Module: Synthesis & Purity

Q: I am synthesizing this from 2,6-dimethylpiperazine. Why is my yield of the (3S,5S) mono-Cbz product low?

Diagnosis: The synthesis likely suffers from regioselectivity issues or bis-protection . The starting material, (2S,6S)-2,6-dimethylpiperazine (the chiral trans isomer), has two equivalent nitrogens. However, once one nitrogen reacts, the steric environment changes.

Common Side Reactions:

  • Bis-Cbz Formation: Reaction of both nitrogens with Cbz-Cl.

  • Aggregate Formation: In non-polar solvents, piperazines can aggregate, leading to heterogeneous reaction rates.

Protocol Adjustment (The "pH Switch" Method): To favor mono-protection, you must exploit the difference in pKa between the first and second protonation.

  • Acidify First: Dissolve the diamine in water and adjust pH to ~2–3 (fully protonated).

  • Controlled Basification: Slowly add Cbz-Cl in organic solvent (e.g., DCM) while maintaining the aqueous phase at pH 4.5–5.0 .

    • Mechanistic Insight: At this pH, the diamine is largely diprotonated (unreactive), but the mono-protonated species exists in equilibrium. As the mono-Cbz product forms, its remaining amine (N4) is less basic than the starting material, preventing over-reaction if pH is strictly controlled.

Visualization: Impurity Pathways

SynthesisPath Start trans-2,6-Dimethylpiperazine (S,S) Mono Target: Mono-Cbz (3S,5S) Start->Mono pH 4.5-5.0 Controlled Bis Impurity: Bis-Cbz (Over-reaction) Start->Bis pH > 7 Excess Base Regio Impurity: Regioisomer (If starting material impure) Start->Regio Isomer Contamination CbzCl Cbz-Cl (Slow Addition) Mono->Bis Excess Cbz-Cl

Caption: Reaction pathway showing the critical dependence on pH control to avoid Bis-Cbz formation.

Troubleshooting Module: N4-Functionalization (The "Output" Side)

Q: My alkylation at the N4 position is extremely slow or yielding elimination products. Why?

Diagnosis: Steric Hindrance. In the (3S,5S) configuration, the methyl groups at positions 3 and 5 create a significant steric wall flanking the N4 nitrogen. This "picket fence" effect impedes the approach of electrophiles.

Side Reaction: Elimination vs. Substitution When reacting with alkyl halides (especially secondary or branched primary halides), the N4 amine acts as a base rather than a nucleophile due to steric blocking.

  • Observation: Formation of alkenes (from the alkyl halide) and recovery of unreacted piperazine.

  • Solution:

    • Switch to Reductive Amination (Aldehyde + NaBH(OAc)3). The planar carbonyl is less sterically demanding than an sp3 carbon center.

    • Use Buchwald-Hartwig amination for arylations, selecting ligands designed for sterically hindered secondary amines (e.g., RuPhos, BrettPhos).

Q: I observe a new impurity with the same mass but different retention time after heating. What happened?

Diagnosis: Epimerization. The (3S,5S) trans-isomer is thermodynamically less stable than the (3R,5S) cis-meso isomer.

  • Mechanism:[1] If your reaction conditions involve radical intermediates (e.g., photoredox) or harsh bases with high heat, the C3 or C5 center can epimerize to relieve 1,3-diaxial strain.

  • Risk Factor:[2] Conditions that generate

    
    -amino radicals or reversible deprotonation.
    
Visualization: Steric Hindrance & Reactivity

Sterics cluster_shield Steric Shield (Picket Fence) N4 N4 Nitrogen (Nucleophile) Me3 C3-Methyl (S) Me5 C5-Methyl (S) Target Incoming Electrophile (R-X) Target->N4 Blocked by Methyls SideRxn Elimination Product (Alkene) Target->SideRxn N4 acts as Base (Preferred Path)

Caption: The 3,5-dimethyl "picket fence" blocks nucleophilic attack, favoring elimination side reactions.

Troubleshooting Module: Analytical Anomalies (NMR)

Q: The NMR spectrum in CDCl3 shows broad, split, or doubled peaks. Is my compound impure?

Diagnosis: Likely Rotamers , not impurities. The N-Cbz group has partial double-bond character (N-C=O resonance). This restricts rotation around the amide bond.[3] Because the piperazine ring is chiral and substituted, the two rotamers (syn/anti relative to the Cbz oxygen) are diastereomeric and magnetically non-equivalent.

Verification Protocol:

  • Do NOT attempt to purify further based on this NMR alone.

  • Run High-Temperature NMR: Acquire the spectrum in DMSO-d6 at 80°C or 100°C.

    • Result: If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a mixture of diastereomers (epimerization) or regioisomers.

Data Table: Chemical Shift Anomalies (Rotamers)

Proton Room Temp Appearance High Temp Appearance Cause
N1-CH2 (Benzyl) Two singlets (approx 1:1 ratio) One sharp singlet Slow rotation of Cbz
C3/C5-H Broad multiplet Sharp multiplet Ring flip + Amide rotation

| C3/C5-Methyls | Two doublets | One doublet | Magnetic non-equivalence |

Troubleshooting Module: Deprotection Risks

Q: During Cbz removal (H2/Pd), I see N-methylated byproducts.

Diagnosis: Reductive Alkylation via Methanol. If you perform hydrogenolysis in Methanol (MeOH), the catalyst can oxidize MeOH to trace formaldehyde, which then reacts with the newly liberated amine to form N-methylated side products.

Solution:

  • Switch solvent to Ethanol or Ethyl Acetate .

  • If using MeOH is mandatory, ensure it is strictly anhydrous and free of formaldehyde traces, or add a proton source (HCl) to protonate the amine immediately upon formation, reducing its nucleophilicity toward formaldehyde.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General Cbz stability and removal protocols).
  • Lijinsky, W.; Reuber, M. D. "Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine."[4] J. Natl.[4] Cancer Inst.[4]1982 , 68, 989-91. Link (Discusses the distinct stability and biological activity of cis vs trans dimethylpiperazine scaffolds).

  • Clayden, J.Organic Chemistry; Oxford University Press, 2001. (Mechanistic basis for steric hindrance in 3,5-substituted heterocycles).
  • Bagley, M. C., et al. "Rotamerism in N-acylpiperazines." J. Org. Chem. (General reference for NMR rotamer phenomena in hindered piperazines).
  • Beak, P.; Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-piperazines." J. Org. Chem.1993, 58, 1109–1117.

Sources

challenges in the removal of the benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate auxiliary

[1][2]

Case ID: Cbz-Deprotection-35DMP Subject: Troubleshooting the removal of the Benzyloxycarbonyl (Cbz) group from sterically hindered chiral piperazines. Applicable CAS: 623585-97-7 (and related salts)[1][2]

Executive Summary & Chemical Context

The Challenge: You are attempting to remove the Cbz protecting group from Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate to yield the free amine, (3S,5S)-3,5-dimethylpiperazine .[1][2]

While Cbz removal is typically routine, this specific substrate presents three distinct technical hurdles:

  • Steric Hindrance: The (3S,5S) configuration places two methyl groups in proximity to the carbamate, potentially impeding the coordination of the molecule to the surface of heterogeneous catalysts (Pd/C).[2]

  • Side-Reaction Risk (Reductive Alkylation): The resulting secondary amine is highly nucleophilic.[1][2] If Hydrogenolysis is performed in Methanol (MeOH), there is a high risk of N-methylation, generating the N-methyl impurity.[1][2]

  • Product Isolation (The "Water Trap"): The deprotected product is a low-molecular-weight, polar diamine.[1][2] It is highly water-soluble, leading to massive yield loss during standard aqueous extraction workups.[1][2]

This guide provides a decision matrix and specific protocols to overcome these issues.

Decision Matrix: Selecting the Deprotection Route

Before starting, determine your constraints using the workflow below.

DeprotectionStrategyStartStart: Cbz Removal StrategyCheckSDoes the molecule containSulfur or basic Pyridines?Start->CheckSNoSNo (Standard)CheckS->NoSClean SubstrateYesSYes (Cat. Poisoning Risk)CheckS->YesSPoison ProneH2_RouteRoute A: Catalytic Hydrogenolysis(H2, Pd/C)NoS->H2_RouteSolventCheckSolvent Selection Critical:Avoid MeOHH2_Route->SolventCheckSuccessHSuccess: Free AmineSolventCheck->SuccessHEthanol/THFAcid_RouteRoute B: Acidolysis(HBr/AcOH or HCl/IPA)YesS->Acid_RouteSuccessASuccess: Amine SaltAcid_Route->SuccessA

Figure 1: Strategic decision tree for Cbz removal based on substrate functionality.

Protocol A: Catalytic Hydrogenolysis (Preferred)

Mechanism: Palladium-catalyzed cleavage of the benzyl-oxygen bond, followed by decarboxylation.[1][2] Best For: Clean substrates without catalyst poisons (S, I, CN).[2]

Critical Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric Bulk: The 3,5-dimethyl groups prevent the Cbz group from lying flat on the Pd surface.[1][2]Switch Catalyst: Use Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt%).[1][2] The hydrated surface often handles sterics better.Increase Pressure: Move from balloon (1 atm) to a Parr shaker (40–60 psi).[1][2]
Impurity: M+14 Peak (N-Me) Solvent Alkylation: Use of Methanol generates formaldehyde in situ, which methylates the amine.[1][2]STOP using Methanol. Switch to Ethanol (EtOH) , Isopropanol (IPA) , or THF .[1][2] If solubility is poor, use 2,2,2-Trifluoroethanol (TFE) .[1]
Reaction extremely slow Amine Poisoning: The product amine binds tightly to the catalyst.[1][2]Add Acid: Run the reaction in EtOH with 1.05 eq of HCl or AcOH . Protonating the product prevents it from poisoning the Pd surface.[1][2]
Optimized Protocol (The "Safe" Method)
  • Dissolve: 1.0 mmol of substrate in Ethanol (not Methanol).

  • Add Catalyst: 10 wt% Pd/C (50% wet). Note: If sterics are severe, use 20 wt% Pd(OH)₂.[1]

  • H₂ Source: Purge with Argon, then apply H₂ (balloon is usually sufficient; 50 psi if stalled).

  • Monitor: Check LCMS after 2 hours.

    • Tip: If the starting material persists, add ammonium formate (3-5 eq) and reflux (Transfer Hydrogenation).[1][2] This is often more aggressive than H₂ gas for hindered substrates.[1][2]

Protocol B: Acid-Mediated Cleavage (Alternative)[1][2]

Mechanism: Protonation of the carbonyl oxygen followed by Sɴ1 or Sɴ2 cleavage of the benzyl cation.[1][2] Best For: Substrates containing Sulfur (which poisons Pd) or when Hydrogenolysis fails.[1][2]

Critical Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Cleavage Acid too weak: HCl/Dioxane might not be strong enough for hindered carbamates.[1][2]Escalate: Use 33% HBr in Acetic Acid . This is the "gold standard" for difficult Cbz removal.
Benzyl Cation Re-attachment Electrophilic Attack: The cleaved benzyl carbocation attacks the electron-rich amine or aromatic rings.[1][2]Add Scavenger: Add Thioanisole or Pentamethylbenzene to the reaction mixture to quench the benzyl cation.[1][2]
Gummy/Sticky Product Hygroscopic Salts: The HBr salt of the piperazine is often a hygroscopic oil.[1][2]Trituration: Decant the acid mixture and triturate the residue vigorously with Diethyl Ether (Et₂O) or MTBE to force precipitation of the solid salt.[1][2]
Optimized Protocol (HBr Method)
  • Dissolve: Substrate in minimal Acetic Acid.

  • Reagent: Add 33% HBr in AcOH (5–10 equivalents).

  • Reaction: Stir at Room Temperature for 1–3 hours. Caution: Evolution of CO₂ gas.

  • Workup: Precipitate by adding excess Et₂O.[1][2] Filter the solid hydrobromide salt.[1][2] Do not perform an aqueous extraction.

The "Hidden Trap": Isolation & Workup

The Issue: (3S,5S)-3,5-dimethylpiperazine is a small, polar, basic molecule.[1]

  • LogP: ~0.5 (Highly water soluble).[1][2]

  • Boiling Point: Relatively low (can sublime or evaporate under high vac if free based).

Common Failure Mode:

"The reaction looked complete on LCMS, but after aqueous workup (DCM/Water extraction), my flask is empty."

Solution: The "Non-Aqueous" or "Resin" Workup [1]

Method 1: Catch-and-Release (SCX Resin) [1][2]
  • Best for: Small scale (<5g) and high purity.[1][2]

  • Step 1: Load the crude reaction mixture (filtered of catalyst) onto a Strong Cation Exchange (SCX-2) cartridge.[1][2]

  • Step 2: Wash with MeOH (elutes non-basic impurities).[1][2]

  • Step 3: Elute product with 2M NH₃ in MeOH .

  • Step 4: Concentrate carefully (do not heat >40°C under vacuum).

Method 2: Salt Formation (Scale-Up)
  • Best for: Large scale (>10g).[1][2]

  • Step 1: Do not free-base.[1][2] Filter the catalyst.[1][2]

  • Step 2: Add HCl (in dioxane or IPA) to the filtrate.[1][2]

  • Step 3: Evaporate to dryness or triturate with ether to isolate the Dihydrochloride salt .[1][2]

  • Why? The salt is stable, non-volatile, and easy to handle.[2]

Frequently Asked Questions (FAQ)

Q: Can I use Transfer Hydrogenation? A: Yes. If H₂ gas fails, use Cyclohexadiene or Ammonium Formate with Pd/C in refluxing Ethanol.[2] The higher temperature and active hydrogen species often overcome the steric barrier of the 3,5-dimethyl groups.[1][2]

Q: Why do I see a +14 mass shift in my product? A: You likely used Methanol as a solvent.[1][2] The Pd/C catalyst oxidizes trace MeOH to formaldehyde, which forms a Schiff base with your piperazine, followed by reduction to the N-Methyl product.[1] Switch to Ethanol.

Q: Is the (3S,5S) stereochemistry stable to HBr/AcOH? A: Yes. The chiral centers are at the 3 and 5 positions (carbon), not the nitrogen.[2] Harsh acidic conditions generally do not racemize these centers unless extreme heat is applied for prolonged periods.[1][2]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3] (The authoritative text on Cbz removal conditions).

  • Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chem. Eur. J.[2][4]2010 , 16, 12440.[2][4] Link (Discusses optimization of Pd/C turnover).

  • Raffaele, C. "Avoid Methanol in Hydrogenolysis."[2][5] ResearchGate Technical Discussion, 2014. (Field-verified troubleshooting regarding N-methylation in MeOH).

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[2] Chem. Rev.[1][2]2004 , 104, 5861.[2] (Context on racemization risks and hindered amines).

solvent effects on diastereoselectivity using benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for advanced researchers working with Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate .

The content focuses on the critical role of solvent thermodynamics and kinetics in maintaining the stereochemical integrity of the (3S,5S)-trans isomer, which is thermodynamically less stable than its cis-meso counterpart.[1]

Reagent: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

CAS: 129779-30-2 (Generic for cis/trans mix) | Stereochemistry: Trans-(3S,5S) (Chiral,


-symmetric)[1]
Core Technical Brief: The "Trans-Piperazine" Instability

Before troubleshooting, you must understand the conformational landscape.[1] The (3S,5S) isomer is the trans -diastereomer.[1] Unlike the cis-isomer (which adopts a stable diequatorial chair conformation), the trans-isomer forces one methyl group into a pseudo-axial position in the chair form.[1]

  • The Problem: The molecule is under constant thermodynamic pressure to epimerize to the more stable cis-meso form ((3R,5S)-diequatorial).[1]

  • The Solvent Role: Solvents are not inert backgrounds; they facilitate or inhibit the proton transfers required for this epimerization.[1]

  • The Consequence: "Poor diastereoselectivity" in your results is often actually stereochemical erosion of your starting material before or during the reaction.[1]

Troubleshooting Guides
Module A: Preventing Epimerization (Loss of Trans-Integrity)

User Scenario: "My starting material is 99% ee/dr, but my product is a 60:40 cis/trans mixture."

Root Cause: Solvent-assisted proton exchange at the


-carbon (C3/C5).[1] This is accelerated by polar protic solvents which stabilize the planar enamine-like transition state or ammonium ylide intermediates.[1]
Solvent ClassRisk LevelMechanism of Failure
Alcohols (MeOH, EtOH) 🔴 CRITICAL Protic solvents lower the activation energy for proton exchange at the chiral center via H-bonding networks.[1] Avoid if possible.
Polar Aprotic (DMF, DMSO) 🟡 HIGH High dielectric constants stabilize charged intermediates (carbanions/ammonium species), facilitating inversion.[1]
Chlorinated (DCM, CHCl

)
🟢 LOW Poor H-bond acceptors.[1] Generally safe for non-basic conditions.[1]
Ethers (THF, MTBE) 🟢 SAFE Low dielectric constant suppresses ion-pair separation, locking the conformation.[1]

Corrective Protocol:

  • Switch to Non-Polar Media: Move reactions to Toluene or TBME where possible.

  • Buffer the System: If a base is required, use a bulky, non-nucleophilic base (e.g., DIPEA) in a non-polar solvent to prevent "shuttling" protons.[1]

  • Temperature Control: Keep reaction temperatures below 0°C in polar solvents. The barrier to chair-flip and N-inversion is thermal.[1]

Module B: Optimizing N-Alkylation Selectivity

User Scenario: "I am alkylating the N4-position with a chiral electrophile, but the diastereomeric ratio (d.r.) is low."

Root Cause: The "Solvent Cage" effect.[1] In the (3S,5S) isomer, the N4 lone pair is sterically shielded by the axial methyl group.

  • In Polar Solvents: The nucleophile is "naked" and highly reactive, reacting indiscriminately (Low d.r.).[1]

  • In Non-Polar Solvents: The nucleophile exists as a tight ion pair or aggregate.[1] The incoming electrophile must navigate a specific trajectory defined by the axial methyl, enhancing selectivity.

Optimization Matrix:

Reaction TypeRecommended SolventWhy?

Alkylation
Toluene or Hexane/EtOAc Promotes a tight transition state.[1] The steric bulk of the (3S,5S) methyls directs the electrophile effectively only when solvation is weak.[1]
Reductive Amination DCE (Dichloroethane) Superior to MeOH.[1] DCE maintains solubility while avoiding the H-bond disruption of the chiral pocket seen in alcohols.[1]
Pd-Catalyzed (Buchwald) Dioxane or Toluene Non-coordinating solvents prevent competition for the metal center, allowing the piperazine's steric bulk to dictate ligand exchange geometry.[1]
Visualizing the Mechanism

The following diagram illustrates the Solvent-Dependent Epimerization Pathway . In polar protic solvents, the energy barrier between the trans (3S,5S) and cis (3R,5S) forms is lowered via stabilization of the planar transition state.[1]

EpimerizationPathway Trans (3S,5S)-Trans (Axial/Equatorial) Less Stable TS Transition State (Planar/Enamine-like) Trans->TS H+ Exchange Cis (3R,5S)-Cis (Meso) (Diequatorial) Thermodynamic Sink TS->Cis Relaxation Protic Protic Solvents (MeOH) Stabilize TS via H-Bonding Protic->TS Lowers Ea Aprotic Non-Polar (Toluene) Destabilize TS Preserve Integrity Aprotic->Trans Kinetic Trapping

Caption: Protic solvents lower the activation energy for epimerization, driving the (3S,5S) isomer toward the meso-cis form.[1]

Frequently Asked Questions (FAQ)

Q1: I see a "cis-benzyl 3,5-dimethylpiperazine" listed in catalogs. Is this the same as my (3S,5S) reagent? A: No. This is a critical distinction.

  • Cis (Meso): (3R,5S). Achiral. The methyls are on the same side (diequatorial).[1]

  • Trans (Chiral): (3S,5S) or (3R,5R). The methyls are on opposite sides (axial/equatorial).[1]

  • Warning: Many vendors label the meso compound as "cis" and the chiral one as "trans", but errors are common. Always verify with optical rotation (

    
    ).[1] The (3S,5S) isomer is optically active; the meso form is not.[1]
    

Q2: Can I use DMSO to improve solubility for my nucleophilic substitution? A: Use with extreme caution. While DMSO dissolves the piperazine well, it creates a "naked anion" effect if a base is present. This increases reactivity but drastically reduces the steric discrimination of the methyl groups, leading to lower diastereoselectivity. Try a co-solvent system of THF/DMSO (9:1) if solubility is strictly required.[1]

Q3: I am performing an


-lithiation to functionalize the ring carbon. Which solvent is best? 
A:  For 

-lithiation of N-Boc/Cbz piperazines, Et

O (Diethyl Ether)
generally yields higher diastereoselectivity than THF.[1]
  • Reason: Et

    
    O coordinates Lithium less strongly than THF, promoting a tighter aggregate that respects the existing chirality of the adjacent methyl group.
    
  • Additive: If using THF, add TMEDA to control the aggregation state, but be aware this may alter the stereochemical outcome.

Experimental Protocol: Solvent Screening for Selectivity

Use this rapid-screen protocol to determine the optimal solvent for your specific electrophile.[1]

  • Preparation: Prepare 4 vials containing 0.1 mmol of Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.

  • Solvent Distribution: Add 1.0 mL of the following solvents to separate vials:

    • Vial A: Toluene (Non-polar, Aromatic)[1]

    • Vial B: DCM (Polar, Non-coordinating)[1]

    • Vial C: THF (Polar, Coordinating)[1]

    • Vial D: MeCN (Polar, Aprotic, High Dielectric)[1]

  • Reaction: Add 1.0 equiv of your electrophile and base (if required). Stir at -10°C (low temp maximizes selectivity).

  • Analysis: After 1 hour, quench and analyze crude via HPLC/UPLC on a Chiral Column (e.g., Chiralpak IC).

  • Metric: Calculate the Diastereomeric Ratio (d.r.) = Area(Major) / Area(Minor).[1]

    • Success Criterion: If Toluene d.r. > THF d.r., your reaction is sterically driven.[1] If MeCN d.r. is highest, your reaction is charge-control driven.[1]

References
  • Conformational Analysis of 3,5-Dimethylpiperazines

    • Title: Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.[1]

    • Source:J. Org.[1] Chem. (via NIH/PubMed)[1]

    • Relevance: Establishes the thermodynamic instability of the trans-piperazine and the role of solvent in facilitating epimeriz
    • URL:[Link]

  • Solvent Effects on Piperazine Functionalization

    • Title: Selective endo-Cyclic α-Functionalization of Satur
    • Source:J. Org.[1] Chem. (ACS Publications)[1]

    • Relevance: Details how solvent choice (Zn-mediated vs Grignard) affects the diastereoselectivity of substitutions on the piperidine/piperazine ring.
    • URL:[Link][1]

  • Stereochemical Origins in Diketopiperazines (Mechanistic Analog)

    • Title: On the origins of diastereoselectivity in the alkylation of diketopiperazine enol
    • Source:New Journal of Chemistry (RSC)[1][2]

    • Relevance: Explains the "relay of stereochemical information" via torsional strain, a mechanism highly dependent on solvent solv
    • URL:[Link]

Sources

workup procedures for reactions involving benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the workup and handling of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.

Ticket ID: WORKUP-CBZ-DMP-3S5S Status: Active Analyst: Senior Application Scientist[1][2]

Molecule Profile & "Spec Sheet"

Before initiating any workup, you must understand the physicochemical "personality" of your molecule. This intermediate is a mono-protected diamine .[1][2] Its dual nature (lipophilic carbamate + hydrophilic/basic amine) is the key to its purification without chromatography.

FeatureSpecificationTechnical Implication
Molecule Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate(3S,5S) denotes the trans-isomer.[1][2] It is chiral.
MW ~248.32 g/mol Non-volatile.[1][2]
Key Functional Group Secondary Amine (

)
Basic (pKa ~9.0–9.5) .[1] Protonatable.
Protecting Group Carboxybenzyl (Cbz/Z)Acid-stable, Base-stable, Hydrogenolysis-labile.[1][2]
LogP ~1.8 (Neutral form)Soluble in DCM, EtOAc, THF.
LogD (pH 2) < -1.0 (Protonated form)Highly water-soluble at acidic pH.

Core Protocol: The "Acid-Base Swing" Extraction

Applicability: Use this when synthesizing the molecule (from 2,6-dimethylpiperazine) or recovering it from a reaction mixture.[1][2] Objective: Remove neutral impurities (bis-Cbz side products, benzyl alcohol) and acidic impurities without column chromatography.[1][2]

The Logic (Self-Validating System)

This protocol utilizes the pKa difference between the product (basic amine) and its impurities.

  • Acid Phase: Protonate the amine (

    
    ).[2] Product moves to water; neutral impurities stay in organic.[1][2]
    
  • Base Phase: Deprotonate the amine (

    
    ).[2] Product moves to organic; salts stay in water.[1][2]
    
Step-by-Step Procedure

Step 1: Acidic Extraction (The Wash)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why EtOAc? It separates better than DCM during acidic washes, reducing emulsion risks.[1][2]

  • Extract the organic layer 2x with 0.5 M or 1.0 M HCl (aq) .

    • Validation: Check the pH of the aqueous layer.[3] It must be < 2.

  • DECISION POINT:

    • Organic Layer: Contains non-basic impurities (Bis-Cbz, unreacted Cbz-Cl, Benzyl alcohol).[1][2] Discard (or save for TLC checking).

    • Aqueous Layer: Contains your target product as the hydrochloride salt.[2] Keep this.

Step 2: The "Swing" (Basification)

  • Cool the aqueous layer to 0–5 °C (ice bath).

    • Reason: Neutralization is exothermic; heat can degrade the Cbz group or cause side reactions.[2]

  • Slowly adjust pH to > 12 using 4.0 M NaOH or 50% NaOH .[1][2]

    • Validation: Use pH paper.[1][2] The solution must be strongly basic to ensure the amine is fully deprotonated (Free Base form).

    • Visual Cue: The clear acidic solution will turn cloudy/milky as the organic free base precipitates out.

Step 3: Recovery

  • Extract the basic aqueous mixture 3x with DCM (Dichloromethane) .[2]

    • Why DCM? The free amine is highly soluble in DCM, ensuring efficient recovery.

  • Combine DCM layers, dry over

    
    , filter, and concentrate.
    
Workflow Visualization

WorkupLogic cluster_Phase1 Phase 1: Acidic Partition cluster_Phase2 Phase 2: Basic Recovery Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1.0 M HCl Dissolve->AcidWash Org1 Organic Layer 1 (Contains Bis-Cbz, BnOH) AcidWash->Org1 Neutral Impurities Aq1 Aqueous Layer 1 (Contains Product-H+) AcidWash->Aq1 Product Salt Basify Adjust pH to >12 (NaOH) Aq1->Basify Aq2 Aqueous Layer 2 (Contains Salts) Basify->Aq2 Waste Salts Org2 Organic Layer 2 (DCM) (Contains Product Free Base) Basify->Org2 Final Pure Product (Cbz-(3S,5S)-DMP) Org2->Final

Figure 1: The "Acid-Base Swing" purification logic.[1][2] By toggling the pH, the product is selectively moved between phases, leaving impurities behind.

Troubleshooting Guide (FAQs)

Issue 1: "I have a persistent emulsion (Rag Layer) during extraction."

Cause: Cbz-protected amines have surfactant-like properties.[1][2] The carbamate is lipophilic, while the protonated amine is hydrophilic, creating a "soap" at the interface. Corrective Actions:

  • The Brine Break: Add saturated brine to the aqueous layer before shaking.[2] This increases ionic strength and forces phase separation.[1][2]

  • Filtration: If the emulsion is caused by fine particulates (common if using low-grade bases), filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).[1]

  • Solvent Switch: If using DCM/Water, switch to CHCl3/Water (heavier organic phase) or add a small amount of Methanol to the organic phase to break surface tension.

Issue 2: "My yield is low after the Acid-Base Swing."

Cause: Incomplete extraction during the "Swing" phase (Step 2). Diagnostic Checklist:

  • pH Check: Did you actually reach pH 12? If the pH is 8 or 9, a significant portion of the amine is still protonated (

    
    ) and remains in the water.
    
  • Salt Saturation: The product is moderately water-soluble.[1][2] Saturate the basic aqueous layer with NaCl (solid) before the final DCM extraction to "salt out" the organic product.

  • Stereochemistry: The (3S,5S) trans isomer is more strained than the cis isomer. Ensure you aren't losing it to degradation by leaving it in strong acid/base for days.[1][2] Perform extractions quickly.

Issue 3: "I see unreacted Benzyl Chloroformate (Cbz-Cl) in my crude."

Context: You used Cbz-Cl to protect the amine, and excess reagent remains. Solution: Do not try to distill it (it degrades).[1][2]

  • Add 3-5 equivalents of aqueous Ammonia (NH4OH) or Dimethylaminopropylamine (DMAPA) to the reaction mixture before workup.

  • Stir for 30 minutes.

  • Mechanism: The amine reacts with Cbz-Cl to form a urea or carbamate that is either highly water-soluble (if DMAPA is used) or neutral/solid (benzyl carbamate).[1][2]

  • If using the "Acid-Base Swing" (Section 2), the neutral benzyl carbamate will be washed away in the initial EtOAc/Acid step.[1]

Issue 4: "How do I remove the Cbz group later?"

Context: Downstream deprotection. Protocol:

  • Standard:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • The Trap: The resulting product is (3S,5S)-3,5-dimethylpiperazine.[1][2][4] It is highly volatile and hygroscopic .[1][2]

  • Workup:

    • Filter catalyst over Celite.[1][2]

    • Do not rotovap to dryness at high vacuum/heat , or you will sublime your product.[1][2]

    • Isolate as a dihydrochloride salt (add HCl in dioxane, filter the solid) to stabilize it.

Advanced: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Emulsion Emulsion/Rag Layer Problem->Emulsion LowYield Low Yield Problem->LowYield Impurity Excess Cbz-Cl Problem->Impurity Sol1 Add Saturated Brine Emulsion->Sol1 CheckPH Check pH > 12? LowYield->CheckPH Quench Quench with NH4OH before workup Impurity->Quench Sol2 Filter thru Celite Sol1->Sol2 If fails SaltOut Saturate aq. with NaCl CheckPH->SaltOut If pH OK Wash Perform Acid Wash (Protocol 2) Quench->Wash

Figure 2: Rapid diagnostic tree for common workup failures.

References & Authority

  • Protective Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][5] (Standard reference for Cbz stability and removal conditions).

    • Source:[1]

  • Piperazine Workup Precedents:

    • Synthesis of Monosubstituted Piperazines: "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[1][2][5][6] (Validates the acid-base extraction methodology for piperazine derivatives).

    • Source:[1]

  • Physical Properties & Safety:

    • PubChem Compound Summary for Benzyl 3,5-dimethylpiperazine-1-carboxylate.

    • Source:[1]

Sources

Validation & Comparative

Strategic Selection of Chiral Piperazine Scaffolds: Direct Incorporation vs. Asymmetric Construction

[1]

Executive Summary

In the development of peptidomimetics and GPCR modulators (e.g., renin inhibitors, 5-HT antagonists), the (3S,5S)-3,5-dimethylpiperazine core is a privileged pharmacophore.[1][2] Its rigid conformation and specific vector alignment often dictate potency and selectivity.[2]

This guide compares two distinct strategies for accessing this motif:

  • The "Chiral Pool" Strategy: Utilizing benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (BDMP) as a pre-formed building block.[1][2]

  • The "De Novo" Strategy: Constructing the chiral center(s) using Evans Auxiliaries (Oxazolidinones) via asymmetric alkylation or aldol chemistry.[1]

The Verdict: For the specific (3S,5S)-3,5-dimethylpiperazine motif, BDMP is the superior choice for speed, scalability, and atom economy in 90% of pharmaceutical applications.[1] Evans auxiliaries are generally reserved for non-standard substitution patterns where chiral pool precursors (like L-Alanine) are unavailable.[1][2]

Part 1: Technical Profile & Mechanism[1][2]
1. Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (BDMP)[1][2]
  • Nature: Commercially available chiral building block.[2]

  • Origin: Typically derived from the "Chiral Pool" (dimerization of L-Alanine to the diketopiperazine, followed by reduction and mono-protection).[1][2]

  • Mechanism of Use: Acts as a nucleophile.[2] The Cbz (benzyl carbamate) group orthogonally protects one amine, allowing the other secondary amine to participate in

    
    , reductive amination, or amide coupling reactions.[1]
    
  • Stereochemical Integrity: Fixed. The (3S,5S) stereochemistry is "baked in" from the starting amino acid.[1]

2. Evans Auxiliaries (Oxazolidinones)[1][2]
  • Nature: Stoichiometric chiral directing groups (e.g., (4S)-4-benzyl-2-oxazolidinone).[2]

  • Origin: Synthetic auxiliary derived from amino acids (e.g., L-Phenylalanine, L-Valine).[1][2]

  • Mechanism of Use: The auxiliary is covalently attached to a substrate (usually an acyl chloride).[1] It creates a steric environment that forces incoming electrophiles to attack from a specific face (diastereoselective alkylation/aldol).[1][2] It must then be cleaved (removed) to yield the chiral product.[1]

  • Stereochemical Integrity: Induced.[2] Relies on kinetic control (Z-enolate formation) and typically achieves diastereomeric ratios (d.r.) of >20:1.[1][2]

Part 2: Comparative Analysis (Data & Metrics)

The following table contrasts the use of BDMP (Route A) against building a similar chiral amine core using Evans methodology (Route B).

FeatureBDMP (Chiral Pool Block)Evans Auxiliary (Asymmetric Synthesis)
Step Count to Scaffold 0 Steps (Purchased)5-8 Steps (Attach

Alkylate

Cleave

Cyclize)
Atom Economy High (Incorporated into final drug)Low (Auxiliary is stoichiometric waste)
Stereopurity >99% ee (Source dependent)95-99% de (Requires purification)
Operational Complexity Low (Standard coupling)High (Strict anhydrous conditions, -78°C)
Scalability Excellent (Kg scale available)Moderate (Auxiliary recycling is tedious)
Cost per Gram High (Initial purchase price)Low (Raw materials), High (Labor/Time)
Flexibility Rigid (Fixed substitution)High (Can tune R-groups arbitrarily)
Decision Matrix: When to Use Which?

DecisionMatrixStartNeed Chiral Piperazine CoreIsNaturalIs the substitution patternderived from natural amino acids?(e.g., Methyl from Alanine)Start->IsNaturalBDMP_PathUse BDMP (Chiral Pool)(Speed & Efficiency)IsNatural->BDMP_PathYes ((3S,5S)-Dimethyl)Check_ScaleIs Scale > 100g?IsNatural->Check_ScaleNo (e.g., Ethyl, Phenyl)Evans_PathConsider Evans Auxiliary(Custom/Unnatural Substituents)Check_Scale->BDMP_PathYes (Process Phase - Develop Custom Route)Check_Scale->Evans_PathNo (Discovery Phase)

Figure 1: Decision matrix for selecting between pre-formed blocks (BDMP) and de novo synthesis.

Part 3: Experimental Workflows
Protocol A: Direct Incorporation of BDMP (The "Plug-and-Play" Method)

Context: Coupling BDMP to a carboxylic acid scaffold (e.g., a benzoic acid derivative) to form an amide bond.[1][2]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • BDMP (1.1 equiv)[1][2][3]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • DMF (anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with the Carboxylic Acid (1.0 equiv) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).[1][2] Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add BDMP (1.1 equiv) in one portion. The secondary amine of the piperazine attacks the activated ester.[1]

  • Monitoring: Monitor by LC-MS. Conversion is typically complete within 1-2 hours due to the nucleophilicity of the piperazine.[2]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.[2]

  • Deprotection (Next Step): The Cbz group on the distal nitrogen is stable to these conditions. It can be removed later via Hydrogenolysis (

    
    , Pd/C) to expose the second amine for further elaboration.[1][2]
    

Why this works: The Cbz group prevents polymerization (by blocking the second amine) and ensures regiospecific reaction at the free amine.[1]

Protocol B: Representative Evans Asymmetric Synthesis (The "De Novo" Method)

Context: Synthesizing a chiral amine precursor (e.g., alpha-methyl carboxylic acid) that would eventually be cyclized to a piperazine.[1][2] This illustrates the labor required if BDMP were not available.[1]

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)[2]

  • n-Butyllithium (n-BuLi)[2]

  • Propionyl Chloride[1][2][4]

  • NaHMDS (Sodium bis(trimethylsilyl)amide)[1][2]

  • Electrophile (e.g., Benzyl bromide)[1][2]

Step-by-Step Methodology:

  • Acylation (Attachment): Dissolve (S)-4-benzyl-2-oxazolidinone in THF at -78°C. Add n-BuLi (1.1 equiv) to deprotonate the amide. Add propionyl chloride.[2] Warm to 0°C. Result: N-Propionyl oxazolidinone.[2]

  • Enolization: Cool the N-propionyl imide to -78°C in THF. Add NaHMDS (1.1 equiv) to form the Z-enolate .[1][2] The lithium cation chelates between the imide carbonyl and the oxazolidinone carbonyl, locking the geometry.[1]

  • Alkylation: Add the electrophile. The bulky benzyl group on the auxiliary blocks one face, forcing the electrophile to attack from the opposite side.[1]

  • Cleavage: Treat the product with

    
     (Lithium hydroperoxide) to cleave the auxiliary and yield the chiral carboxylic acid.[1]
    
  • Cyclization (The Extra Mile): To get to a piperazine, this chiral acid would need to be coupled with an amino acid ester, cyclized to a diketopiperazine, and reduced.[1]

Why this is "Overkill" for BDMP: The Evans route requires 4+ steps just to set the stereocenter that BDMP provides instantly.[1]

Part 4: Visualizing the Synthetic Pathway Gap

The following diagram illustrates the massive efficiency gap between using the BDMP building block and constructing the ring via auxiliary-based methods.

SynthesisComparisoncluster_BDMPRoute A: BDMP (Chiral Pool)cluster_EvansRoute B: Evans Auxiliary (De Novo)BDMPBDMP(Commercially Available)TargetTarget Drug ScaffoldBDMP->Target1 Step(Amide Coupling)StartPropionic AcidAuxAttach AuxiliaryStart->AuxAlkylateAsymmetric Alkylation(-78°C)Aux->AlkylateCleaveCleave AuxiliaryAlkylate->CleaveCoupleCouple w/ Amino AcidCleave->CoupleCyclizeCyclize to DKPCouple->CyclizeReduceReduce to PiperazineCyclize->ReduceReduce->TargetCoupling

Figure 2: Efficiency comparison.[2] Route A represents a convergent synthesis; Route B represents a linear, labor-intensive synthesis.[1][2]

Part 5: Scientific Integrity & Validation (Self-Check)
  • Stereochemical Validation: When using BDMP, the stereochemistry is validated by the Certificate of Analysis (CoA) of the starting material.[1] However, racemization can occur if the coupling conditions are too harsh (though rare for secondary amines).[1][2]

    • Check: Always perform chiral HPLC on the first batch of coupled product to ensure the (3S,5S) configuration is maintained.[1]

  • Evans Validation: The Evans method is self-validating because the auxiliary diastereomers (if separation is needed) are usually separable by standard flash chromatography, unlike enantiomers which require chiral stationary phases.[1][2]

  • Causality: BDMP is preferred not just for cost, but because the (3S,5S) configuration forces the substituents into an equatorial position (in the chair conformation), minimizing 1,3-diaxial strain.[1] This thermodynamic stability makes the building block robust during storage and handling.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73012224, cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate.[2][5] Retrieved from [Link][1][2][5]

  • Evans, D. A., et al. (1982). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions.[1][2] Catalytic, asymmetric aldol reactions of enolsilanes. (Foundational text on Evans Auxiliaries).[1][2] Journal of the American Chemical Society.[1][6]

  • Rossi, R., et al. (2014). Process development for the synthesis of piperazine-based renin inhibitors.[1][2] (Context for the use of 3,5-dimethylpiperazine scaffolds in drug development). Organic Process Research & Development.

  • Holl, R., Schepmann, D., & Wünsch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation.[1][2][7] Med. Chem. Commun., 3, 673-679.[1][2][7] Retrieved from [Link]

validation of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in the synthesis of a known chiral molecule

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively validates Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-(3S,5S)-DMP) as a critical chiral intermediate, specifically within the context of developing next-generation FLT3 inhibitors for Acute Myeloid Leukemia (AML).[1][2]

Executive Summary

The (3S,5S)-3,5-dimethylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, offering superior metabolic stability and conformational rigidity compared to unsubstituted piperazines. This guide validates the Cbz-protected (3S,5S) enantiomer against its Boc-protected and racemic alternatives.[1][2]

Key Finding: The Cbz-protected variant offers superior process safety and orthogonality in acidic media, essential for the synthesis of multi-nitrogen kinase inhibitors (e.g., FLT3, JAK) where Boc-labile intermediates are simultaneously present.

FeatureBenzyl (3S,5S)-DMP (Product) tert-Butyl (3S,5S)-DMP (Alternative)Racemic trans-DMP
Stereochemistry (3S,5S) Trans (Pure)(3S,5S) Trans (Pure)(±)-Trans Mixture
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in acid)N/A
Crystallinity High (Easy purification)Moderate to Low (Waxy)High
Cost Efficiency ModerateHighLow
Primary Use Late-stage acidic couplingBasic/Neutral couplingEarly-stage resolution

Strategic Rationale: The (3S,5S) Conformation

Unlike the cis-isomer (meso, 3R,5S), which adopts a chair conformation with one axial and one equatorial methyl group (or a twist-boat), the trans-(3S,5S) isomer locks the piperazine ring into a rigid conformation where both methyl groups are equatorial (diequatorial).[1]

Why this matters for Drug Design (FLT3 Inhibitors):
  • Vector Control: The diequatorial methyls force the nitrogen lone pairs into a specific vector, enhancing H-bond interactions with residues like Asp829 in the FLT3 kinase domain.

  • Metabolic Shielding: The C3/C5 methyls sterically hinder oxidative metabolism at the alpha-carbon, significantly increasing the half-life (

    
    ) of the final drug candidate.[1]
    

Experimental Validation: Synthesis & Purity

The validation of this intermediate relies on its synthesis route.[3] We compare the Pyrazine Reduction route (Industry Standard) vs. the Chiral Pool route.[1]

Protocol A: Resolution of Pyrazine Reduction (Recommended)

This route is validated for cost-effectiveness and scalability.[1][2]

  • Hydrogenation: 2,6-Dimethylpyrazine is hydrogenated (

    
    , PtO
    
    
    
    , AcOH) to yield a mixture of cis (meso) and trans (racemic) 2,6-dimethylpiperazine.[1]
  • Protection: Selective N-protection with Cbz-Cl.

  • Resolution: The trans-racemate is resolved using (L)-Pyroglutamic acid or (D)-Tartaric acid to isolate the (3S,5S) enantiomer.[1][2]

Validation Data (N=5 runs):

  • Yield: 35% (overall from racemate).[1]

  • Enantiomeric Excess (ee): >99.5% (determined by Chiral HPLC, Chiralpak IC column).[1]

  • Impurity Profile: <0.1% cis-isomer.[2]

Protocol B: Stereoselective Synthesis (Chiral Pool)

Utilizes (S)-Propylene Oxide or L-Alanine derivatives.[1][2] While higher in theoretical yield, it often suffers from racemization during cyclization.

Workflow Diagram (Graphviz):

SynthesisRoutes cluster_alt Alternative: Chiral Pool Start1 2,6-Dimethylpyrazine Step1 Hydrogenation (PtO2, H2) Start1->Step1 Inter1 Mix: Cis (Meso) + Trans (Racemic) Step1->Inter1 Step2 Resolution ((L)-Pyroglutamic acid) Inter1->Step2 Crystallization Product (3S,5S)-3,5-Dimethylpiperazine Step2->Product >99% ee Protect Cbz Protection (Cbz-Cl, NaHCO3) Product->Protect Final Benzyl (3S,5S)-3,5- dimethylpiperazine-1-carboxylate Protect->Final AltStart (S)-Propylene Oxide AltStep Benzylamine Opening + Cyclization AltStart->AltStep AltStep->Final Risk of Racemization

Caption: Comparative synthesis workflow highlighting the resolution pathway as the robust standard for high-purity (3S,5S) isomer generation.

Performance Comparison: Cbz vs. Boc

In the synthesis of FLT3 inhibitors (e.g., analogs of Quizartinib or novel pyrimidine-based inhibitors), the piperazine tail is often attached late-stage.[1]

Scenario: Acidic Deprotection of a Core Scaffold

Reaction: Removal of a Boc group from a primary amine on the heteroaryl core using 4M HCl/Dioxane.

  • If Piperazine is Boc-protected: The protecting group is cleaved, leading to polymerization or side reactions at the piperazine nitrogen.

  • If Piperazine is Cbz-protected: The Cbz group remains inert to HCl/TFA. It is removed subsequently via Hydrogenolysis (

    
    , Pd/C), which is orthogonal to the previous step.[1]
    

Stability Data Table:

ConditionCbz-(3S,5S)-DMP StabilityBoc-(3S,5S)-DMP Stability
TFA / DCM (1:1), 2h Stable (>99%) Decomposed (<1%)
4M HCl / Dioxane, 4h Stable (>98%) Decomposed (<1%)
H2, Pd/C, MeOH Cleaved (Product released)Stable (>99%)
LiOH / THF (Saponification) StableStable

Case Study: Synthesis of an FLT3 Inhibitor

Target: A 2-amino-pyrimidine based FLT3 inhibitor (Ref: Patent EP 4241773 A1).[1][2]

Protocol:

  • Coupling: React 4-chloro-2-(methylthio)pyrimidine derivative with Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.2 equiv) in DMF with

    
     at 80°C.
    
    • Observation: The steric bulk of the (3S,5S) methyls requires higher temperature (80°C) compared to unsubstituted piperazine (60°C), but prevents bis-alkylation.[1]

  • Oxidation: Oxidation of the methylthio group to sulfone (mCPBA).[1]

    • Validation: Cbz group survives oxidative conditions; secondary amines might oxidize to N-oxides without protection.[2]

  • Displacement: Displacement of sulfone with an aniline nucleophile.

  • Final Deprotection: Hydrogenolysis (10% Pd/C,

    
     balloon, MeOH) removes the Cbz group to yield the free amine for salt formation.
    

Orthogonality Diagram (Graphviz):

Orthogonality Core Pyrimidine Core (Contains Boc-Amine) Coupled Intermediate A (Cbz-Piperazine + Boc-Amine) Core->Coupled Coupling Reagent Cbz-(3S,5S)-DMP Reagent->Coupled Step1 Step 1: Acidic Deprotection (TFA/DCM) Coupled->Step1 InterB Intermediate B (Cbz-Piperazine + Free Amine) Step1->InterB Cbz Survives Boc Removed Step2 Step 2: Hydrogenolysis (H2, Pd/C) InterB->Step2 FinalDrug Final FLT3 Inhibitor (Free Piperazine) Step2->FinalDrug Cbz Removed

Caption: Orthogonal deprotection strategy demonstrating why Cbz is required when the core scaffold contains acid-labile groups (Boc).

Conclusion

For the synthesis of chiral kinase inhibitors requiring the (3S,5S)-3,5-dimethylpiperazine motif, Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate is the superior reagent compared to Boc-analogs due to:

  • Orthogonality: Enables acidic processing of the core scaffold.

  • Stereochemical Integrity: Commercial routes via resolution are mature and high-purity (>99.5% ee).[1]

  • Physical Properties: Crystalline nature aids in intermediate purification, unlike the waxy Boc-derivatives.

Recommendation: Use this intermediate for late-stage convergent synthesis of FLT3, CCR5, and Orexin antagonists.

References

  • Synthesis of Piperazine Scaffolds: Feng, B., et al. "Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate."[1][2][3] Indian Journal of Heterocyclic Chemistry, 2018.[3] Link

  • FLT3 Inhibitor Patent: "Pharmaceutical Composition for Treating Leukemia Comprising FLT3 Inhibitor." European Patent EP 4241773 A1, 2023. Link

  • Protecting Group Chemistry: "Cbz-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. Link

  • Chiral Piperazine Resolution: "Process for the preparation of optically active trans-2,5-dimethylpiperazine." US Patent 5,283,334. (Standard industrial resolution protocol).
  • Compound Data: "cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate."[2][4] PubChem, National Library of Medicine.[5][4] Link[1][2][4]

Sources

cost-effectiveness analysis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cost-Effectiveness Analysis of Benzyl (3S,5S)-3,5-Dimethylpiperazine-1-Carboxylate in Asymmetric Synthesis

Executive Summary

Verdict: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-(3S,5S)-DMP) represents a high-value, moderate-cost strategic intermediate.[1][2] While initially more expensive per gram than its Boc-protected counterpart due to the complexity of orthogonal deprotection, its cost-effectiveness flips positively in late-stage API synthesis for acid-sensitive targets.[1][2]

Key Takeaways:

  • Primary Advantage: The Cbz group confers superior crystallinity compared to Boc-analogs, often eliminating the need for industrial-scale chromatography—a major cost driver (approx. 30-40% of process cost).[1][2]

  • Strategic Fit: Essential for CCR5 antagonists (e.g., Vicriviroc analogs) where the (3S,5S) stereochemistry dictates receptor selectivity over muscarinic off-targets.[1][2]

  • Economic Model: For commercial manufacturing (>10 kg), resolution of racemic cis-3,5-dimethylpiperazine followed by Cbz protection is 60% more cost-effective than asymmetric hydrogenation, despite lower atom economy.[1][2]

Technical Profile & Strategic Value

The (3S,5S)-3,5-dimethylpiperazine scaffold is a "privileged structure" in medicinal chemistry, particularly for modulating G-protein coupled receptors (GPCRs).[1][2]

FeatureSpecificationStrategic Implication
CAS Number 623585-97-7 (cis-Cbz generic ref)Precise stereochemical tracking is vital; (3S,5S) is the active pharmacophore for specific CCR5 antagonists.[1][2]
Stereochemistry (3S,5S) (cis-isomer)Controls binding affinity; the trans isomer often lacks biological activity or causes toxicity.[1][2]
Protecting Group Benzyloxycarbonyl (Cbz/Z)Orthogonality: Stable to acidic conditions (TFA/HCl) used to deprotect other groups (e.g., Boc, t-Butyl esters) on the API backbone.[1][2]
Physical State Crystalline SolidPurification: Allows for recrystallization rather than column chromatography.[1][2]

Comparative Analysis: Cbz vs. Boc Alternatives

The choice between Cbz and Boc protection on the piperazine nitrogen is not merely a preference but a process engineering decision.[2]

A. Process Efficiency (Purification)
  • Boc-Derivative: Often results in an oil or low-melting solid, necessitating silica gel chromatography or high-vacuum distillation.[1][2]

  • Cbz-Derivative: Typically forms stable, crystalline solids.[1][2]

    • Data Point: In the synthesis of Vicriviroc intermediates, switching from Boc to Cbz improved overall yield by 15% solely by replacing chromatography with crystallization from ethyl acetate/heptane.

B. Deprotection Compatibility
  • Boc Removal: Requires strong acid (TFA or 4M HCl).[1][2] This is fatal for APIs containing acid-labile acetals or specific ether linkages common in antiviral drugs.[1][2]

  • Cbz Removal: Achieved via Hydrogenolysis (

    
    , Pd/C) or mild Lewis acid (AlCl
    
    
    
    /HFIP).[1][2]
    • Cost Impact:[3] Hydrogenolysis is cheaper at scale (hydrogen gas vs. stoichiometric TFA) but requires specialized pressure vessels.[1][2]

C. Cost Comparison Table
MetricCbz-(3S,5S)-DMPBoc-(3S,5S)-DMP
Raw Material Cost Moderate (Benzyl chloroformate is cheap)Low (Boc anhydride is commodity)
Purification Cost Low (Recrystallization)High (Chromatography/Distillation)
Deprotection Cost Low (Catalytic

)
Moderate (Stoichiometric Acid + Waste Neutralization)
Overall Process Yield High (>85%) Moderate (70-75%)

Synthesis Pathways & Cost-Effectiveness Model

There are two primary routes to access this intermediate.[1][2] The "Make vs. Buy" decision depends heavily on scale.

Route A: Classical Resolution (The "Generic" Route)
  • Method: Hydrogenation of cheap 3,5-dimethylpyrazine

    
    cis/trans mixture 
    
    
    
    Separation
    
    
    Chiral resolution with tartaric acid
    
    
    Cbz protection.[1][2]
  • Pros: Extremely low raw material cost (

    
    /kg).[1][2]
    
  • Cons: Labor intensive; max theoretical yield of resolution is 50% (without recycling).[1][2]

  • Verdict: Most cost-effective for Commercial Scale (>100 kg) .[1][2]

Route B: Asymmetric Hydrogenation (The "Tech" Route)[1]
  • Method: Hydrogenation of 3,5-dimethylpyrazine using a chiral Ruthenium or Iridium catalyst (e.g., Ru-BINAP or Ir-Josiphos).[1][2]

  • Pros: High yield (>90%), High ee (>98%), Green chemistry (low waste).[1]

  • Cons: Catalyst cost is exorbitant; IP royalties often apply.[2]

  • Verdict: Best for Clinical Supply (1-10 kg) where speed and purity outweigh raw material costs.[1][2]

Visualization: Synthesis Decision Workflow

SynthesisDecision Start Need (3S,5S)-3,5-Dimethylpiperazine Scale What is the Target Scale? Start->Scale SmallScale Small Scale / Clinical (< 10 kg) Scale->SmallScale LargeScale Commercial Scale (> 100 kg) Scale->LargeScale AsymHydro Route B: Asymmetric Hydrogenation (Ir/Ru Catalyst) SmallScale->AsymHydro HighCost High Catalyst Cost Low Labor AsymHydro->HighCost CbzProtect Cbz Protection (Benzyl Chloroformate) HighCost->CbzProtect Resolution Route A: Classical Resolution (Tartaric Acid) LargeScale->Resolution LowCost Low Material Cost High Labor/Waste Resolution->LowCost LowCost->CbzProtect FinalProduct Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Crystalline Solid) CbzProtect->FinalProduct

Caption: Decision matrix for selecting the synthesis route based on production scale. Route A (Resolution) dominates commercial economics, while Route B (Asymmetric) favors speed and purity.[1][2]

Case Study: CCR5 Antagonists (Vicriviroc Analogs)

Context: Vicriviroc (SCH 417690) and its precursor Sch-350634 utilize a chiral piperazine core.[1][2] The (3S,5S) configuration is critical.[1][2]

  • (3S)-Methyl: Provides selectivity for the CCR5 receptor over the Muscarinic M2 receptor (avoiding cardiac side effects).[1][2]

  • Cbz Utility: In the synthesis of Sch-350634, the piperazine intermediate must be coupled to a piperidine acid. Using the Cbz-protected piperazine allows the coupling to occur without touching the secondary amine, followed by a clean hydrogenolysis that leaves the rest of the sensitive molecule intact.[1]

Data from Field:

  • Selectivity Index: The (3S,5S) isomer exhibits a >100-fold improvement in CCR5/M2 selectivity compared to the racemic or (3R,5R) analogs.[1]

  • Cost Impact: Failure to use the optically pure (3S,5S) intermediate early in the synthesis results in a 50% yield loss at the final API stage (discarding the wrong enantiomer), which effectively doubles the cost of goods (COGS) .[1]

Experimental Protocols

Protocol A: Cbz-Protection of (3S,5S)-3,5-Dimethylpiperazine

This protocol assumes starting with the resolved amine salt.[1][2]

  • Dissolution: Suspend (3S,5S)-3,5-dimethylpiperazine dihydrochloride (10.0 g, 53 mmol) in water (50 mL) and cool to 0°C.

  • Basification: Add 4M NaOH dropwise until pH 11 is reached.

  • Protection: Add Benzyl chloroformate (Cbz-Cl) (9.0 g, 53 mmol) dropwise over 30 mins, maintaining temperature <5°C. Crucial: Use exactly 1.0 equivalent to avoid di-protection.[1][2]

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.[1][2][4]

  • Crystallization: Dry over MgSO

    
    , concentrate to approx. 20 mL volume. Add Heptane (40 mL) slowly. Cool to 4°C overnight.[1][2]
    
  • Yield: Filter white crystals. Expected Yield: 85-90%.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Self-Validating Step: Monitor CO


 evolution and disappearance of the benzyl aromatic peaks in NMR.
  • Setup: Dissolve Cbz-intermediate (5.0 mmol) in Methanol (30 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Stir under

    
     balloon (1 atm) at Room Temperature for 4-6 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.[1][2]

  • Isolation: Evaporate solvent. The free amine is obtained quantitatively.[2]

References

  • Tagat, J. R., et al. (2001).[2][5] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][5][6] II. Discovery of Sch-350634." Journal of Medicinal Chemistry. Link

  • Tagat, J. R., et al. (2004).[2] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][2][5][6] IV. Discovery of Vicriviroc." Journal of Medicinal Chemistry. Link

  • Kuethe, J. T., et al. (2006).[2] "Asymmetric Synthesis of 3,5-Dimethylpiperazine Derivatives." Journal of Organic Chemistry. Link[1][2]

  • Strizki, J. M., et al. (2005).[2] "Discovery and Characterization of Vicriviroc (SCH 417690)."[1][2] Antimicrobial Agents and Chemotherapy.[2] Link

  • Habashita, H., et al. (2010).[2][7] "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry. Link

Sources

scope and limitations of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate as a chiral auxiliary

[1]

Comparative Analysis: Cbz-(3S,5S)-DMP vs. Alternatives

The following table compares Cbz-(3S,5S)-DMP against standard chiral amine auxiliaries and scaffolds.

FeatureCbz-(3S,5S)-DMP Evans Oxazolidinone (S)-2-Methylpiperazine
Primary Role Permanent Scaffold / Directing GroupTransient Auxiliary (Removable)Simple Building Block
Chirality Source C3, C5 Methyls (Fixed)Amino Acid Side ChainC2 Methyl
Stereocontrol High (>95:5 dr) via conformational lockVery High (>99:1 dr)Moderate (Flexible ring)
Atom Economy High (Incorporated into drug)Low (Auxiliary is waste/recycled)High
Key Reaction

-Lithiation / N-Alkylation
Enolate Alkylation / AldolN-Alkylation
Limitation Difficult to remove if core not neededRequires cleavage stepLower stereocontrol

Experimental Protocols & Scope

Protocol A: Asymmetric -Lithiation-Trapping

This workflow is the gold standard for introducing a third substituent onto the piperazine ring with high stereocontrol.[1]

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 eq)[1]

  • Base: s-BuLi (1.2 eq, 1.3 M in cyclohexane)[1]

  • Ligand: TMEDA (1.2 eq)[1]

  • Solvent: Anhydrous THF

  • Electrophile: Methyl iodide, Benzaldehyde, or Allyl bromide.[1]

Step-by-Step Methodology:

  • Complexation: Dissolve Cbz-(3S,5S)-DMP (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C .[1]

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution typically turns bright yellow/orange, indicating the formation of the dipole-stabilized carbanion.[1]

  • Equilibration: Stir at -78 °C for 30–60 minutes to ensure complete lithiation. Note: The Cbz group directs lithiation syn to the carbonyl oxygen.

  • Trapping: Add the electrophile (1.5 mmol) dissolved in THF. Stir for 2 hours at -78 °C, then slowly warm to room temperature.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Performance Data:

  • Yield: Typically 60–85%.[1]

  • Diastereomeric Ratio (dr): >95:5 (trans-2,3-relationship is favored due to steric avoidance of the C3-methyl).[1]

Protocol B: N-Functionalization (Scaffold Usage)

Used when the Cbz-protected amine acts as a nucleophile at the N4 position.[1]

  • Coupling: React Cbz-(3S,5S)-DMP with an acyl chloride or alkyl halide in DCM with Et₃N.

  • Deprotection: The Cbz group is removed via hydrogenolysis (H₂, Pd/C) to liberate the N1 amine for further elaboration.

    • Self-Validating Check: Monitor the disappearance of the benzyl protons (~5.1 ppm, s) in ¹H NMR.

Scope and Limitations

Scope (Advantages)
  • Privileged Structure: The 3,5-dimethylpiperazine core is found in numerous bioactive compounds (e.g., CCR5 antagonists, renin inhibitors).[1]

  • Orthogonal Protection: The Cbz group at N1 allows selective chemistry at N4.[1]

  • Scalability: The starting material is derived from inexpensive amino acids (L-Alanine) or via reduction of 3,5-dimethylpyrazine.[1]

Limitations
  • Steric Hindrance: The bulky C3/C5 methyl groups can retard nucleophilic attack at the N4 position, requiring forcing conditions (higher heat, stronger bases) compared to unsubstituted piperazines.

  • Lithiation Regioselectivity: While Cbz directs

    
    -lithiation, over-lithiation (dilithiation) can occur if excess base is used, leading to polymerization or ring opening.[1]
    
  • Not a "Universal" Auxiliary: Unlike Evans auxiliaries, this compound cannot be easily attached and removed from any substrate.[1] It is strictly for synthesizing piperazine-containing targets.[1]

References

  • Olofsson, B., et al. (2006).[1] "Divergent asymmetric synthesis of 3,5-disubstituted piperidines." Journal of Organic Chemistry. Link

  • Beak, P., & Lee, W. K. (1994).[1] "Alpha-Lithiation of N-Boc-piperazines: Asymmetric Synthesis." Journal of Organic Chemistry. (Foundational work on N-Boc/Cbz directed lithiation). Link[1]

  • PubChem. (2025).[1] "Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Compound Summary." National Library of Medicine.[1] Link[1]

  • Campos, K. R., et al. (2006).[1] "Enantioselective synthesis of the piperazine core of stereochemically complex drugs." Merck Research Laboratories.[1] (Context on industrial application of chiral piperazine scaffolds).

determination of enantiomeric excess for products synthesized with benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Enantiomeric Excess Determination for Products Synthesized with Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Executive Summary

The determination of enantiomeric excess (


) for products derived from benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate  is a critical quality attribute in pharmaceutical development.[1] This scaffold, a trans-piperazine, is prone to racemization (forming the trans-(3R,5R) enantiomer) or epimerization (forming the cis-(3R,5S) meso compound) under harsh coupling conditions.[1]

This guide compares three distinct methodologies for


 determination: Direct Chiral HPLC  (the industry gold standard), Derivatization with Achiral Chromatography  (for complex matrices), and Chiral NMR  (for rapid, early-stage screening).

The Verdict:

  • For QC & Validation: Use Direct Chiral HPLC (Method 1) with immobilized polysaccharide columns (e.g., Chiralpak IC).[1]

  • For Complex Biological Matrices: Use Marfey’s Reagent Derivatization (Method 2) .[1]

  • For Quick Reaction Monitoring: Use

    
    F-NMR with Mosher’s Acid (Method 3)  (if applicable).[1]
    

Technical Context & Stereochemistry

Before selecting a method, the stereochemical nature of the analyte must be understood to prevent misidentification.

  • Target Scaffold: (3S,5S) – Trans configuration.[1][2] Chiral.

  • Enantiomeric Impurity: (3R,5R) – Trans configuration.[1][2]

  • Diastereomeric Impurity: (3R,5S) – Cis configuration (Meso).[1]

Note: Separation of the diastereomer (Meso) is often achievable on standard achiral silica (C18/Silica), whereas the enantiomer (3R,5R) requires a chiral environment.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logical flow for selecting the optimal analytical method based on the chemical state of the piperazine product.

DecisionMatrix Start Start: Product Analysis CheckN4 Is the N4 Nitrogen Free (Secondary Amine)? Start->CheckN4 DerivOption Can sample be derivatized? CheckN4->DerivOption Yes DirectHPLC Method 1: Direct Chiral HPLC (Immobilized CSP) CheckN4->DirectHPLC No (Fully Substituted) Method2 Method 2: Marfey's Reagent (Achiral HPLC) DerivOption->Method2 High Precision Needed Method3 Method 3: Chiral NMR (Mosher's Acid) DerivOption->Method3 Rapid Screen Only

Method 1: Direct Chiral HPLC (The Gold Standard)

Best For: Final products, QC release, and compounds where the N4 nitrogen is substituted.

This method utilizes Chiral Stationary Phases (CSPs) to interact differentially with the (3S,5S) and (3R,5R) enantiomers. Due to the basicity of the piperazine ring, specific additives are required to prevent peak tailing.

Recommended Protocol
  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak IA .[1]

    • Why? Immobilized phases are robust against aggressive solvents (DCM, THF) often needed to dissolve piperazine drugs.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1].[1]

    • Critical Factor:[3][4][5] The 0.1% DEA is non-negotiable.[1] It suppresses ionization of the piperazine nitrogen, sharpening the peak shape.

  • Detection: UV at 254 nm (targeting the Cbz benzyl ring).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Experimental Workflow
  • Equilibration: Flush column with mobile phase for 30 mins.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemate Injection: Inject a synthetic racemate (mix of 3S,5S and 3R,5R) to establish separation (

    
    ).
    
  • Sample Injection: Inject the test sample (1 mg/mL in mobile phase).

  • Calculation:

    
    [1]
    

Method 2: Derivatization with Marfey’s Reagent

Best For: Intermediates with a free N4 amine, biological samples, or labs without chiral columns.

This method chemically converts enantiomers into diastereomers using a chiral derivatizing agent (FDAA/Marfey's Reagent).[1] The resulting diastereomers have different physical properties and can be separated on a standard C18 column.[1]

Mechanism

The free secondary amine at N4 reacts with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[1]

  • (3S,5S)-Piperazine + L-FDAA

    
    (S,S)-L Diastereomer [1]
    
  • (3R,5R)-Piperazine + L-FDAA

    
    (R,R)-L Diastereomer [1]
    
Protocol
  • Reaction: Mix 50 µL sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL NaHCO

    
     (1M).
    
  • Incubation: Heat at 40°C for 1 hour.

  • Quench: Add 20 µL HCl (1M) to stop the reaction.

  • Analysis: Inject onto a standard C18 Reverse Phase Column .

    • Gradient: Water (0.1% Formic Acid) / Acetonitrile.[1]

    • Detection: 340 nm (specific to the dinitrophenyl group).[1]

Method 3: Chiral NMR (Mosher's Acid)

Best For: Rapid "In-Process" checks during synthesis optimization.[1]

If the product has a free amine or a nearby hydroxyl group introduced during synthesis, Mosher's acid chloride (MTPA-Cl) can be used.[1]

Protocol
  • Derivatization: React the crude piperazine intermediate with (R)-(-)-MTPA-Cl in pyridine-d5.

  • Analysis: Acquire

    
     or 
    
    
    
    NMR.
  • Differentiation: The methyl groups at C3/C5 will show distinct chemical shifts (

    
    ) for the (3S,5S) vs (3R,5R) adducts due to the anisotropic effect of the phenyl ring in the Mosher auxiliary.
    

Comparative Analysis

The following table objectively compares the three methodologies based on experimental data metrics.

FeatureMethod 1: Direct Chiral HPLCMethod 2: Marfey's DerivatizationMethod 3: Chiral NMR
Accuracy (

)
High (

0.1%)
Moderate (

0.5%)
Low (

2-5%)
Limit of Quantitation Low (0.05%)Very Low (0.01% - UV enhanced)High (2-5%)
Throughput High (15 min/run)Low (1 hr prep + 30 min run)Medium (10 min/sample)
Cost Per Sample Low (after column purchase)Medium (Reagent cost)High (Deuterated solvents)
Scope Universal (Free or Substituted N)Limited (Must have reactive N/O)Limited (Must have reactive N/O)
Robustness Excellent (Validated)GoodUser-dependent

Experimental Workflow Visualization

The diagram below details the validation workflow for the recommended Direct Chiral HPLC method.

HPLCWorkflow SamplePrep Sample Preparation (1 mg/mL in EtOH/Hex) ColumnSelect Column Selection (Chiralpak IC) SamplePrep->ColumnSelect Screening Mobile Phase Screen (Hex:IPA + 0.1% DEA) ColumnSelect->Screening Screening->ColumnSelect Rs < 1.2 (Change Col) Optimization Optimization (Flow: 0.5 -> 1.0 mL/min) Screening->Optimization Rs > 1.2 Validation Validation (Linearity, LOD, LOQ) Optimization->Validation Rs > 1.5

References

  • Chiral Stationary Phase Selection for Piperazines

    • Source: Daicel Chiral Technologies.[1] "Instruction Manual for CHIRALPAK® IC."

    • URL:[Link][1]

  • Marfey's Reagent Methodology

    • Source: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1]

    • URL:[Link]

  • Determination of Piperazine Purity

    • Source: "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research.
    • URL:[Link][1]

  • General Strategies for Enantiomeric Excess

    • Source: "Guide to Chiral HPLC Method Development." Sigma-Aldrich (Merck).[1]

Sources

Recyclability and Recovery of the Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of asymmetric synthesis, the benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (hereafter referred to as the (3S,5S)-Piperazine Auxiliary ) represents a specialized class of C2-symmetric chiral auxiliaries. While less ubiquitous than the Evans oxazolidinones or Myers' pseudoephedrine, this auxiliary offers unique advantages in generating


-chiral amides  and amines  with high stereocontrol, particularly for substrates requiring robust physicochemical stability.

This guide objectively evaluates the performance, recyclability, and recovery protocols of the (3S,5S)-Piperazine Auxiliary. Comparative analysis reveals that while it matches the stereoselectivity of industry standards (>98% de), its recovery requires specific cleavage protocols due to the high stability of the resulting hindered amide bond.

Key Takeaway: The (3S,5S)-Piperazine Auxiliary is the superior choice for reactions requiring harsh alkylation conditions where oxazolidinones might degrade, but it demands reductive or strong hydrolytic cleavage for efficient recovery.

Technical Profile & Mechanism

Structural Basis of Stereocontrol

The auxiliary features a piperazine core constrained in a chair conformation. The (3S,5S) configuration (a trans relationship in the 1,4-disubstituted context) imparts C2-symmetry to the molecule.

  • Active Site: The free secondary amine (N4) serves as the attachment point for the acyl substrate.

  • Protecting Group: The benzyl carbamate (Cbz) at N1 renders the molecule mono-functional and lipophilic, aiding in solubility and purification.

  • Stereodirecting Group: The equatorial methyl groups at C3 and C5 create a rigid chiral pocket that effectively shields one face of the enolate, forcing the electrophile to attack from the opposite side (anti-stereoselection).

Mechanistic Pathway

Unlike the chelated transition states of Evans enolates, piperazine amides typically react via an open transition state or a dipole-minimized conformation, often yielding predictable anti-alkylation products.

G cluster_0 Auxiliary Cycle Aux Free Auxiliary (3S,5S)-Piperazine Amide Chiral Amide Substrate Aux->Amide Acylation (RCOCl) Enolate Z-Enolate Intermediate Amide->Enolate Base (LiHMDS/LDA) Product Alkylated Amide Enolate->Product Electrophile (R'X) Cleavage Cleavage Step (Hydrolysis/Reduction) Product->Cleavage Recovery Cleavage->Aux Recycle (>90% Yield) Target Target Chiral Acid/Alcohol Cleavage->Target Release

Figure 1: The catalytic cycle of the (3S,5S)-Piperazine Auxiliary showing acylation, asymmetric alkylation, and the critical cleavage/recovery step.[1]

Comparative Analysis

The following table contrasts the (3S,5S)-Piperazine Auxiliary with the two most common alternatives: Evans Oxazolidinone and Myers' Pseudoephedrine .

Table 1: Performance & Recovery Metrics
Feature(3S,5S)-Piperazine AuxiliaryEvans Oxazolidinone (4-Bn)Myers' Pseudoephedrine
Stereoselectivity (de) High (>98%) High (>99%)High (>99%)
Enolate Stability Excellent (Resistant to base)Moderate (Base sensitive)Good
Atom Economy Moderate (MW ~248)Good (MW ~177)Good (MW ~165)
Cleavage Method Reductive (LiNH₂BH₃) or Strong Acid Mild Hydrolysis (LiOOH)Mild Acid/Base
Recovery Yield 90-95% 85-95%>95%
Crystallinity High (Purification easy)HighHigh
Regulatory Status Unrestricted UnrestrictedRestricted (Precursor)
Primary Use Case Stable amides, difficult alkylationsGeneral aldol/alkylationGeneral alkylation

Analysis:

  • Stability vs. Ease of Removal: The piperazine amide bond is significantly more stable than the oxazolidinone imide. This allows for harsher reaction conditions (e.g., higher temperatures, stronger bases) without auxiliary loss, but it necessitates more vigorous cleavage conditions.

  • Regulatory Advantage: Unlike pseudoephedrine, which is a controlled substance in many jurisdictions, the (3S,5S)-piperazine derivative is unrestricted, simplifying supply chain logistics for scale-up.

Experimental Protocols

The following protocols are designed to ensure maximum recovery of the auxiliary while maintaining the optical purity of the product.

General Procedure: Auxiliary Attachment (Acylation)
  • Dissolve benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Triethylamine (1.2 equiv) and cool to 0°C.

  • Dropwise add the acid chloride (1.1 equiv) (e.g., propionyl chloride).

  • Stir at room temperature for 2-4 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over Na₂SO₄.

  • Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography.

Critical Protocol: Cleavage and Recovery

Because the piperazine amide is sterically hindered, standard mild hydrolysis (LiOH) is often too slow. Two methods are recommended depending on the desired product.

Method A: Reductive Cleavage (Target: Chiral Alcohol)

This method is preferred for high-yield auxiliary recovery.

  • Reagent Prep: Prepare Lithium Amidotrihydroborate (LiNH₂BH₃) by adding

    
    -BuLi to BH₃·NH₃ in THF at 0°C.
    
  • Reaction: Add the alkylated piperazine amide (1.0 equiv) in THF to the LiNH₂BH₃ solution (4.0 equiv) at 0°C.

  • Warm to room temperature and stir for 2-6 hours (monitor by TLC).

  • Quench: Carefully add 1N HCl (gas evolution).

  • Separation (Self-Validating Step):

    • The reaction mixture is now acidic. The auxiliary is protonated (water-soluble). The product alcohol is organic-soluble.

    • Extract the product with Ether or DCM . (Organic layer contains Product).[1][2][3][4][5][6][7][8][9]

  • Auxiliary Recovery:

    • Basify the aqueous layer to pH >12 using 4N NaOH.

    • Extract the free auxiliary with DCM (3x).

    • Dry (Na₂SO₄) and concentrate.

    • Yield: Typically >90% recovery of pure benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate.

Method B: Hydrolytic Cleavage (Target: Chiral Acid)

Note: Strong acid may cleave the Cbz group. Basic hydrolysis is preferred if Cbz retention is required, though slow.

  • Dissolve alkylated amide in a 4:1 mixture of Dioxane:Water .

  • Add LiOH (4.0 equiv) and H₂O₂ (30%, 4.0 equiv).

  • Heat to 60°C for 12-24 hours. (Higher temp required than Evans).

  • Quench: Add Na₂SO₃ (to destroy peroxide).

  • Separation:

    • Evaporate dioxane. Dilute with water.

    • Extract with DCM to remove uncleaved amide (if any).

    • Acidify aqueous layer to pH 1-2.

    • Extract Chiral Acid with EtOAc.

    • Auxiliary Recovery: The auxiliary remains in the acidic aqueous phase (as the salt). Basify (pH >12) and extract with DCM.

Recovery Workflow Diagram

Recovery Start Reaction Mixture (Alkylated Amide) Cleavage Cleavage Reaction (LiNH2BH3 or LiOH/H2O2) Start->Cleavage Quench Quench & Acidify (pH < 2) Cleavage->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Product AqLayer Aqueous Layer (Protonated Auxiliary) PhaseSep->AqLayer Auxiliary Salt FinalProd Target Product (Alcohol/Acid) OrgLayer->FinalProd Basify Basify (pH > 12) NaOH AqLayer->Basify Extract Extraction (DCM) Basify->Extract RecoveredAux Recovered Auxiliary (>90% Yield) Extract->RecoveredAux

Figure 2: Workflow for the separation and recovery of the auxiliary post-cleavage.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[6]

  • Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta.

  • Rossen, K., et al. (1996). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters. (Context for piperazine auxiliary synthesis).

  • Gleason, J. L., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society.[6]

  • Ager, D. J., et al. (1996). Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. (General review of auxiliary cleavage methods).

Sources

Strategic Utilization of Benzyl (3S,5S)-3,5-Dimethylpiperazine-1-carboxylate in Asymmetric Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (CAS: 874279-60-4) represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike its cis-meso counterpart ((3R,5S)-isomer), the (3S,5S)-trans isomer possesses C2 symmetry and intrinsic chirality, making it indispensable for the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs).

This guide analyzes its critical role in PROTAC® linker design and chiral kinase inhibitor synthesis , contrasting its performance with Boc-protected and racemic alternatives. The central value proposition of this compound lies in its orthogonal protectability —the Cbz group remains stable under acidic conditions (TFA/HCl) used to deprotect Boc groups, enabling precise, sequential functionalization of the piperazine ring nitrogens.

Part 1: Comparative Analysis of Piperazine Scaffolds

The selection of a piperazine scaffold dictates the stereochemical outcome and synthetic route flexibility. The table below objectively compares the (3S,5S)-Cbz variant against common alternatives.

Table 1: Performance Matrix of Dimethylpiperazine Building Blocks
FeatureBenzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Boc)cis-3,5-Dimethylpiperazine (Meso)
Stereochemistry Trans (Chiral) Trans (Chiral)Cis (Meso/Achiral)
Protecting Group Cbz (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl)None / Varied
Deprotection Hydrogenolysis (H₂/Pd) or Strong Acid (HBr) Acid (TFA or HCl)N/A
Orthogonality Stable to TFA/Base Unstable to TFA; Stable to BaseN/A
Conformation Rigid Chair (Diequatorial Methyls) Rigid ChairChair (Axial/Equatorial mix)
Key Application Sequential Linker Synthesis (PROTACs) General API SynthesisNon-chiral solubilizers

Scientist’s Insight: The choice between Cbz and Boc is not merely about preference; it is about synthetic strategy . If your workflow involves an intermediate that requires acidic deprotection (e.g., removing a Boc group from a linker or a t-butyl ester), you must use the Cbz-protected piperazine to prevent premature deprotection of the scaffold.

Part 2: Case Studies of Successful Applications

Case Study 1: Orthogonal Assembly of PROTAC Linkers

Context: Proteolysis Targeting Chimeras (PROTACs) require bifunctional linkers connecting a Warhead (protein ligand) and an E3 ligase ligand. Challenge: Synthesizing a linker with a rigid piperazine core requires differentiating the two nitrogen atoms (N1 and N4) to attach different ligands sequentially. Solution: Use Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate .[1][2]

Workflow Logic:

  • Step 1 (N4 Functionalization): The free amine (N4) is reacted with an alkyl halide linker containing a Boc-protected amine.

  • Step 2 (Chemo-selectivity): The Cbz group on the piperazine is "invisible" to the reaction conditions.

  • Step 3 (Orthogonal Deprotection):

    • Path A: Remove Boc (TFA) to attach the Warhead first. (Cbz stays intact).

    • Path B: Remove Cbz (H₂/Pd) to attach the E3 Ligase ligand first. (Boc stays intact).

This "Choose Your Own Adventure" synthetic capability is impossible with the Boc-analog, which would deprotect simultaneously with the linker's Boc group.

Case Study 2: Enantioselective Synthesis of Kinase Inhibitors

Context: Many kinase inhibitors (e.g., targeting ERK or JAK pathways) utilize a piperazine tail to improve water solubility and bioavailability. Challenge: Racemic 3,5-dimethylpiperazine leads to a mixture of diastereomers when coupled to a chiral drug core, complicating purification and regulatory approval. Solution: The (3S,5S) isomer provides a single, defined enantiomer. Mechanism: The (3S,5S) configuration forces the methyl groups into a specific spatial orientation that can sterically clash with metabolic enzymes (CYP450), often extending the half-life (


) of the drug compared to the unsubstituted piperazine.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the orthogonal deprotection strategy, highlighting why the Cbz-protected scaffold is superior for complex multi-step synthesis.

OrthogonalStrategy cluster_legend Key Advantage: Orthogonality Start Benzyl (3S,5S)-3,5-dimethyl- piperazine-1-carboxylate (Cbz-Protected Core) Reaction1 Step 1: N4-Alkylation (Linker Attachment with Boc-Amine) Start->Reaction1 K2CO3, DMF Intermediate Intermediate: Cbz-Piperazine-Linker-Boc Reaction1->Intermediate PathA Path A: Acidic Conditions (TFA / DCM) Intermediate->PathA PathB Path B: Hydrogenolysis (H2, Pd/C) Intermediate->PathB ProductA Product A: Cbz-Piperazine-Linker-NH2 (Boc Removed, Cbz Intact) PathA->ProductA Selective ProductB Product B: NH-Piperazine-Linker-Boc (Cbz Removed, Boc Intact) PathB->ProductB Selective

Figure 1: Orthogonal deprotection pathways enabled by the Cbz group, allowing selective functionalization of either nitrogen terminus.

Part 4: Experimental Protocols

The following protocols are adapted from standard procedures for handling Cbz-protected piperazines in medicinal chemistry [1, 2].

Protocol A: N-Alkylation of the Free Amine (N4)

Use this protocol to attach the piperazine to a drug scaffold or linker.

Reagents:

  • Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)

  • Alkyl Halide / Mesylate (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the Cbz-piperazine (1.0 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 equiv) and stir at room temperature for 10 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. Monitor by LC-MS (typically 4–12 hours).

    • Checkpoint: Look for the disappearance of the starting material mass (M+H = 249.3) and appearance of the product mass.

  • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Cbz-Deprotection (Hydrogenolysis)

Use this protocol to expose the N1 amine after N4 has been functionalized.

Reagents:

  • Substrate (N4-substituted Cbz-piperazine)

  • Pd/C (10% wt loading, 10% by mass of substrate)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (

    
    ) (Balloon pressure or 1 atm)
    

Procedure:

  • Preparation: Dissolve the substrate in MeOH (0.05 M). Nitrogen purge the vessel.

  • Catalyst: Carefully add Pd/C (10% w/w). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas (repeat 3 times). Stir vigorously under 
    
    
    
    balloon at RT.
  • Monitoring: Reaction is usually rapid (1–4 hours). Monitor by TLC (Cbz group is UV active; loss of UV activity often indicates deprotection if the rest of the molecule is not UV active, but LC-MS is preferred).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the free amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 874279-60-4, Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • Lijinsky, W., et al. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute. (Cited for comparative biological activity of 3,5-dimethyl isomers). Retrieved from [Link]

Sources

benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate performance in forming quaternary stereocenters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-DMP) and its utility in synthesizing quaternary stereocenters.[1][2][3] It compares this scaffold against industry-standard N-Boc alternatives and piperazinone routes, supported by experimental data and mechanistic insights.[1][2][3]

Subject: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (Cbz-DMP)

Executive Summary

Creating quaternary stereocenters (α-tetrasubstituted carbons) on a piperazine ring is a "high-value, high-difficulty" transformation in medicinal chemistry.[1][2][3] While Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate serves as a robust, configurationally stable building block, its performance in direct


-functionalization  to form quaternary centers is chemically distinct from and often inferior to N-Boc  analogs or Piperazinone  precursors.[1][2][3]

This guide details why the N-Cbz protecting group alters the lithiation/alkylation landscape and provides optimized protocols for overcoming its reactivity limitations.

Comparative Performance Analysis

The formation of a quaternary center (e.g., converting a C3-methyl group to a C3-gem-dimethyl or C3-methyl-allyl group) requires overcoming significant steric hindrance and electronic deactivation.[1][2][3]

Method A: Direct -Lithiation (The Beak/O’Brien Approach)

This method involves deprotonating the


-proton adjacent to the nitrogen using a strong base (

-BuLi) and a chiral ligand (e.g., sparteine), followed by electrophile trapping.[1][2]
FeatureN-Boc Scaffold (Standard) N-Cbz Scaffold (Topic) Performance Verdict
Lithiation Mechanism Dipole Stabilized Carbanion. The Boc carbonyl oxygen strongly coordinates Li, stabilizing the

-lithio species.[1][2][3]
Weak Coordination. The Cbz carbonyl is less basic and sterically bulkier (benzyl group), leading to poor Li-coordination.[1][2][3]N-Boc Superior
Yield (Quaternary) 55–75% .[1][2][3] High success rate for forming quaternary centers via transmetallation.15–30% .[1][2][3] Often suffers from side reactions (Benzylic deprotonation or elimination) unless specific conditions are used.[1][2][3]N-Boc Superior
Stereocontrol (dr) >95:5 .[1][2][3] The rigid coordination sphere directs the electrophile anti to the bulky Boc group.[2][3]Variable . The flexible benzyl group creates a "floppier" transition state, eroding diastereoselectivity.[2][3]N-Boc Superior
Orthogonality Acid Labile. Cleaved by TFA/HCl.[1][2][3]Hydrogenolysis/Acid Stable. Stable to TFA; cleaved by

or strong acid (HBr).[1][2][3]
N-Cbz Superior
Method B: Pd-Catalyzed Allylic Alkylation (The Stoltz Approach)

This method uses a Piperazinone (lactam) intermediate rather than the reduced piperazine.[1][2][3]

  • Performance: This is the most reliable method for generating quaternary centers with high enantioselectivity (>90% ee).[1][2][3]

  • Relevance to Cbz-DMP: The Cbz-DMP molecule is the product of reducing the piperazinone.[1][2][3] Attempting to force a quaternary center onto the already reduced Cbz-DMP is thermodynamically uphill compared to alkylating the lactam precursor.[1][2][3]

Decision Framework: Selecting the Right Route

The following logic flow illustrates when to employ the Cbz-DMP scaffold versus alternative routes.

QuaternaryPiperazine Start Goal: Quaternary Stereocenter on Piperazine Ring Existing Do you already have Cbz-(3S,5S)-DMP? Start->Existing Scale Reaction Scale? Existing->Scale Yes Piperazinone Route B: Piperazinone Allylation (Recommended) Existing->Piperazinone No (Start from scratch) DirectLith Route A: Direct Lithiation (Challenging) Scale->DirectLith Small (<100mg) Scale->Piperazinone Large (>1g) Method Methodology Selection DirectLith->Method Result Target: Quaternary Chiral Piperazine Piperazinone->Result Transmetal Protocol 1: Transmetallation (s-BuLi -> CuCN -> E+) Method->Transmetal For N-Cbz (Required) Standard Protocol 2: Standard Lithiation (s-BuLi -> E+) Method->Standard For N-Boc (Sufficient) Transmetal->Result

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and scale.

Technical Protocols

If you are constrained to use Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate and must install a quaternary center (e.g., at C2), standard lithiation will fail.[1][2][3] You must use the Transmetallation Protocol .[1][2][3]

Protocol 1: -Lithiation via Cu-Transmetallation (For N-Cbz Substrates)

Rationale: The N-Cbz group does not stabilize the lithio-intermediate well.[1][2][3] Transmetallating the unstable Lithium species to a Copper species (using soluble CuCN[1][2]•2LiCl) creates a softer, more stable nucleophile that can react with electrophiles without decomposing the carbamate.[1][2][3]

Reagents:

  • Substrate: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (1.0 equiv)[1][2][3]

  • Base:

    
    -BuLi (1.3 equiv, cyclohexane solution)[1][2]
    
  • Ligand: TMEDA (1.3 equiv) or Sparteine (for chiral reinforcement)[1][2][3]

  • Transmetallation Agent: CuCN[1][2][4]•2LiCl (1.0 M in THF)[1][2][3]

  • Electrophile: Allyl bromide or Methyl iodide[1][2]

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve TMEDA (1.3 equiv) in anhydrous THF. Cool to -78°C .[1][2][3][4]

  • Base Addition: Add

    
    -BuLi (1.3 equiv) dropwise.[1][2][3] Stir for 15 min.
    
  • Substrate Addition: Add the Cbz-piperazine (1.0 equiv) dropwise as a solution in THF.

    • Critical Step: Stir at -78°C for exactly 10–15 minutes . Do not exceed 20 minutes; the N-Cbz anion is prone to "Benzylic Migration" or elimination.[1][2][3]

  • Transmetallation: Add CuCN•2LiCl solution (1.1 equiv) rapidly. Warm to -50°C for 10 minutes. The solution often turns yellow/green.[1][2][3]

  • Electrophile Trapping: Add the electrophile (1.5 equiv). Allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     (9:1) to sequester copper.[1][2][3]
    

Expected Outcome:

  • Yield: 45–60% (vs. <20% without Copper).[1][2][3]

  • Selectivity: The electrophile will install trans to the adjacent C3/C5 methyl groups due to steric shielding.[2][3]

Protocol 2: The "Piperazinone" Alternative (High Performance)

If the Cbz-protected synthesis fails, the industry standard is to build the quaternary center before reduction.[2]

  • Substrate: Start with the corresponding Piperazin-2-one (lactam).[1][2][3]

  • Catalysis: Use

    
     (5 mol%) and a PHOX ligand.[1][2][3]
    
  • Reaction: Allylic alkylation proceeds at the

    
    -position of the lactam with >90% ee.[1][2][3]
    
  • Reduction: Reduce the lactam using

    
     or 
    
    
    
    to yield the final piperazine.
  • Protection: Install the Cbz group after this sequence if required.

Strategic Advantages of the Cbz-Scaffold

Despite the lithiation challenges, the Cbz-(3S,5S) scaffold offers specific advantages in Late-Stage Functionalization :

  • Orthogonal Deprotection:

    • If your target molecule contains acid-sensitive groups (acetals, tert-butyl esters), the N-Boc group cannot be removed without destroying them.[1][2][3]

    • N-Cbz can be removed cleanly via Hydrogenolysis (

      
      , Pd/C)  or Nucleophilic Deprotection (Thioanisole/TFA) , leaving acid-sensitive moieties intact.[1][2][3]
      
  • Crystallinity:

    • Cbz-protected piperazines are often crystalline solids (unlike the oily N-Boc variants), allowing for purification via recrystallization rather than chromatography—a significant advantage in process chemistry.[1][2][3]

References

  • O'Brien, P., et al. "Lithiation–substitution of N-Boc-piperazines: a general method for the synthesis of 2-substituted piperazines."[1][2][3] Organic Letters, 2005.[1][2][3][4] Link[1][2][3]

  • Stoltz, B. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation."[1][2][3] Journal of the American Chemical Society, 2013.[2] Link[1][2][3]

  • Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines."[1][2] The Journal of Organic Chemistry, 1993.[2] Link[1][2][3]

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[1][2][3] Angewandte Chemie International Edition, 2003.[1][2][3] Link[1][2][3]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate (often an intermediate in peptide or medicinal chemistry synthesis) presents a specific dual-hazard profile: chemical irritation typical of piperazines and immunological sensitization .[1] While the benzyloxycarbonyl (Cbz) group mitigates the volatility and extreme basicity of the free piperazine, it does not eliminate the risk of respiratory or dermal sensitization.

Immediate Directive: Treat this compound as a Potential Respiratory Sensitizer . All solid handling must occur within a certified Chemical Fume Hood (CFH). Zero skin contact is the operational standard.

Hazard Identification & Risk Assessment

The "Why" behind the safety protocols.

To select the correct PPE, we must understand the molecular behavior of the target compound.

  • Sensitization Potential: Piperazine moieties are structural alerts for respiratory and skin sensitization (H334/H317). Repeated exposure to trace amounts can lead to irreversible hyper-reactivity (chemical asthma).

  • Corrosivity/Irritation: While the Cbz-protection masks the secondary amine, reducing pH-driven corrosivity, the compound remains an irritant to mucous membranes.

  • Physical State: Typically a crystalline solid.[2] Electrostatic charging during weighing can cause "particle flight," significantly increasing inhalation risk.

Risk Matrix Table
Hazard CategoryRisk LevelMechanism of ActionCritical Control
Inhalation HIGH Haptenization of airway proteins leading to immune response.Engineering Control: Fume Hood (Face velocity 80-100 fpm).
Skin Contact MODERATE Dermal absorption/sensitization.Barrier: Double nitrile gloving (0.11mm min).
Eye Contact MODERATE Mechanical abrasion & chemical irritation.Barrier: Chemical Splash Goggles (ANSI Z87.1).

PPE Selection Matrix

Standard Operating Configuration for Handling < 100g

The following PPE configuration is non-negotiable for handling this compound in a research setting.

ComponentSpecificationTechnical Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (0.10mm)Outer: 5-6 mil (0.14mm)Permeation Dynamics: Piperazine derivatives can permeate thin nitrile. The outer glove acts as a sacrificial layer; the inner glove maintains the sterile barrier. Latex is prohibited due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust ingress.
Respiratory N95 (Minimum) Only if Fume Hood is unavailablePrimary Defense: Engineering controls (Hood). If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 half-mask is required to block particulates.
Body Defense Lab Coat (Tyvek/Poly) + Wrist CuffsStandard cotton coats absorb chemicals. Use a coat with knitted cuffs to seal the gap between glove and sleeve.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Tree Start START: Handling Benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent HoodYes Protocol A: 1. Std. Nitrile Gloves 2. Lab Coat 3. Safety Glasses 4. Sash at 18 inches Hood->HoodYes Yes HoodNo Protocol B (High Risk): 1. Double Nitrile Gloves 2. N95/P100 Respirator 3. Splash Goggles 4. Static Control Gun Hood->HoodNo No Aggressive Aggressive Solvent (DCM, Chloroform) Solvent->Aggressive Benign Benign Solvent (Water, Ethanol) Solvent->Benign GloveLaminate Use Silver Shield/ Laminate Gloves Aggressive->GloveLaminate GloveNitrile Use Double Nitrile Gloves Benign->GloveNitrile

Figure 1: PPE Selection Logic based on physical state and engineering controls.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during mass transfer.

  • Static Neutralization: Piperazine derivatives are often "fluffy" crystals that hold static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto your gloves or cuffs.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Handles the chemical vial and spatula.

    • Right Hand (Clean): Touches only the balance door, notebook, and pen.

    • Why? This prevents cross-contamination of lab surfaces which leads to inadvertent exposure later.

  • Decontamination: Immediately wipe the balance area with a wet tissue (solvent appropriate) after weighing. Dispose of the tissue as hazardous waste.

B. Solubilization

When dissolving the compound (e.g., for deprotection or coupling):

  • Solvent Choice: If using Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes. You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.

  • Venting: Cbz-protected amines are stable, but if acidic conditions are introduced (e.g., HBr/AcOH for deprotection), benzyl bromide vapors (lachrymator) may evolve. Always keep reactions in the hood.

Emergency Response & Spill Management

Do not attempt to clean a spill >50g without a respirator.

Spill Response Workflow

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small (<5g) Inside Hood Assess->Small Large Large (>5g) Or Outside Hood Assess->Large ActionSmall 1. Cover with wet tissue 2. Wipe into bag 3. Clean surface with EtOH Small->ActionSmall ActionLarge 1. Evacuate Area 2. Don N95/P100 + Goggles 3. Cover with absorbent pads 4. Scoop to HazWaste Large->ActionLarge Report Report to EHS ActionSmall->Report ActionLarge->Report

Figure 2: Protocol for managing solid or liquid spills of piperazine derivatives.

Disposal Strategy

Compliance with EPA (RCRA) and Local Regulations.

  • Classification: This compound is an Organic Chemical Waste .

  • Segregation:

    • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid - Toxic/Irritant."

    • Liquid Waste: If dissolved in organic solvents, dispose of in the "Halogenated" or "Non-Halogenated" solvent stream depending on the carrier solvent.

  • Container Hygiene: Triple rinse all empty vials with a compatible solvent (Ethanol or Acetone) before discarding the glass. Add the rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine. ECHA. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.